5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMBMVOGUOPEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743377 | |
| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351038-62-5 | |
| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives
Abstract
The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a privileged heterocyclic scaffold that serves as a foundational building block in contemporary drug discovery. While the dihydrochloride salt of the parent molecule is primarily a synthetic intermediate, its derivatives have been shown to exhibit a remarkable diversity of biological activities by modulating a range of high-value therapeutic targets. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with various classes of tetrahydronaphthyridine derivatives, with a focus on their roles as negative allosteric modulators of metabotropic glutamate receptors, allosteric inhibitors of HIV-1 integrase, and inverse agonists of the retinoic acid-related orphan receptor γt (RORγt). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and visual representations of key molecular pathways to facilitate further investigation and application of this versatile chemical scaffold.
The Tetrahydronaphthyridine Scaffold: A Gateway to Diverse Pharmacologies
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are present in numerous natural products and have been extensively explored in medicinal chemistry.[1] The partially saturated 5,6,7,8-tetrahydro-naphthyridine isomers offer a three-dimensional structure that can be finely tuned to achieve high affinity and selectivity for various biological targets. This guide will elucidate the distinct yet profound mechanisms through which derivatives of this scaffold exert their pharmacological effects.
Negative Allosteric Modulation of Metabotropic Glutamate Receptor 2 (mGlu2)
A significant area of investigation for tetrahydronaphthyridine derivatives is in the realm of central nervous system (CNS) disorders. Specifically, they have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).
The Role of mGlu2 in Neurological Function
Group II metabotropic glutamate receptors, which include mGlu2 and mGlu3, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability throughout the CNS.[2] Their modulation is a therapeutic strategy for conditions such as depression, anxiety, and schizophrenia.[3][4]
Mechanism of Negative Allosteric Modulation
Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor.[2] This binding event induces a conformational change in the receptor that reduces its affinity for and/or its functional response to the endogenous ligand, glutamate.[5] This non-competitive mechanism offers several advantages, including the potential for greater subtype selectivity and a ceiling effect that can improve the safety profile.[2] Tetrahydronaphthyridine-based NAMs have been shown to induce a rightward shift in the glutamate concentration-response curve and decrease the maximal response, which is characteristic of this mechanism of action.[2]
Caption: Allosteric modulation of the mGlu2 receptor by a tetrahydronaphthyridine NAM.
Experimental Protocol: In Vitro Functional Assay for mGlu2 NAMs
The following protocol outlines a common method for identifying and characterizing mGlu2 NAMs using a cell-based functional assay that measures changes in intracellular calcium.
Objective: To determine the potency of a test compound as a negative allosteric modulator of mGlu2.
Materials:
-
HEK293 cells stably expressing human mGlu2 and a promiscuous G-protein (e.g., Gα15/16).
-
Fluo-4 AM calcium indicator dye.
-
Glutamate (agonist).
-
Test compounds (potential NAMs).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Seed the mGlu2-expressing HEK293 cells into assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye according to the manufacturer's instructions to allow for dye uptake.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the test compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Inject a pre-determined concentration of glutamate (typically the EC80 concentration to ensure a robust signal) into the wells.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the glutamate response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Allosteric Inhibition of HIV-1 Integrase
Derivatives of the isomeric 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have emerged as potent inhibitors of HIV-1 replication.[6] Their mechanism of action is distinct from currently approved integrase inhibitors, targeting an allosteric site on the enzyme.
The Role of Integrase in the HIV-1 Lifecycle
HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[7] This process is essential for the establishment of a productive and persistent infection.
Mechanism of Allosteric Integrase Inhibition
These compounds, known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs), bind to a pocket at the dimer interface of the integrase's catalytic core domain.[7][8] This is the same site that is normally occupied by the host protein, lens epithelium-derived growth factor (LEDGF/p75), which tethers the pre-integration complex to the host chromatin. By binding to this site, ALLINIs not only block the interaction with LEDGF/p75 but, more critically, they act as a "molecular glue" that induces aberrant multimerization of the integrase enzyme.[9][10] This leads to the formation of non-functional integrase aggregates, which severely disrupts the late stages of viral replication, particularly virion maturation.[9]
Caption: Allosteric inhibition of HIV-1 integrase by a tetrahydronaphthyridine derivative.
Experimental Protocol: Anti-HIV-1 Activity in Cell Culture
Objective: To quantify the antiviral potency of a tetrahydronaphthyridine-based ALLINI against HIV-1 in a relevant cell line.
Materials:
-
MT-4 cells (or another susceptible T-cell line).
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well cell culture plates.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium.
-
Infection:
-
Plate MT-4 cells in a 96-well plate.
-
Add the diluted test compounds to the wells.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection of 0.01). Include uninfected and infected vehicle-treated control wells.
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator, allowing for multiple rounds of viral replication and virus-induced cytopathic effects to occur.
-
Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plates at 570 nm.
-
Calculate the percentage of cell protection for each compound concentration relative to the uninfected and infected controls.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of protection against the log of the compound concentration.
-
Simultaneously, determine the 50% cytotoxic concentration (CC50) in uninfected cells to calculate the selectivity index (SI = CC50/EC50).
-
Inverse Agonism of Retinoid-Related Orphan Receptor γt (RORγt)
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is also the core of potent inverse agonists of RORγt, a key regulator of the immune system.[11][12]
The Role of RORγt in Autoimmunity
RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[13] Th17 cells produce pro-inflammatory cytokines, such as IL-17A and IL-17F, which are major drivers of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[13][14]
Mechanism of RORγt Inverse Agonism
RORγt exhibits a degree of constitutive activity, meaning it can drive gene transcription even without an endogenous agonist.[15] An inverse agonist is a ligand that binds to the receptor and reduces its basal activity. Tetrahydronaphthyridine-based inverse agonists bind to the ligand-binding pocket of RORγt.[11] This binding event stabilizes a conformation of the receptor that is unfavorable for the recruitment of transcriptional co-activators, thereby suppressing the transcription of RORγt target genes like IL-17.[16] This leads to a reduction in Th17 cell differentiation and a decrease in the production of inflammatory cytokines.
Caption: Suppression of RORγt activity by a tetrahydronaphthyridine inverse agonist.
Experimental Protocol: RORγt Reporter Gene Assay
Objective: To measure the ability of a test compound to act as an inverse agonist by suppressing RORγt-mediated gene transcription.
Materials:
-
A suitable host cell line (e.g., HEK293T).
-
An expression vector for the human RORγt ligand-binding domain fused to the Gal4 DNA-binding domain (Gal4-RORγt LBD).
-
A reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).
-
A transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Transfection: Co-transfect the host cells with the Gal4-RORγt LBD and UAS-Luc plasmids. Plate the transfected cells in a white, opaque 96-well plate and allow them to recover.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control to measure the basal (constitutive) activity.
-
Incubation: Incubate the cells for 18-24 hours to allow for compound action and expression of the luciferase reporter.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of the basal RORγt activity for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Quantitative Data Summary
The following table summarizes representative potency data for tetrahydronaphthyridine derivatives across the discussed mechanisms of action, illustrating the high degree of activity that can be achieved with this scaffold.
| Compound Class | Target | Mechanism of Action | Representative Potency | Reference |
| Tetrahydronaphthyridine Derivative | mGlu2 | Negative Allosteric Modulator | IC50 = 39 nM | [9] |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative | HIV-1 Integrase | Allosteric Inhibitor | EC50 = 6.6 nM | [6][17] |
| TAK-828F (Tetrahydro-1,6-naphthyridine-based) | RORγt | Inverse Agonist | IC50 < 10 nM | [11][12][18] |
Conclusion
The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold and its isomers are exceptionally versatile platforms for the development of novel therapeutics. The ability of its derivatives to potently and selectively modulate diverse targets—ranging from CNS receptors and viral enzymes to nuclear receptors—through sophisticated allosteric and inverse agonist mechanisms underscores its significance in medicinal chemistry. The detailed mechanistic insights and experimental frameworks provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable chemical entity.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative allosteric modulators of group II metabotropic glutamate receptors: A patent review (2015 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]
- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel HIV-1 integrase-LEDGF/p75 allosteric inhibitors based on a pyridine scaffold forming an intramolecular hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Navigating the Bioactive Landscape of the Tetrahydro-1,7-Naphthyridine Scaffold: A Technical Guide to Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of bioactive molecules. The specific biological targets of these compounds are intricately determined by the isomeric form of the naphthyridine core and the nature of its substitutions. The dihydrochloride salt form of these compounds is frequently utilized to enhance solubility and stability for research and development purposes. This guide provides an in-depth exploration of the primary biological targets associated with derivatives of the tetrahydronaphthyridine scaffold, detailing the mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their characterization.
Nicotinic Acetylcholine Receptors (nAChRs): A Conformationally-Restricted Approach
The 5,6,7,8-tetrahydro-1,7-naphthyridine structure can be considered a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, a pharmacophore known to interact with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems, and their dysregulation is implicated in a range of neurological disorders.
Derivatives of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold are being investigated as ligands for various nAChR subtypes. The binding affinity and selectivity are highly dependent on the specific substitutions on the naphthyridine core.
Signaling Pathways
Upon agonist binding, nAChRs undergo a conformational change, opening an intrinsic ion channel permeable to cations like Na+ and Ca2+. This influx of cations leads to depolarization of the cell membrane and activation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and proliferation.
Figure 1: Simplified nAChR Signaling Pathway.
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.[1][2]
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.[1]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).[1]
-
Test Compound: 5,6,7,8-Tetrahydro-1,7-naphthyridine derivative.
-
Non-specific Binding Control: A known nAChR ligand (e.g., 10 µM nicotine).[1]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1]
-
Scintillation Cocktail & Counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, the test compound (or buffer for total binding, or non-specific control), and the cell membrane preparation.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Metabotropic Glutamate Receptor 2 (mGluR2): Negative Allosteric Modulation
Derivatives of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).[3] mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.
Mechanism of Action and Signaling
mGluR2 is a presynaptic autoreceptor that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, ultimately reducing neurotransmitter release. mGluR2 NAMs bind to an allosteric site on the receptor, reducing its response to glutamate.[4]
Figure 2: mGluR2 Signaling and Negative Allosteric Modulation.
Experimental Protocol: GIRK Dose-Response Assay
This assay measures the ability of an mGluR2 NAM to inhibit glutamate-induced activation of GIRK channels.[3][5]
Materials:
-
Cell line (e.g., HEK293) co-expressing mGluR2 and GIRK channels.
-
Glutamate.
-
Test NAM compound.
-
Electrophysiology setup for whole-cell patch-clamp recording.
Procedure:
-
Culture the cells on coverslips suitable for electrophysiology.
-
Establish a whole-cell patch-clamp recording configuration.
-
Perfuse the cells with a solution containing a sub-maximal concentration of glutamate to elicit a baseline GIRK current.
-
Apply increasing concentrations of the test NAM compound in the presence of glutamate.
-
Measure the inhibition of the GIRK current at each NAM concentration.
-
Plot the dose-response curve and calculate the IC50 value for the NAM.
Quantitative Data for Tetrahydro-1,7-naphthyridine-2-carboxamide Derivatives as mGluR2 NAMs:
| Compound | IC50 (nM) for [³H]-LY354740 binding | IC50 (nM) for [1S,3R]-ACPD-cAMP |
| 33 | 26 | 11 |
| 34 | 20 | 17 |
| Data from a study on related mGluR2 NAMs.[6] |
HIV-1 Integrase: Allosteric Inhibition
Derivatives of the isomeric 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase.[3][7] These compounds, known as ALLINIs (Allosteric Integrase Inhibitors), bind to the integrase dimer interface at the binding site of the cellular cofactor LEDGF/p75.[8]
Mechanism of Action
Instead of blocking the catalytic site, these inhibitors promote aberrant multimerization of the integrase enzyme.[3][7][8][9] This disrupts the normal function of integrase in the late stages of the viral life cycle, leading to the formation of non-infectious virions.[8][10]
Figure 3: Mechanism of Allosteric HIV-1 Integrase Inhibition.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase Multimerization
This assay quantifies the ability of a compound to induce aberrant multimerization of HIV-1 integrase.[7][11]
Materials:
-
Recombinant HIV-1 integrase tagged with two different HTRF partners (e.g., 6xHis and FLAG tags).
-
HTRF donor and acceptor antibodies (e.g., anti-6xHis-Europium cryptate and anti-FLAG-XL665).
-
Test compound.
-
Assay buffer.
-
HTRF-compatible plate reader.
Procedure:
-
Add the tagged integrase proteins to the wells of a microplate.
-
Add serial dilutions of the test compound.
-
Incubate to allow for compound-induced multimerization.
-
Add the HTRF donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio, which is proportional to the extent of integrase multimerization.
-
Determine the EC50 value for the compound's ability to induce multimerization.
Retinoid-Related Orphan Receptor γt (RORγt): Inverse Agonism
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have also been developed as inverse agonists of the Retinoid-Related Orphan Receptor γt (RORγt).[12][13][14] RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17.[15][16]
Signaling and Therapeutic Implication
RORγt inverse agonists bind to the ligand-binding domain of the receptor and promote a conformational change that leads to the recruitment of corepressors instead of coactivators.[16] This results in the downregulation of RORγt target genes, most notably IL-17, thereby suppressing the inflammatory response mediated by Th17 cells. This makes RORγt inverse agonists promising therapeutic agents for autoimmune diseases.[15][16]
Figure 4: RORγt Inverse Agonism and Downregulation of IL-17.
Experimental Protocol: RORγt Reporter Gene Assay
This assay measures the ability of a compound to act as an inverse agonist by quantifying its effect on RORγt-mediated gene transcription.[13][15]
Materials:
-
A host cell line (e.g., Jurkat cells) that does not endogenously express RORγt.
-
An expression vector for the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Transfection reagent.
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the host cells with the RORγt expression vector and the luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of luciferase activity relative to a vehicle control and determine the IC50 value of the inverse agonist.
Quantitative Data for a RORγt Inverse Agonist:
| Assay | IC50 (nM) |
| RORγt Inverse Agonist 30 | 46 |
| Data for a potent RORγt inverse agonist.[17] |
Conclusion
The 5,6,7,8-tetrahydronaphthyridine scaffold is a versatile platform for the development of potent and selective modulators of a range of important biological targets. The specific biological activity is highly dependent on the isomeric form of the naphthyridine core and the nature and position of its substituents. This guide has provided an overview of the key targets, their associated signaling pathways, and the experimental methodologies used to characterize the interactions of these promising compounds. Further exploration and optimization of this scaffold hold significant potential for the discovery of novel therapeutics for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 integrase multimerization as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The A128T resistance mutation reveals aberrant protein multimerization as the primary mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,7-naphthyridine Dihydrochloride: Physicochemical Properties and Best Practices for Laboratory Use
This guide provides a comprehensive overview of the solubility and stability of 5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The focus is on providing practical guidance for handling, storage, and experimental design.
Introduction to this compound
5,6,7,8-Tetrahydro-1,7-naphthyridine is a bicyclic heterocyclic compound. Its dihydrochloride salt form is often utilized in research due to its improved solubility and stability in aqueous solutions compared to the free base. The tetrahydronaphthyridine scaffold is a key structural motif in a variety of biologically active molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents. The conformationally restricted nature of the tetrahydro-pyridine ring can impart specific binding properties to molecules that incorporate this scaffold.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 207.10 g/mol | [1] |
| CAS Number | 351038-62-5 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. As a dihydrochloride salt, this compound is expected to exhibit good solubility in polar protic solvents, particularly water.
Expected Solubility in Common Laboratory Solvents
| Solvent | Expected Solubility | Rationale |
| Water | High | The dihydrochloride salt form significantly increases aqueous solubility due to the ionization of the nitrogen atoms in the naphthyridine ring system. |
| Methanol | High to Moderate | Methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the hydrochloride salt. |
| Ethanol | Moderate | Similar to methanol, but its lower polarity may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including salts. |
| Acetonitrile | Low to Moderate | As a polar aprotic solvent with a lower polarity than DMSO, it is expected to be a less effective solvent for this salt. |
| Dichloromethane (DCM) | Low | A nonpolar solvent, unlikely to effectively solvate the ionic dihydrochloride salt. |
| Hexanes/Heptane | Insoluble | Nonpolar aliphatic solvents will not dissolve the polar, ionic compound. |
Experimental Protocol for Determining Aqueous Solubility
To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of deionized water in a vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Stability Profile
The chemical stability of a compound is crucial for its storage, handling, and the reliability of experimental results. As a dihydrochloride salt of a tetrahydronaphthyridine, potential degradation pathways could involve hydrolysis, oxidation, and photodecomposition.
Factors Influencing Stability
-
pH: The stability of the compound is likely to be pH-dependent. In highly basic solutions, the free base may be liberated, which could be less stable or have different solubility characteristics. The pyridinic nitrogen atoms could also influence the reactivity of the ring system under different pH conditions.
-
Light: Aromatic and heteroaromatic systems can be susceptible to photodecomposition. Exposure to UV or high-intensity visible light may lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage should be at controlled, cool temperatures.
-
Oxidizing Agents: The tetrahydro-pyridine ring may be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
Recommended Storage and Handling
Based on the general properties of similar compounds, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.[3]
-
Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid breathing dust. Handle in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[2][4]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C for 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C for 24 hours). Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA or MS detector can help in identifying degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and to identify any degradation products.
Caption: Workflow for conducting forced degradation studies.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.
HPLC Method Development Considerations
-
Column: A reversed-phase column (e.g., C18) is generally a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection is suitable due to the aromatic nature of the naphthyridine ring. The selection of the detection wavelength should be based on the UV spectrum of the compound to maximize sensitivity.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a framework for researchers to handle, store, and evaluate this compound effectively. Based on its chemical structure as a dihydrochloride salt of a heterocyclic base, it is expected to be water-soluble and require storage in a cool, dry, and light-protected environment. The provided experimental protocols for determining solubility and conducting forced degradation studies offer a practical approach for generating the necessary data for research and development projects. As with any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date handling and safety information.
References
An In-Depth Technical Guide to the 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. As a conformationally-restricted bioisostere of pharmacologically active motifs, it offers a unique three-dimensional architecture for interacting with biological targets. This guide provides a comprehensive overview of its synthesis, structural significance, and diverse applications in drug discovery. We will delve into the causality behind synthetic strategies, explore its role in targeting various disease pathways, and provide detailed experimental protocols to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.
The Strategic Value of Conformational Restriction: An Introduction to the Scaffold
Naphthyridines, bicyclic heterocycles containing two nitrogen atoms in a fused pyridine ring system, are foundational structures in medicinal chemistry.[1][2] Among the various isomers, the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold presents a compelling combination of aromatic and saturated features. Its core value lies in its function as a conformationally-locked analog of the flexible 2-(3-pyridyl)ethylamine moiety, a key pharmacophore in many biologically active molecules.[3][4] By reducing the rotational freedom of this side chain, the scaffold allows for a more precise orientation of substituents, which can lead to enhanced binding affinity, improved selectivity, and a more favorable pharmacokinetic profile. This strategic rigidity makes it an invaluable tool for probing receptor binding pockets and designing potent modulators of various biological targets.
Synthetic Pathways: Constructing the Core
The accessibility of a scaffold is paramount to its utility in drug discovery. While various methods exist for related tetrahydronaphthyridines, including modern cobalt-catalyzed [2+2+2] cyclizations, the synthesis of the 1,7-isomer has its own specific challenges and optimized solutions.[5][6]
Direct Reduction of 1,7-Naphthyridine
A straightforward approach involves the catalytic reduction of the parent aromatic 1,7-naphthyridine. However, this method presents a significant regioselectivity challenge.
-
Causality of the Method: Catalytic hydrogenation using reagents like palladium on charcoal aims to saturate one of the pyridine rings.
-
Key Challenge & Solution: This reaction typically yields a separable mixture of the desired 5,6,7,8-tetrahydro-1,7-naphthyridine (approx. 43%) and the 1,2,3,4-tetrahydro-1,7-naphthyridine isomer (approx. 57%).[4] While viable, this necessitates a careful chromatographic separation, which can be inefficient for large-scale synthesis. The structures of the resulting isomers must be rigorously confirmed using spectroscopic methods like NMR and UV, alongside ionization measurements.[4]
An Improved Multi-Step Synthesis
To overcome the limitations of direct reduction, more controlled, multi-step sequences have been developed. These routes offer better control over the final product and are often more amenable to scale-up. A notable five-step synthesis provides a more reliable path to the scaffold.[3][4]
Caption: A generalized workflow for a multi-step synthesis of the target scaffold.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The true power of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is demonstrated by its application across multiple therapeutic areas. Its structural features have been leveraged to design potent and selective inhibitors and modulators.
Neurological Disorders: Nicotinic Acetylcholine Receptor (nAChR) Ligands
The structural mimicry of 2-(3-pyridyl)ethylamine makes the scaffold a natural fit for designing ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, addiction, and neurodegenerative diseases. The fixed distance and angle between the two nitrogen atoms in the scaffold can be exploited to achieve subtype-selective binding to nAChRs.[4]
Oncology: Developing Novel Cytotoxic Agents
The broader naphthyridine class is a wellspring of anticancer agents, with some derivatives acting as topoisomerase II inhibitors.[7] The 5,6,7,8-tetrahydro-1,7-naphthyridine core provides a robust framework for creating new cytotoxic compounds. Structure-activity relationship (SAR) studies on related naphthyridines have shown that substitution patterns critically influence potency.
-
Positional Isomerism: Methyl substitution at the C-6 or C-7 positions can be more effective than at the C-5 position.[7]
-
Aryl Substitution: The choice of aryl groups appended to the core can dramatically increase cytotoxicity. For example, replacing a dimethoxyphenyl ring with a naphthyl ring has been shown to boost potency.[7]
Caption: Logical relationships in the structure-activity of naphthyridine derivatives.
Antiviral Therapy: HIV-1 Integrase Inhibition
A compelling validation of the tetrahydronaphthyridine framework comes from the development of potent HIV-1 integrase inhibitors based on the related 5,6,7,8-tetrahydro-1,6-naphthyridine isomer.[8][9] These compounds, known as allosteric integrase inhibitors (ALLINIs), bind to the LEDGF/p75-binding site on integrase.[8] This binding event does not block the active site but instead induces aberrant multimerization of the integrase enzyme, disrupting the viral replication cycle.[8] This mechanism provides a powerful blueprint for applying the 1,7-naphthyridine scaffold to develop novel antiviral agents.
Table 1: Representative Biological Activities of Tetrahydronaphthyridine Derivatives
| Compound Class | Target | Mechanism of Action | Result | Reference |
| 5,6,7,8-Tetrahydro-1,6-naphthyridines | HIV-1 Integrase | Allosteric Inhibition (promotes aberrant multimerization) | Potent inhibition of HIV-1 replication | [8][9] |
| Substituted Naphthyridines | Cancer Cell Lines (HeLa, HL-60) | Cytotoxicity (Mechanism varies, e.g., Topoisomerase II inhibition) | IC50 values in the low micromolar to nanomolar range | [7] |
| 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine | nAChRs | Receptor Binding | High binding affinity (Ki = 46 nM) | [4] |
Field-Proven Methodologies: Experimental Protocols
To bridge theory and practice, this section provides validated protocols for the synthesis and evaluation of compounds based on this scaffold.
Protocol: Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine via Catalytic Reduction
This protocol is based on established literature procedures for the reduction of 1,7-naphthyridine.[4]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1,7-naphthyridine (1.0 eq) in ethanol.
-
Catalyst Addition: Add 10% Palladium on Charcoal (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of 1,2,3,4- and 5,6,7,8-tetrahydro isomers must be purified using column chromatography on silica gel to isolate the desired 5,6,7,8-tetrahydro-1,7-naphthyridine.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[7]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from the naphthyridine scaffold) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Future Perspectives & Conclusion
The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold remains a highly valuable and perhaps under-exploited core in medicinal chemistry. Its proven ability to act as a rigid mimic of key pharmacophores ensures its continued relevance. Future opportunities lie in several key areas:
-
Enantioselective Synthesis: The development of scalable, enantioselective syntheses, similar to what has been achieved for the 1,6-isomer, would unlock the potential to explore stereochemical effects on biological activity.[10][11]
-
Library Synthesis: Applying the scaffold in parallel synthesis efforts can rapidly generate diverse libraries for high-throughput screening against a wide array of biological targets.[6]
-
New Therapeutic Areas: While its application in oncology and virology is promising, exploring its utility against other targets, such as kinases, G-protein coupled receptors, and ion channels, could yield novel therapeutic breakthroughs.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved synthesis of 5,6,7,8‐tetrahydro‐1,7‐naphthyridine ‐ a conformationally‐restricted analog of 2‐(3‐pyridyl)ethylamine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold: A Conformationally-Restricted Bioisostere for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the strategic reduction of molecular flexibility is a cornerstone of rational drug design. By locking a flexible pharmacophore into a bioactive conformation, researchers can significantly enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold, a conformationally-restricted analog of the biologically significant 2-(3-pyridyl)ethylamine pharmacophore. We will dissect the rationale behind its use, detail synthetic methodologies, analyze its impact on drug-like properties, and review case studies where related tetrahydronaphthyridine cores have proven instrumental in developing novel therapeutics. This document serves as a comprehensive resource for scientists seeking to leverage this valuable scaffold in their drug discovery programs.
Part 1: The Principle of Conformational Restriction: From Flexible Ligand to Rigid Scaffold
The concept of a pharmacophore—the essential arrangement of functional groups required for biological activity—is central to drug design. Many endogenous ligands and initial hit compounds are conformationally flexible, capable of adopting numerous shapes. While this flexibility allows for binding to a target, it often comes at an entropic cost and can lead to binding at unintended off-targets, causing side effects.
The 2-(3-pyridyl)ethylamine moiety is a prime example of such a pharmacophore. It is a known bioisostere of the 3-hydroxyphenylethylamine core found in many dopamine agonists and has been shown to possess potent binding to dopaminergic and cholinergic receptors.[1] Its flexible ethylamine sidechain, however, allows for free rotation around several single bonds.
Conformational restriction "locks" this flexible chain into a more rigid ring system. The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold achieves this by incorporating the ethylamine sidechain into a saturated piperidine ring fused to the pyridine core.[2][3] This pre-organizes the key pharmacophoric elements into a defined spatial orientation, which can lead to:
-
Enhanced Potency: The molecule does not need to expend as much energy to adopt the correct binding conformation, reducing the entropic penalty of binding.
-
Improved Selectivity: The rigid shape is more likely to fit precisely into the intended target's binding pocket and less likely to fit into the binding sites of off-targets.
-
Favorable Pharmacokinetics: The introduction of sp³-rich, three-dimensional structures can improve properties like aqueous solubility and metabolic stability.[4][5]
Part 2: Synthesis of the 5,6,7,8-Tetrahydro-1,7-naphthyridine Core
The synthesis of the 5,6,7,8-tetrahydro-1,7-naphthyridine core has historically presented challenges. Early methods often resulted in low overall yields or produced difficult-to-separate mixtures of isomers, such as the co-formation of 1,2,3,4-tetrahydro-1,7-naphthyridine.[1][3] However, improved multi-step sequences have been developed to provide cleaner access to this valuable scaffold.
Experimental Protocol: An Improved Five-Step Synthesis
The following protocol is based on an improved synthesis which avoids many of the pitfalls of earlier routes.[1][2][3] The causality behind key steps is explained to provide a deeper understanding of the process.
Workflow of the Synthesis:
Step-by-Step Methodology:
-
Benzylic Bromination of 2-chloro-3-methylpyridine:
-
Procedure: To a solution of 2-chloro-3-methylpyridine in a non-polar solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC/GC-MS).
-
Causality: NBS is the reagent of choice for selective allylic or benzylic bromination. The reaction proceeds via a free-radical mechanism, initiated by light and a radical initiator, which is more selective for the benzylic position over the pyridine ring.
-
-
Cyanation to form 2-chloro-3-pyridineacetonitrile:
-
Procedure: The crude product from Step 1 is dissolved in a polar aprotic solvent (e.g., DMSO or acetone) and treated with sodium cyanide. The reaction is stirred at room temperature.
-
Causality: This is a standard nucleophilic substitution (SN2) reaction where the cyanide ion displaces the bromide. A polar aprotic solvent is used to solvate the cation (Na⁺) while leaving the cyanide nucleophile reactive.
-
-
Reductive Cyclization to the N-Benzyl Protected Core:
-
Procedure: The nitrile from Step 2 is subjected to catalytic hydrogenation using a catalyst like Raney Nickel in an ethanolic ammonia solution, with the addition of benzylamine.
-
Causality: The Raney Nickel reduces the nitrile to a primary amine. In the presence of benzylamine and under reductive conditions, this intermediate undergoes intramolecular cyclization to form the desired tetrahydronaphthyridine ring, with the benzyl group serving as a protecting group for the secondary amine.
-
-
Debenzylation to Yield the Final Scaffold:
-
Procedure: The N-benzyl protected compound is deprotected via catalytic transfer hydrogenation. The compound is dissolved in methanol with a catalyst such as 20% palladium hydroxide on carbon (Pearlman's catalyst) and ammonium formate. The mixture is refluxed.
-
Causality: Pearlman's catalyst is highly effective for cleaving N-benzyl groups. Ammonium formate serves as a convenient in-situ source of hydrogen for the transfer hydrogenation, avoiding the need for high-pressure hydrogen gas and making the procedure more accessible for standard laboratory settings.
-
Part 3: Impact on Physicochemical and Drug-Like Properties
Incorporating the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold significantly alters the physicochemical profile of a molecule compared to its flexible parent. These changes are often beneficial for creating viable drug candidates.
| Property | Flexible Analog (2-(3-pyridyl)ethylamine) | Restricted Analog (Tetrahydro-1,7-naphthyridine) | Rationale for Change & Impact on Drug Development |
| Conformational Profile | High flexibility, multiple rotatable bonds | Rigid, locked conformation | Reduces entropic penalty upon binding, leading to higher potency and selectivity.[1] |
| Aqueous Solubility | Moderate | Generally Improved | The increased sp³ character and defined placement of polar nitrogen atoms can disrupt crystal packing and improve solvation.[4][5] |
| Lipophilicity (cLogP) | Lower | Higher | The addition of two -CH₂- groups increases lipophilicity. This must be balanced with other substitutions to remain in the "drug-like" range. |
| Metabolic Stability | Potential for N-dealkylation or oxidation | Altered metabolic profile | The rigid structure can block potential sites of metabolism. As seen with related scaffolds, this can reduce interactions with metabolic enzymes like CYP450s.[6] |
| 3D Character (Fsp³) | Low (predominantly sp²) | High | High Fsp³ content is increasingly recognized as a key feature of successful clinical candidates, correlating with improved clinical success rates.[4] |
Part 4: Tetrahydronaphthyridines in Action: Drug Discovery Case Studies
While the 1,7-naphthyridine isomer is a valuable scaffold, its 1,6- and 1,8-isomers have been more extensively documented in recent drug discovery literature. The principles demonstrated in these programs are directly applicable and highlight the immense potential of the broader tetrahydronaphthyridine (THN) class.
Case Study 1: RORγt Inverse Agonists for Autoimmune Disease
Retinoid-related orphan receptor γt (RORγt) is a master regulator of Th17 cell differentiation, making it a key target for autoimmune diseases.[7] The drug candidate TAK-828F features a 5,6,7,8-tetrahydro-1,6-naphthyridine core.[7][8]
-
Challenge: Develop a potent, selective, and orally available RORγt inverse agonist.
-
Role of the Scaffold: The rigid tetrahydronaphthyridine scaffold serves as a central hub, orienting the indane and cyclobutane moieties for optimal interaction within the RORγt ligand-binding domain.[7]
-
Outcome: The resulting compound, TAK-828F, is a highly potent RORγt inverse agonist. The development of an asymmetric synthesis for its core was a critical step toward large-scale manufacturing.[8][9]
Case Study 2: Allosteric Inhibition of HIV-1 Integrase
Targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on HIV-1 integrase is an attractive antiviral strategy.[10]
-
Challenge: Identify small molecules that bind to this allosteric site and disrupt the function of HIV-1 integrase.
-
Role of the Scaffold: A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were designed and synthesized. The scaffold provided the necessary rigidity and vectors for substitution to effectively occupy the binding pocket and induce aberrant integrase multimerization.[10]
-
Outcome: This class of compounds demonstrated potent activity against HIV-1 infection in cell culture, validating the tetrahydronaphthyridine core as a viable scaffold for developing novel allosteric inhibitors.[10]
Case Study 3: Overcoming CYP Inhibition in CXCR4 Antagonists
The chemokine receptor CXCR4 is a target for various diseases. An initial series of antagonists based on a tetrahydroisoquinoline (THIQ) core was promising but suffered from significant inhibition of the metabolic enzyme CYP2D6.[6]
-
Challenge: Modify the core scaffold to eliminate CYP2D6 inhibition while maintaining CXCR4 antagonism.
-
Role of the Scaffold: A scaffold-hopping approach was employed, replacing the THIQ core with various tetrahydronaphthyridine isomers. The introduction of a nitrogen atom into the aromatic ring, specifically in the 5,6,7,8-tetrahydro-1,6-naphthyridine series, drastically reduced CYP2D6 inhibition.[6]
-
Outcome: This strategic modification led to compounds with an excellent overall profile, demonstrating potent CXCR4 antagonism without the metabolic liability of the parent series. This case perfectly illustrates how THN scaffolds can be used to solve critical drug-like property issues.[6]
Part 5: A Guide to Structure-Activity Relationship (SAR) Exploration
When using the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold, a systematic exploration of SAR is crucial. The core offers several vectors for chemical modification.
-
N7-Position: This secondary amine is the most common point of modification.
-
Small alkyl groups: Can explore pockets and fine-tune lipophilicity.
-
Larger aryl or benzyl groups: Can be used to reach into deeper pockets of the binding site.
-
Functionalized chains (amides, sulfonamides, ureas): Can introduce hydrogen bond donors/acceptors to form key interactions with the target protein.[11]
-
-
Aromatic Ring (Positions 2, 3, 4):
-
Substituents here directly impact the electronic nature of the pyridine ring. Halogens, methoxy, or cyano groups can be introduced to probe for specific interactions.
-
These positions are critical for directing binding and achieving selectivity, as seen in many kinase inhibitor programs.
-
-
Saturated Ring (Positions 5, 6, 8):
-
Substitution at these positions is synthetically more challenging but can be highly impactful. Introducing stereocenters or spirocyclic systems can profoundly influence the molecule's 3D trajectory and Fsp³ character.[4][5]
-
Alkylation can also serve to block potential sites of metabolism on the saturated ring.
-
Conclusion and Future Outlook
The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is more than just a rigid heterocycle; it is a powerful tool for medicinal chemists. By providing a conformationally-restricted framework for the 2-(3-pyridyl)ethylamine pharmacophore, it enables the design of ligands with potentially superior potency, selectivity, and drug-like properties. The successful application of related THN isomers in diverse therapeutic areas—from autoimmune disease to infectious disease and oncology—underscores the broad utility of this structural class.
Future research will likely focus on developing more efficient and modular synthetic routes to allow for the rapid generation of diverse chemical libraries based on this core. As our understanding of complex biological targets continues to grow, the strategic use of rigid scaffolds like 5,6,7,8-tetrahydro-1,7-naphthyridine will remain an indispensable strategy in the quest for safer and more effective medicines.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. An improved synthesis of 5,6,7,8‐tetrahydro‐1,7‐naphthyridine ‐ a conformationally‐restricted analog of 2‐(3‐pyridyl)ethylamine | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 5,6,7,8-Tetrahydro-1,7-naphthyridines as Potent RORγt Inverse Agonists: A Technical Guide to Their Discovery and Characterization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases, owing to its master regulatory role in the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2][3] The discovery of small molecule inverse agonists that can suppress the transcriptional activity of RORγt represents a promising strategy for the development of novel oral therapies for conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4][5] This technical guide provides an in-depth exploration of the discovery and characterization of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold as a potent RORγt inverse agonist. We will delve into the scientific rationale, the intricate experimental workflows for hit identification and optimization, and the detailed protocols for assessing compound potency, selectivity, and cellular mechanism of action. This document is intended to serve as a comprehensive resource for researchers in the field, offering both foundational knowledge and practical insights into the drug discovery process for this important therapeutic target.
RORγt: The Master Regulator of Th17 Cells and a Compelling Therapeutic Target
RORγt, a ligand-dependent transcription factor, is a splice variant of the RORγ gene and is primarily expressed in immune cells.[6] It is the key orchestrator of Th17 cell differentiation, a distinct lineage of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F).[1][7] The RORγt-Th17-IL-17 signaling axis is crucial for host defense against certain pathogens; however, its dysregulation is a central driver in the pathophysiology of numerous autoimmune diseases.[8][9]
The therapeutic rationale for targeting RORγt is therefore to dampen the pathogenic Th17 response by directly inhibiting its master transcriptional regulator. Small molecule RORγt inhibitors can be classified as either antagonists or inverse agonists. While antagonists block the binding of an agonist, inverse agonists reduce the constitutive activity of the receptor, often by promoting the recruitment of corepressors to the ligand-binding domain (LBD).[10] This guide will focus on the discovery and characterization of inverse agonists, a class that has seen significant progress in preclinical and clinical development.[4][10]
The RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by a specific cytokine milieu, including TGF-β and IL-6. This leads to the activation of STAT3, which in turn induces the expression of RORγt. RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription.[7][11]
Caption: RORγt signaling pathway in Th17 cell differentiation.
Discovery of the 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold
The journey to identify novel RORγt inverse agonists often begins with high-throughput screening (HTS) of large chemical libraries. However, structure-based drug design and the optimization of known chemical scaffolds have also proven to be highly effective strategies. The 5,6,7,8-tetrahydro-1,7-naphthyridine core represents a privileged scaffold that has been successfully developed into potent RORγt inverse agonists.
While a singular "discovery" paper for the entire class is not the typical narrative in drug development, the evolution of this scaffold can be traced through patent literature and publications on specific compounds. For instance, the development of TAK-828F, a potent and selective RORγt inverse agonist, highlights the potential of the related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[12][13][14] The principles of its discovery and optimization are broadly applicable to the 1,7-naphthyridine isomer.
From Hit to Lead: A Conceptual Workflow
The process of discovering and optimizing a novel RORγt inverse agonist from a chemical scaffold like 5,6,7,8-tetrahydro-1,7-naphthyridine typically follows a structured workflow:
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 8. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. rupress.org [rupress.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Tetrahydronaphthyridine Scaffolds in HIV-1 Integrase Inhibition: A Technical Guide
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) remains a critical and validated target for antiretroviral therapy. The enzyme's essential role in covalently inserting the viral DNA into the host genome makes it an attractive target for therapeutic intervention. While integrase strand transfer inhibitors (INSTIs) have achieved significant clinical success, the emergence of drug resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. This technical guide provides an in-depth analysis of the 5,6,7,8-tetrahydronaphthyridine core, a promising scaffold in the development of next-generation HIV-1 integrase inhibitors. Due to a significant body of public-domain research on the 5,6,7,8-tetrahydro-1,6-naphthyridine isomer as an allosteric integrase inhibitor, this guide will use it as a primary exemplar. The principles of its mechanism, structure-activity relationships (SAR), and evaluation are highly relevant for the exploration of related scaffolds, including the titular 5,6,7,8-tetrahydro-1,7-naphthyridine. We will delve into the molecular mechanisms of both active site and allosteric inhibition, present detailed structure-activity relationship data, and provide comprehensive protocols for the key biochemical and cell-based assays used in the discovery and characterization of these potent antiviral agents.
Introduction: HIV-1 Integrase as a Therapeutic Target
The replication cycle of HIV-1 is a multi-stage process, each step offering a potential point of therapeutic intervention. A crucial event in this cycle is the integration of the reverse-transcribed viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[1] This integration is essential for the stable maintenance and expression of the viral genome, leading to the production of new virions.[2] The lack of a human homologue for integrase makes it a highly selective target for antiviral chemotherapy, minimizing the potential for off-target effects and associated toxicities.[1]
The integrase enzyme facilitates two key catalytic reactions:
-
3'-Processing: In the cytoplasm, integrase, as part of the pre-integration complex (PIC), binds to the long terminal repeats (LTRs) of the viral DNA and endonucleolytically cleaves a dinucleotide from each 3' end. This exposes reactive 3'-hydroxyl groups.
-
Strand Transfer: Following translocation into the nucleus, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA in a concerted strand transfer reaction.
Inhibition of the strand transfer step has been the most successful clinical strategy to date, leading to the development of several FDA-approved Integrase Strand Transfer Inhibitors (INSTIs).[3] However, a newer class of inhibitors that do not target the active site but rather an allosteric site, are gaining significant attention. These allosteric inhibitors often work by modulating the multimerization state of the integrase enzyme.[2][4]
The 5,6,7,8-Tetrahydronaphthyridine Scaffold: A Tale of Two Mechanisms
The naphthyridine framework has proven to be a versatile scaffold in the design of HIV-1 integrase inhibitors.[5] Depending on the substitution pattern and the specific isomer, these compounds can elicit their antiviral effects through distinct mechanisms.
Active Site Inhibition: The INSTI Paradigm
While not the primary focus of this guide, it is important to understand the classical mechanism of integrase inhibition. INSTIs, such as those based on the 8-hydroxy-1,6-naphthyridine-7-carboxamide pharmacophore, function by chelating the two divalent magnesium ions (Mg²⁺) within the catalytic core domain (CCD) of the integrase active site.[5][6] This metal chelation is critical for preventing the binding of host DNA and the subsequent strand transfer reaction. The planar arrangement of the metal-binding motif is a key determinant of inhibitory activity.[7]
Allosteric Inhibition: A New Frontier with Tetrahydro-1,6-naphthyridines
A compelling alternative to active site inhibition is the allosteric modulation of integrase function. Research has identified a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives that target the binding site of the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) on the integrase catalytic core domain.[2][3][4]
LEDGF/p75 is a host protein that tethers the pre-integration complex to the host chromatin, influencing the site of viral DNA integration.[3] Small molecules that bind to this pocket can act as allosteric inhibitors. Instead of directly blocking the catalytic site, these compounds induce aberrant multimerization of the integrase enzyme.[2][4] This leads to the formation of structurally defective and non-infectious virions, representing a distinct mechanism of action that can be effective against both early and late stages of the viral replication cycle.[3]
Structure-Activity Relationships (SAR) of 5,6,7,8-Tetrahydro-1,6-naphthyridine Allosteric Inhibitors
Systematic modification of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has provided valuable insights into the structural requirements for potent allosteric inhibition. The primary assay for evaluating these compounds is a cell-based antiviral activity assay, which measures the inhibition of HIV-1 strain replication in cell culture.[3]
A key study identified the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine as a modest inhibitor of HIV-1 replication.[3] Structure-activity relationship studies subsequently focused on modifications at the N-6 position.
| Compound ID | R Group (at N-6) | Antiviral Activity (EC₅₀, µM) |
| 3 | H | 1.8 |
| 6 | -CH₂-Ph | 1.9 |
| 7 | -CH₂-CH₂-Ph | 1.7 |
| 8 | -CH₂-CH₂-CH₂-Ph | 0.046 |
| 9 | -(CH₂)₃-(4-F-Ph) | 0.031 |
| 10 | -(CH₂)₃-(4-Cl-Ph) | 0.038 |
| 11 | -(CH₂)₃-(4-Me-Ph) | 0.029 |
| 12 | -(CH₂)₃-(4-OMe-Ph) | 0.034 |
Data synthesized from Peese, et al. (2019).[3]
Key Insights from SAR Studies:
-
Linker Length is Critical: A three-carbon linker between the naphthyridine nitrogen and the phenyl ring was found to be optimal for antiviral activity, as seen in the significant potency increase from compounds 7 to 8 .[3]
-
Aromatic Substitution: Small, electron-donating or halogen substituents on the terminal phenyl ring are well-tolerated and can slightly improve potency (compounds 9-12 ).[3]
-
Allosteric Mechanism Confirmation: A binding assay confirmed that these compounds displace a known ligand from the LEDGF/p75-binding site on integrase, validating their allosteric mechanism of action.[3]
Synthesis of the Tetrahydronaphthyridine Core
The development of efficient synthetic routes to the tetrahydronaphthyridine scaffold is crucial for the exploration of this compound class. While numerous methods exist for various isomers, a notable approach for the 5,6,7,8-tetrahydro-1,6-naphthyridine core involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[8] For the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold, an improved five-step synthesis has been reported, offering a significant advantage over previous lower-yield methods.[9][10] This route is based on the elaboration of a 2,3-disubstituted pyridine core.[11]
Experimental Protocols for Inhibitor Evaluation
The characterization of novel HIV-1 integrase inhibitors requires robust and reproducible biochemical and cell-based assays.
Biochemical Assay: In Vitro Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of the integration process in a cell-free system.
Principle: A biotin-labeled donor DNA duplex, mimicking the U5 end of the HIV-1 LTR, is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound. A digoxin-labeled target DNA duplex is then introduced. If strand transfer occurs, the target DNA becomes covalently linked to the donor DNA. The amount of integrated target DNA is quantified using an anti-digoxin antibody conjugated to a reporter enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
Step-by-Step Methodology:
-
Plate Preparation:
-
Wash streptavidin-coated 96-well plates with wash buffer.
-
Add 100 µL of a solution containing the biotin-labeled donor substrate (DS) DNA to each well.
-
Incubate for 30-60 minutes at 37°C to allow for binding.
-
Aspirate the liquid and wash the wells multiple times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Aspirate the blocking buffer and wash the wells with reaction buffer.[4]
-
-
Enzyme and Inhibitor Incubation:
-
Prepare serial dilutions of the test compounds in reaction buffer.
-
Add 50 µL of the diluted compounds to the appropriate wells. Include a no-compound control (positive control) and a no-enzyme control (negative control).
-
Add 50 µL of a solution containing recombinant HIV-1 integrase to all wells except the no-enzyme control.
-
Incubate for 30 minutes at 37°C to allow the enzyme to bind to the donor DNA and to be inhibited by the test compounds.
-
-
Strand Transfer Reaction:
-
Add 50 µL of a solution containing the digoxin-labeled target substrate (TS) DNA to all wells.
-
Incubate for 30-60 minutes at 37°C to allow the strand transfer reaction to proceed.
-
-
Detection:
-
Aspirate the reaction mixture and wash the wells thoroughly with wash buffer to remove unbound reagents.
-
Add 100 µL of an HRP-conjugated anti-digoxin antibody solution to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Aspirate and wash the wells to remove unbound antibody.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB).
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 1N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC₅₀ value (the concentration at which 50% of the integrase activity is inhibited) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay: HIV-1 Replication Assay (p24 ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: A susceptible T-cell line (e.g., MT-2 cells) is infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound. Viral replication is assessed by measuring the amount of the viral core protein p24 in the cell culture supernatant after several days of incubation. A reduction in p24 levels indicates inhibition of viral replication.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed MT-2 cells into a 96-well cell culture plate at a density of 1 x 10⁴ cells/well.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compounds to the wells containing the cells. Include a no-compound virus control and an uninfected cell control.
-
-
Viral Infection:
-
Infect the cells by adding a pre-titered stock of HIV-1 (e.g., strain IIIB or NL4-3) to achieve a desired multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days to allow for multiple rounds of viral replication.[8]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g) to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
-
p24 ELISA:
-
Perform a quantitative p24 ELISA on the collected supernatants according to the manufacturer's instructions of a commercial kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value (the effective concentration at which 50% of viral replication is inhibited) by plotting the percentage of inhibition against the compound concentration.
-
-
Cytotoxicity Assay (Concurrent):
-
In parallel, set up an identical plate of cells with the same compound dilutions but without the virus.
-
After the same incubation period, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the CC₅₀ value (the cytotoxic concentration at which 50% of the cells are killed).
-
The Selectivity Index (SI = CC₅₀ / EC₅₀) can then be calculated to assess the therapeutic window of the compound.
-
Visualizing the Mechanism and Workflow
Allosteric Inhibition Mechanism
The following diagram illustrates the proposed mechanism of action for 5,6,7,8-tetrahydro-1,6-naphthyridine allosteric inhibitors.
Caption: Mechanism of allosteric HIV-1 integrase inhibition.
Inhibitor Discovery and Evaluation Workflow
The diagram below outlines a typical workflow for the screening and characterization of novel HIV-1 integrase inhibitors.
Caption: Workflow for HIV-1 integrase inhibitor discovery.
Conclusion and Future Directions
The 5,6,7,8-tetrahydronaphthyridine scaffold represents a significant avenue for the development of novel HIV-1 integrase inhibitors. The ability of the 1,6-isomer to function as an allosteric inhibitor by inducing aberrant enzyme multimerization provides a powerful alternative to traditional active-site-directed INSTIs. This distinct mechanism of action holds the potential to overcome existing resistance mutations and offers a complementary strategy in combination antiretroviral therapy.
While extensive research has illuminated the potential of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, the exploration of other isomers, such as the 5,6,7,8-tetrahydro-1,7-naphthyridine, remains a promising and underexplored area. Future research should focus on the synthesis and evaluation of these related scaffolds, conducting detailed SAR studies to optimize their potency and pharmacokinetic properties. Furthermore, structural biology efforts to obtain co-crystal structures of these inhibitors with the full-length HIV-1 integrase will be invaluable for structure-based drug design and for elucidating the precise molecular interactions that drive their unique allosteric mechanism. The continued investigation of the tetrahydronaphthyridine family is a critical endeavor in the ongoing search for more durable and effective treatments for HIV-1 infection.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Silico docking of HIV-1 integrase inhibitors reveals a novel drug type acting on an enzyme/DNA reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An improved synthesis of 5,6,7,8‐tetrahydro‐1,7‐naphthyridine ‐ a conformationally‐restricted analog of 2‐(3‐pyridyl)ethylamine | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
An In-Depth Technical Guide to Investigating the Pharmacophore of the 5,6,7,8-Tetrahydro-1,7-naphthyridine Core
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for elucidating, validating, and applying the pharmacophore of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold. This privileged heterocyclic system, representing a conformationally-restricted analog of bioactive structures, offers a unique starting point for rational drug design.[1] Instead of presenting a single, static model, this document details the dynamic, multi-faceted process of pharmacophore investigation, empowering research teams to tailor their discovery campaigns to specific biological targets.
The principles and protocols outlined herein are grounded in established computational chemistry practices, ensuring scientific integrity and a logical progression from hypothesis to experimental validation.
Part 1: Foundational Strategy - Target Selection and Data Curation
The journey to a predictive pharmacophore model begins not with software, but with strategy. The choice of biological target and the quality of the input data are the bedrock upon which the entire investigation rests. The 1,7-naphthyridine scaffold has been associated with several promising biological activities, providing multiple avenues for exploration.[2]
1.1. Target Identification and Rationale
The initial and most critical step is to define the biological context. The 5,6,7,8-tetrahydro-1,7-naphthyridine core is not inherently "active"; its potential is only realized when directed at a specific biological target. Literature and preliminary screening data point to several promising areas:
-
Oncology: The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, demonstrates potent antiproliferative activity by inhibiting the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[3][4] This makes proteins within the Wnt cascade compelling targets.
-
Inflammatory Diseases: Certain derivatives act as potent and selective inhibitors of p38 MAP kinase, a key therapeutic target for inflammatory conditions.[2]
-
Central Nervous System (CNS) Disorders: Axially chiral 1,7-naphthyridine-6-carboxamides have been identified as tachykinin NK1 receptor antagonists, a receptor implicated in pain and depression.[2]
Causality Behind Experimental Choice: The selection of a target dictates the entire subsequent workflow. If a high-resolution crystal structure of the target protein is available (e.g., in the Protein Data Bank), a structure-based approach is viable. If not, but a set of known active ligands exists, a ligand-based approach is the logical choice.[5]
1.2. Protocol: Ligand Data Curation for Model Generation
A robust ligand-based pharmacophore model is critically dependent on the quality and diversity of the input data.[5] This protocol ensures the integrity of the dataset.
Step-by-Step Methodology:
-
Data Collection:
-
Compile a set of at least 15-20 diverse compounds containing the 5,6,7,8-tetrahydro-1,7-naphthyridine core with known biological activity (e.g., IC₅₀, EC₅₀, or Kᵢ values) against the chosen target.
-
Source data from reputable databases (e.g., ChEMBL, PubChem) and the primary scientific literature.
-
-
Data Segregation:
-
Divide the compounds into a training set (approx. 70-80% of compounds) and a test set (the remaining 20-30%).
-
The training set will be used to generate the pharmacophore hypothesis. The test set is sequestered for later validation.[6][7]
-
Ensure that the full range of activities (high, moderate, and low) and chemical diversity are represented in both sets.
-
-
Structural Standardization:
-
Convert all 2D compound structures into a 3D format using computational chemistry software (e.g., LigPrep in the Schrödinger suite, or open-source tools).[8]
-
Correct protonation states at a defined physiological pH (e.g., 7.4), enumerate stereoisomers, and generate low-energy conformations for each ligand. This step is crucial as the pharmacophore model is a 3D concept.[9]
-
-
Activity Data Normalization:
-
Convert all activity data into a consistent logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
Define clear activity thresholds. For example: Active (pIC₅₀ > 7.0), Moderately Active (5.0 < pIC₅₀ < 7.0), and Inactive (pIC₅₀ < 5.0). These thresholds are project-dependent but must be applied consistently.
-
Part 2: Pharmacophore Model Generation
With a curated dataset and a clear target, the next phase is to generate pharmacophore hypotheses. The choice between ligand-based and structure-based modeling is the primary bifurcation in the workflow.
Ligand-Based Pharmacophore Modeling (LBPM)
This method is employed when the 3D structure of the target is unknown but a set of active ligands is available.[5] It operates on the principle that structurally diverse molecules binding to the same target must share a common set of steric and electronic features arranged in a specific 3D geometry.[10]
-
Feature Identification: For each molecule in the training set, identify potential pharmacophoric features. Standard features include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
Positive/Negative Ionizable (PI/NI)
-
-
Conformational Analysis & Alignment: The software generates multiple low-energy conformers for each ligand. It then aligns the molecules, attempting to superimpose the common features identified in Step 1.[9]
-
Hypothesis Generation: The alignment process yields one or more common feature hypotheses. Each hypothesis is a 3D arrangement of features with specific inter-feature distances.
-
Scoring and Selection: The generated hypotheses are scored based on how well they map to the active molecules while ignoring the inactive ones. The best hypothesis is the one that represents the shared features of the most active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 6. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
Methodological & Application
Application Notes and Protocols: The Pictet-Spengler Reaction for Tetrahydronaphthyridine Synthesis
Introduction: The Strategic Value of Tetrahydronaphthyridines and Their Synthesis
In the landscape of modern drug discovery, the structural architecture of a molecule is paramount to its biological function. Among the privileged scaffolds—molecular frameworks that appear repeatedly in successful drugs—the tetrahydronaphthyridine (THN) core stands out for its three-dimensional complexity and versatile biological activity.[1][2] THN isomers are integral components of molecules targeting a range of therapeutic areas, from FGFR4 inhibitors like Roblitinib to CXCR4 antagonists for HIV entry inhibition.[3] The rigidity and defined spatial arrangement of substituents on the THN core make it an attractive scaffold for achieving high-potency and selective interactions with biological targets.
The construction of this valuable heterocyclic system, however, presents significant synthetic challenges. One of the most powerful and classic methods for synthesizing fused nitrogen-containing heterocycles is the Pictet-Spengler reaction, first reported in 1911.[4][5][6][7][8] This reaction typically involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization.[7]
While extraordinarily effective for electron-rich aromatic systems like indoles and activated phenyl rings, the classical Pictet-Spengler reaction often falters when applied to the synthesis of tetrahydronaphthyridines.[9] The starting material for a THN synthesis is an aminoethylpyridine, which contains an electron-deficient pyridine ring. This inherent lack of nucleophilicity in the pyridine ring makes the key electrophilic aromatic substitution step of the reaction difficult, often requiring harsh conditions that are incompatible with complex functional groups.[9] This guide provides a detailed exploration of both the foundational Pictet-Spengler mechanism and a modern, radical-based adaptation specifically designed to overcome the challenges of tetrahydronaphthyridine synthesis, offering researchers a robust protocol for accessing this critical molecular scaffold.
Pillar 1: Mechanistic Underpinnings of the Pictet-Spengler Reaction
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The choice of catalyst, solvent, and temperature is directly dictated by the energetic requirements of each mechanistic step.
The Classical Mechanism: An Electrophilic Pathway
The traditional Pictet-Spengler reaction proceeds through a two-stage, acid-catalyzed pathway.[5] The driving force is the formation of a highly electrophilic iminium ion, which is potent enough to engage an electron-rich aromatic ring in an intramolecular cyclization.[4]
-
Imine and Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of the β-arylethylamine onto the carbonyl carbon of an aldehyde or ketone. Under acidic conditions, this is followed by dehydration to form a Schiff base (imine). Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion.[6][10][11]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): This is the ring-closing and rate-determining step. The nucleophilic aromatic ring (e.g., an indole or activated benzene ring) attacks the iminium ion in a 6-endo-trig cyclization.[6][10] This temporarily disrupts the aromaticity of the ring, forming a spirocyclic intermediate (a spiroindolenine in the case of tryptamine).
-
Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the stable tetrahydro-β-carboline or tetrahydroisoquinoline product.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. name-reaction.com [name-reaction.com]
- 7. mdpi.com [mdpi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Note: A Robust Protocol for the Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Tetrahydronaphthyridine Scaffolds
The 5,6,7,8-tetrahydronaphthyridine (THN) framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. As a bioisostere of tetrahydroisoquinoline, this scaffold offers a unique combination of structural rigidity, three-dimensionality (high Fsp3 content), and hydrogen bonding capabilities, which are desirable properties for potent and selective interactions with biological targets. Indeed, THN derivatives have shown promise in a variety of therapeutic areas, including as CXCR4 antagonists for HIV entry inhibition and as inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.[1][2][3]
The biological activity of these compounds is often contingent on a specific stereochemistry at the C7 position. Consequently, the development of robust and scalable methods for the asymmetric synthesis of the THN core is a critical challenge for unlocking the full therapeutic potential of this scaffold class. While several racemic syntheses have been reported, including automated flow chemistry approaches, enantioselective methods have remained underdeveloped until recently.[1][2] This application note details a field-proven, catalytic asymmetric approach to access these valuable chiral building blocks.
Strategic Approach: Overcoming Synthetic Hurdles
A classic approach to analogous tetrahydroisoquinoline scaffolds is the Pictet-Spengler reaction. However, the application of this reaction in an asymmetric fashion to the less-activated pyridine ring system of a pyridylethylamine precursor presents significant challenges.[1] To circumvent these difficulties, a more robust strategy has been developed that introduces the chiral center in a dedicated, highly controlled catalytic step. This approach relies on the asymmetric reduction of a prochiral dihydronaphthyridine intermediate.
This application note will focus on a validated, ruthenium-catalyzed enantioselective transfer hydrogenation, which represents the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound.[1][3] The overall strategy is outlined below.
Figure 1: Overall synthetic workflow for the asymmetric synthesis of the tetrahydronaphthyridine core of TAK-828F.
Core Synthesis and the Key Asymmetric Transformation
The synthesis begins with the construction of a key prochiral intermediate, 7,8-dihydro-1,6-naphthyridine. This is achieved through a novel, two-step sequence starting from a readily available chloropyridine derivative.
-
Heck-Type Vinylation: An atom-economical Heck-type vinylation of the chloropyridine precursor using ethylene gas furnishes a 2-vinyl-3-acylpyridine intermediate. This step is crucial for installing the necessary carbon framework for the subsequent cyclization.[1][3]
-
Ammonia-Mediated Cyclization: The 2-vinyl-3-acylpyridine undergoes an unprecedented direct cyclization mediated by ammonia to form the dihydronaphthyridine ring system. This tandem reaction proceeds via amination followed by intramolecular condensation.[1][4]
With the prochiral dihydronaphthyridine in hand, the crucial stereocenter is installed via a highly enantioselective transfer hydrogenation.
Mechanism of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful method for the reduction of C=N bonds. The reaction utilizes a chiral transition-metal catalyst, typically based on ruthenium or rhodium, and a hydrogen donor, such as formic acid or isopropanol. The catalyst, featuring a chiral ligand, creates a chiral environment around the metal center. The substrate coordinates to the metal, and the hydride is delivered to one face of the imine, leading to the formation of one enantiomer in excess.
Figure 2: Simplified catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a dihydronaphthyridine.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from the synthesis of the key intermediate for TAK-828F as reported by Takeda Pharmaceutical Company.[1][3][4]
Materials:
-
7,8-Dihydro-1,6-naphthyridine substrate (1.0 equiv)
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.005 equiv)
-
Formic acid (HCOOH) (2.5 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Acetonitrile (CH₃CN) (solvent)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 7,8-dihydro-1,6-naphthyridine substrate.
-
Add acetonitrile as the solvent.
-
In a separate vessel, prepare the azeotropic mixture of formic acid and triethylamine by carefully mixing the two components.
-
Add the formic acid/triethylamine mixture to the reaction vessel.
-
Add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the required time until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard aqueous workup and extraction procedures.
-
The resulting chiral 5,6,7,8-tetrahydro-1,6-naphthyridine can be isolated and purified. Notably, this synthesis has been optimized to be free of chromatography or distillation, allowing for direct crystallization of the product, which is highly advantageous for large-scale manufacturing.[1]
Data Summary
The following table summarizes the typical results for the asymmetric transfer hydrogenation step.
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | H-Source | Solvent | Yield (%) | ee (%) |
| 1 | Dihydronaphthyridine | [RuCl(p-cymene)((S,S)-TsDPEN)] | 0.5 | HCOOH/Et₃N | CH₃CN | >95 | >99 |
Data is representative of the process described in the cited literature.[1][3][4]
Conclusion and Outlook
The described ruthenium-catalyzed asymmetric transfer hydrogenation provides a highly efficient, scalable, and robust method for accessing enantioenriched 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds.[1] This protocol addresses a significant gap in synthetic methodology and provides a reliable pathway for the development of chiral THN-based therapeutics. The atom-economical precursor synthesis and the chromatography-free nature of the key asymmetric step make this an industrially viable route.[1][3] Further exploration of this catalytic system with a broader range of substituted dihydronaphthyridine substrates is a promising avenue for future research, enabling the creation of diverse libraries of chiral THN compounds for drug discovery campaigns.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Recovery of 5,6,7,8-Tetrahydro-1,7-naphthyridine via Optimized Recrystallization
An Application Note and Protocol from the Office of the Senior Application Scientist
Executive Summary
5,6,7,8-Tetrahydro-1,7-naphthyridine is a conformationally-restricted heterocyclic scaffold of significant interest in medicinal chemistry, serving as a core structure in the development of novel therapeutics.[1][2] The efficacy and safety of any pharmacologically active compound are directly dependent on its purity. This application note provides a detailed, field-proven protocol for the purification of 5,6,7,8-Tetrahydro-1,7-naphthyridine using the robust and scalable technique of recrystallization. We will delve into the underlying principles of solvent selection, provide a systematic workflow for identifying the optimal solvent system, and present a step-by-step protocol for achieving high-purity crystalline material suitable for downstream applications in drug discovery and development.
The Science of Recrystallization: A Self-Validating System
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization process is a self-validating system, where the formation of a well-defined crystalline structure inherently excludes impurities.
The Pillars of a Successful Recrystallization:
-
Solvent Selection: The cornerstone of the technique. The target compound should exhibit high solubility in the chosen solvent at its boiling point but low solubility at or below room temperature. Conversely, impurities should either be completely insoluble (allowing for hot filtration) or highly soluble even in the cold solvent (remaining in the mother liquor).[4][5]
-
Saturation: A supersaturated solution is created by dissolving the crude solid in a minimal amount of hot solvent. This is the thermodynamic driving force for crystallization upon cooling.[3]
-
Controlled Cooling: Slow, controlled cooling is paramount. It allows the molecules of the target compound to selectively arrange themselves into a crystal lattice, a process of lower energy. Impurities that do not fit into this lattice are excluded and remain in the solution. Rapid cooling can trap impurities within the forming solid.[3]
-
Purity Validation: The success of the purification is confirmed by analytical methods, primarily melting point determination and spectroscopic analysis. A sharp melting point range close to the literature value is a strong indicator of high purity.
Pre-Protocol Analysis: Solvent System Selection
The choice of solvent is the most critical variable. While literature may sometimes provide a suitable solvent, a systematic screening is often necessary, especially for novel compounds or when dealing with unknown impurities. Naphthyridine derivatives, being nitrogen-containing heterocycles, possess a degree of polarity that must be matched with the solvent system.[6] Common impurities from synthetic routes can include unreacted starting materials or side-products from incomplete cyclization.[7]
Experimental Workflow for Solvent Screening
This small-scale protocol allows for the rapid and efficient determination of an appropriate solvent or solvent pair.
Materials:
-
Crude 5,6,7,8-Tetrahydro-1,7-naphthyridine (~100 mg)
-
Test tubes
-
A selection of solvents with varying polarities (see Table 1)
-
Heating block or water bath
-
Glass rod
Procedure:
-
Place approximately 10-20 mg of the crude solid into several separate test tubes.
-
To each tube, add a different solvent dropwise (~0.5 mL) at room temperature. Agitate the mixture.
-
Record the solubility at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable for single-solvent recrystallization.[5][8]
-
For solvents in which the compound is sparingly soluble or insoluble, gently heat the test tube in a water bath or on a heating block to the boiling point of the solvent.
-
Observe the solubility at high temperature. An ideal solvent will completely dissolve the compound near its boiling point.[4]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then further cool in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. The solvent that yields a significant amount of crystalline precipitate is a strong candidate.
Data Interpretation and Solvent Choice
The results from the screening protocol can be summarized for easy interpretation.
| Solvent Candidate | Polarity Index | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Hexane | 0.1 | Insoluble | Insoluble | None | Unsuitable |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good | Good Candidate |
| Ethyl Acetate (EtOAc) | 4.4 | Sparingly Soluble | Highly Soluble | Excellent | Excellent Candidate [9][10] |
| Acetone | 5.1 | Soluble | Highly Soluble | Poor / None | Unsuitable (Consider as 'solvent' in mixed pair) |
| Ethanol (EtOH) | 5.2 | Soluble | Highly Soluble | Poor / None | Unsuitable (Consider as 'solvent' in mixed pair) |
| Water | 10.2 | Insoluble | Sparingly Soluble | Poor | Unsuitable (Consider as 'anti-solvent') |
| Table 1: Hypothetical Solvent Screening Data for 5,6,7,8-Tetrahydro-1,7-naphthyridine. Note: Ethyl acetate has been reported as a suitable recrystallization solvent for a similar naphthyridine derivative.[9][10] |
Logic Diagram for Solvent Selection
The decision-making process for solvent selection can be visualized as follows:
Caption: Decision workflow for selecting a single-solvent recrystallization system.
Detailed Protocol for Recrystallization
Based on literature precedent for similar scaffolds and the typical behavior of such compounds, ethyl acetate (EtOAc) is a promising starting point.[9][10]
Equipment and Reagents
-
Crude 5,6,7,8-Tetrahydro-1,7-naphthyridine
-
Selected Recrystallization Solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Glass funnel (short-stemmed) and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula
-
Ice-water bath
Step-by-Step Methodology
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. An improved synthesis of 5,6,7,8‐tetrahydro‐1,7‐naphthyridine ‐ a conformationally‐restricted analog of 2‐(3‐pyridyl)ethylamine | Semantic Scholar [semanticscholar.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Illuminating the Core: A Guide to 1H and 13C NMR Characterization of Tetrahydronaphthyridines
Introduction: The Structural Significance of Tetrahydronaphthyridines
Tetrahydronaphthyridines (THNs) represent a vital class of saturated heterocyclic scaffolds, forming the core of numerous biologically active molecules and approved pharmaceuticals. Their structural diversity, arising from the various possible arrangements of the two nitrogen atoms within the fused ring system, allows for fine-tuning of physicochemical and pharmacological properties. This has made them privileged structures in drug discovery, with applications ranging from oncology to neuroscience.[1] For researchers, scientists, and drug development professionals, the unambiguous determination of the structure, substitution pattern, and stereochemistry of novel THN derivatives is a critical step.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the comprehensive characterization of these molecules in solution. This guide provides an in-depth exploration of the application of one-dimensional (1D) ¹H and ¹³C NMR, alongside advanced two-dimensional (2D) techniques, for the structural elucidation of tetrahydronaphthyridines. We will delve into the underlying principles, provide detailed experimental protocols, and present a case study to illustrate the integrated workflow from sample preparation to final structure confirmation.
Fundamental Principles: Why NMR Excels for Tetrahydronaphthyridine Analysis
The power of NMR lies in its ability to probe the local chemical environment of each magnetically active nucleus, primarily ¹H and ¹³C. For tetrahydronaphthyridines, several key factors make NMR an indispensable tool:
-
Sensitivity to Electronic Effects: The nitrogen atoms, being electronegative, exert a significant influence on the electron density of neighboring carbon and hydrogen atoms. This results in characteristic chemical shift ranges for protons and carbons, which are highly informative for determining the position of the nitrogen atoms within the scaffold.
-
Stereochemical Insight through Coupling Constants: The saturated portion of the THN ring system possesses a defined three-dimensional structure. The through-bond scalar coupling (J-coupling) between protons provides crucial information about dihedral angles, allowing for the determination of the relative stereochemistry of substituents.
-
Unambiguous Connectivity Mapping with 2D NMR: For complex substituted THNs, 1D spectra can become crowded and difficult to interpret. 2D NMR experiments, such as COSY, HSQC, and HMBC, create correlation maps that definitively establish the connectivity between atoms, resolving any structural ambiguities.
¹H NMR Spectral Features of Tetrahydronaphthyridines
The ¹H NMR spectrum provides a wealth of information about the number of different proton environments, their relative ratios, and their connectivity.
Aromatic Protons: The protons on the aromatic ring of the THN scaffold typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm . Their exact chemical shifts are influenced by the position of the nitrogen atom and the nature of any substituents. The nitrogen atom's lone pair and electronegativity deshield adjacent protons, causing them to appear at a higher chemical shift.
Aliphatic Protons: The protons on the saturated tetrahydro-pyridine ring are found in the upfield region, typically between δ 2.5 and 4.5 ppm . The protons on carbons adjacent to a nitrogen atom (α-protons) are deshielded and appear further downfield compared to other aliphatic protons. The coupling patterns (multiplicity) of these signals are particularly informative for determining the structure and conformation of the saturated ring. For example, geminal protons on a methylene group are often diastereotopic and will appear as distinct signals, each coupled to the other and to adjacent protons.
¹³C NMR Spectral Features of Tetrahydronaphthyridines
The ¹³C NMR spectrum, while less sensitive than ¹H NMR, is crucial for determining the carbon framework of the molecule.
Aromatic Carbons: The carbon atoms of the aromatic ring typically resonate between δ 120 and 160 ppm . Carbons directly attached to a nitrogen atom are significantly deshielded and appear at the lower end of this range.
Aliphatic Carbons: The carbons of the saturated ring appear in the upfield region, generally between δ 20 and 60 ppm . Similar to the proton spectra, carbons alpha to a nitrogen atom are deshielded and resonate at higher chemical shifts.
The following table summarizes the typical chemical shift ranges for various tetrahydronaphthyridine isomers.
| Isomer | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | 6.8 - 8.4 | 2.8 - 4.5 | 120 - 160 | 25 - 55 |
| 1,2,3,4-Tetrahydro-1,8-naphthyridine | 6.5 - 8.2 | 2.7 - 4.3 | 115 - 155 | 22 - 50 |
| 5,6,7,8-Tetrahydro-1,7-naphthyridine | 7.0 - 8.5 | 2.6 - 4.4 | 120 - 165 | 26 - 60 |
| 1,2,3,4-Tetrahydro-1,5-naphthyridine | 7.1 - 8.6 | 2.9 - 4.6 | 122 - 162 | 24 - 58 |
| 5,6,7,8-Tetrahydro-2,6-naphthyridine | 7.2 - 8.7 | 2.8 - 4.5 | 121 - 158 | 25 - 56 |
| 5,6,7,8-Tetrahydro-2,7-naphthyridine | 7.0 - 8.5 | 2.7 - 4.4 | 118 - 159 | 23 - 54 |
Note: These are general ranges and can vary based on substitution and solvent.
Advanced 2D NMR Techniques for Structural Elucidation
For unambiguous structure determination, a combination of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the proton spin systems within the molecule, for example, connecting the protons on the saturated ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.
The interplay of these three experiments provides a robust and self-validating method for complete structural assignment.
Experimental Protocols
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation of tetrahydronaphthyridines.
Protocol 1: Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for heterocyclic compounds that may have limited solubility in CDCl₃.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.
-
For ¹³C NMR and 2D NMR, a higher concentration of 10-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Sample Transfer: Dissolve the compound in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (ns): 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Spectral Width (sw): ~16 ppm
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (ns): 1024 or more
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1-2 seconds
-
Spectral Width (sw): ~240 ppm
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 2-8
-
Relaxation Delay (d1): 1.5 seconds
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 2-8
-
Relaxation Delay (d1): 1.5 seconds
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 8-16
-
Relaxation Delay (d1): 1.5 seconds
Case Study: Structure Elucidation of a Substituted 5,6,7,8-Tetrahydro-1,6-naphthyridine
To illustrate the application of these techniques, let's consider the hypothetical structure elucidation of a novel substituted 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.
Hypothetical Structure:
A 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Expected NMR Data:
-
¹H NMR:
-
Aromatic protons on the pyridine ring.
-
Three sets of methylene protons for the saturated ring.
-
A singlet for the methyl group.
-
-
¹³C NMR:
-
Aromatic carbons.
-
Aliphatic carbons.
-
A methyl carbon.
-
2D NMR Correlation Strategy:
Caption: Key 2D NMR correlations for structure elucidation.
Analysis Steps:
-
¹H and ¹³C Spectra: The 1D spectra would confirm the presence of the expected number of aromatic and aliphatic protons and carbons, as well as the methyl group.
-
COSY Analysis: The COSY spectrum would show correlations between the protons on the saturated ring (H-5, H-7, H-8) and between the aromatic protons (H-3 and H-4), confirming their connectivity.
-
HSQC Analysis: The HSQC spectrum would link each proton to its directly attached carbon, allowing for the assignment of the C-3, C-4, C-5, C-7, C-8, and the methyl carbon signals.
-
HMBC Analysis: The HMBC spectrum would be crucial for the final assembly. Key correlations would include:
-
The methyl protons to the quaternary carbon C-2 and to C-3.
-
The H-5 protons to the quaternary carbon C-4a.
-
The H-8 protons to the quaternary carbon C-8a. These long-range correlations would unambiguously establish the position of the methyl group and the fusion of the two rings.
-
By systematically analyzing the data from these experiments, the proposed structure can be confidently confirmed.
Troubleshooting and Best Practices
-
Broad Signals: Broad peaks, especially for NH protons, can be due to chemical exchange. Lowering the temperature or using a different solvent like DMSO-d₆ can sometimes sharpen these signals.
-
Solvent Peaks: Be aware of the residual solvent peaks in your spectra. For example, the residual proton peak for CDCl₃ is at δ 7.26 ppm.
-
Water Contamination: A broad singlet around δ 1.5-2.5 ppm in CDCl₃ or δ 3.3 ppm in DMSO-d₆ often indicates the presence of water. Use dry solvents and glassware to minimize this.
-
Complex Coupling: If the aliphatic region shows complex, overlapping multiplets, 2D NMR experiments are essential for deconvolution and assignment.
Conclusion
The structural characterization of tetrahydronaphthyridines is a cornerstone of research and development in medicinal chemistry and related fields. A comprehensive approach utilizing 1D and 2D NMR spectroscopy provides an unparalleled level of detail, enabling the confident elucidation of molecular structure. By understanding the fundamental principles of chemical shifts and coupling constants in these heterocyclic systems and by applying a systematic workflow of 2D NMR experiments, researchers can overcome structural ambiguities and accelerate their discovery programs. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of this important class of molecules.
References
Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,7-naphthyridine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Tetrahydronaphthyridine Scaffold
The 1,7-naphthyridine core, a heterocyclic aromatic structure, is a recognized pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1] The saturated counterpart, 5,6,7,8-Tetrahydro-1,7-naphthyridine, offers a three-dimensional structure that can serve as a conformationally-restricted analog of pharmacologically active molecules, presenting new opportunities for interaction with biological targets.[2] While much of the existing research focuses on substituted derivatives, the parent 5,6,7,8-Tetrahydro-1,7-naphthyridine scaffold provides a foundational structure for the development of novel therapeutics.
This guide provides a detailed framework for researchers to investigate the biological effects of 5,6,7,8-Tetrahydro-1,7-naphthyridine and its analogs using a variety of robust cell-based assays. The protocols herein are designed to be adaptable starting points for exploring the compound's potential activity in key signaling pathways and for assessing its impact on cell viability and proliferation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine is paramount for designing and interpreting cell-based assays.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₀N₂ | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Storage | 2-8°C, protect from light | [4][5] |
| Predicted pKa | 7.78 ± 0.20 | [4] |
| Solubility | Data for the parent compound is limited. It is recommended to perform solubility tests in relevant solvents such as DMSO, ethanol, and aqueous buffers before preparing stock solutions for cell-based assays.[6][7] The dihydrochloride salt is also available and may offer different solubility characteristics.[3] |
Stock Solution Preparation: A Critical First Step
Due to the limited public data on the solubility of 5,6,7,8-Tetrahydro-1,7-naphthyridine, it is crucial to empirically determine its solubility in the desired solvent, typically sterile dimethyl sulfoxide (DMSO), for creating a concentrated stock solution.[7]
Recommended Procedure for Stock Solution Preparation:
-
Start by attempting to dissolve a small, accurately weighed amount of the compound in a known volume of high-purity, sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Use sonication or gentle warming (if the compound's stability at elevated temperatures is known) to aid dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If the compound does not fully dissolve, adjust the concentration downwards.
-
Once a clear stock solution is achieved, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
-
When preparing working solutions for cell-based assays, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.
Potential Biological Targets and Pathways for Investigation
While direct targets of the unsubstituted 5,6,7,8-Tetrahydro-1,7-naphthyridine are not extensively documented, the activities of its derivatives suggest several key signaling pathways that warrant investigation.
-
Wnt Signaling Pathway: A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to inhibit the Wnt signaling pathway, which is frequently dysregulated in cancer.[1]
-
p38 MAP Kinase Pathway: Certain 1,7-naphthyridine derivatives act as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[1]
-
Metabotropic Glutamate Receptor 2 (mGluR2): Carboxamide derivatives of 5,6,7,8-tetrahydro-1,7-naphthyridine have been identified as negative allosteric modulators (NAMs) of mGluR2, a target for central nervous system disorders.
-
Cancer Cell Cytotoxicity: Various naphthyridine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[8]
Below are detailed protocols for cell-based assays to investigate the effects of 5,6,7,8-Tetrahydro-1,7-naphthyridine on these pathways and on general cell health.
Protocol 1: Wnt Signaling Pathway Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF response element.[8][9][10]
Principle: In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate target gene expression. A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene will produce a luminescent signal upon pathway activation.
Experimental Workflow:
Workflow for Wnt Reporter Assay
Materials:
-
HEK293T or other suitable cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Wnt reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant Wnt3a ligand
-
5,6,7,8-Tetrahydro-1,7-naphthyridine
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding (Day 0): Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection (Day 1): Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment (Day 2):
-
24 hours post-transfection, replace the medium with fresh medium containing a sub-maximal concentration of recombinant Wnt3a (to activate the pathway) and serial dilutions of 5,6,7,8-Tetrahydro-1,7-naphthyridine.
-
Include controls: vehicle control, Wnt3a alone, and a known Wnt pathway inhibitor as a positive control.
-
-
Cell Lysis and Luminescence Measurement (Day 3):
-
After 16-24 hours of treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure both Firefly and Renilla luciferase activity using a luminometer according to the assay kit's protocol.[8]
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the fold change in Wnt signaling activity relative to the Wnt3a-treated control.
-
Plot the normalized luciferase activity against the concentration of 5,6,7,8-Tetrahydro-1,7-naphthyridine to determine its IC₅₀ or EC₅₀.
-
Protocol 2: p38 MAPK Activation Assay (Immunoblotting)
This protocol assesses the effect of 5,6,7,8-Tetrahydro-1,7-naphthyridine on the activation of p38 MAPK by measuring its phosphorylation state via Western blot.
Principle: p38 MAPK is activated by dual phosphorylation on threonine and tyrosine residues within its activation loop. This phosphorylation event can be detected using phospho-specific antibodies.
Experimental Workflow:
Workflow for p38 MAPK Western Blot Assay
Materials:
-
RAW 264.7 or HeLa cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) or Anisomycin (as a p38 activator)
-
5,6,7,8-Tetrahydro-1,7-naphthyridine
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of 5,6,7,8-Tetrahydro-1,7-naphthyridine or vehicle for 1-2 hours.
-
Stimulate the cells with a known p38 activator (e.g., 1 µg/mL LPS for 30 minutes or 10 µM Anisomycin for 30 minutes). Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-p38 to total p38 for each condition.
-
Plot the normalized phospho-p38 levels against the concentration of the test compound.
-
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Experimental Workflow:
Workflow for MTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete growth medium
-
5,6,7,8-Tetrahydro-1,7-naphthyridine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of 5,6,7,8-Tetrahydro-1,7-naphthyridine.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 5,6,7,8-Tetrahydro-1,7-naphthyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols detailed in this guide provide a comprehensive toolkit for researchers to begin characterizing the biological activities of this compound and its derivatives. By investigating its effects on key signaling pathways such as Wnt and p38 MAPK, as well as its potential as a modulator of mGluR2 and its cytotoxic effects on cancer cells, the scientific community can unlock the full therapeutic potential of this versatile chemical entity. Further studies should focus on target deconvolution to identify the direct molecular binding partners of 5,6,7,8-Tetrahydro-1,7-naphthyridine and its active derivatives, which will be crucial for advancing these compounds into preclinical and clinical development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.com [capotchem.com]
- 4. 5,6,7,8-TETRAHYDRO-[1,7]NAPHTHYRIDINE | 13623-85-3 [amp.chemicalbook.com]
- 5. 5,6,7,8-TETRAHYDRO-[1,7]NAPHTHYRIDINE | 13623-85-3 [chemicalbook.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Application of Tetrahydronaphthyridine Derivatives in PET Imaging of mGlu2 Receptors: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tetrahydronaphthyridine derivatives as positron emission tomography (PET) imaging agents for the metabotropic glutamate receptor 2 (mGlu2). This guide offers in-depth technical protocols, the scientific rationale behind experimental choices, and data interpretation insights, designed to facilitate the successful implementation of these powerful molecular imaging tools in preclinical and clinical research.
Introduction: The Significance of mGlu2 Receptor Imaging
The metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor (GPCR), plays a crucial role in modulating glutamatergic neurotransmission.[1][2][3] Predominantly located presynaptically, mGlu2 acts as an autoreceptor to inhibit glutamate release.[4] Its dysregulation has been implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease.[1][2][3] Consequently, mGlu2 has emerged as a key therapeutic target for novel drug development.
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative visualization of biological processes in vivo.[1][2][3] The development of specific PET radioligands for mGlu2 is paramount for:
-
Understanding Disease Pathophysiology: Quantifying mGlu2 density and distribution in the living brain of patients compared to healthy individuals.
-
Facilitating Drug Development: Enabling target engagement studies to confirm that a therapeutic candidate is binding to mGlu2 in the brain at clinically relevant doses.
-
Guiding Dose Selection: Establishing a relationship between drug dosage, receptor occupancy, and clinical response.
Tetrahydronaphthyridine derivatives have emerged as a promising class of negative allosteric modulators (NAMs) for mGlu2, exhibiting high affinity and selectivity.[1][2][3][5][6] Their chemical scaffold is amenable to radiolabeling with positron-emitting isotopes like carbon-11, making them excellent candidates for the development of mGlu2 PET tracers.[1][2][3][5][6]
The mGlu2 Receptor Signaling Pathway
Activation of the mGlu2 receptor by its endogenous ligand, glutamate, initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release. As a member of the Group II metabotropic glutamate receptors, mGlu2 is coupled to the Gαi/o subunit of the heterotrimeric G-protein.
References
- 1. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Library Synthesis Utilizing 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds
Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold in Drug Discovery
The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding the continuous exploration of new chemical space. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are invaluable tools in this endeavor. The 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as a compelling scaffold for the construction of small molecule libraries due to its unique three-dimensional architecture, synthetic tractability, and demonstrated biological relevance. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with protein targets. Derivatives of this scaffold have shown significant activity as Retinoid-related Orphan Receptor γt (RORγt) inverse agonists, HIV-1 integrase allosteric inhibitors, and CXCR4 antagonists, highlighting its therapeutic potential across a range of diseases including autoimmune disorders, viral infections, and cancer.[1][2][3]
This comprehensive guide provides a detailed exploration of the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and its subsequent elaboration into a diverse chemical library. We will delve into multiple synthetic strategies, offering expert insights into the rationale behind experimental choices. Furthermore, we will present robust, step-by-step protocols for both scaffold synthesis and parallel library generation, equipping researchers with the practical knowledge to leverage this versatile scaffold in their drug discovery programs.
I. Synthesis of the Core Scaffold: Strategies and Methodologies
The efficient construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is the cornerstone of any library synthesis campaign. Several synthetic routes have been developed, each with its own set of advantages and considerations. Here, we detail three prominent and effective methods.
A. Pictet-Spengler Reaction: A Classic Approach to Tetrahydronaphthyridines
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems.[4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This approach offers a straightforward route to the tetrahydronaphthyridine core.
Rationale for Method Selection: The Pictet-Spengler reaction is a robust and often high-yielding transformation that utilizes readily available starting materials. The reaction conditions can be tuned by the choice of acid catalyst and solvent, allowing for optimization for specific substrates.[6]
Experimental Protocol: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine via Pictet-Spengler Reaction
-
Step 1: Imine Formation and Cyclization.
-
To a solution of 3-aminomethylpyridine (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or toluene) is added the desired aldehyde or ketone (1.1 eq).
-
A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or scandium(III) triflate, 0.1-1.0 eq) is added to the mixture.
-
The reaction is heated to a temperature between 60-110 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
-
Step 2: Work-up and Purification.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
-
B. Cobalt-Catalyzed [2+2+2] Cycloaddition: An Elegant and Atom-Economical Approach
The cobalt-catalyzed [2+2+2] cycloaddition of a diyne with a nitrile offers a highly efficient and atom-economical route to substituted pyridines, and by extension, to the tetrahydronaphthyridine scaffold.[7][8] This method allows for the rapid construction of the heterocyclic core with a high degree of complexity from simple, linear precursors.
Rationale for Method Selection: This approach is particularly advantageous for creating libraries with diversity around the pyridine ring. The use of a cobalt catalyst, such as dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂), enables the reaction to proceed under relatively mild conditions. Microwave irradiation can often be employed to accelerate the reaction and improve yields.[9][10]
Experimental Protocol: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine via Cobalt-Catalyzed [2+2+2] Cycloaddition
-
Step 1: Cycloaddition Reaction.
-
In a microwave-safe reaction vessel, the α,ω-diyne substrate (1.0 eq) and the desired nitrile (1.5-3.0 eq) are dissolved in a high-boiling solvent such as 1,4-dioxane or toluene.
-
Dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂) (5-10 mol%) is added to the solution.
-
The vessel is sealed and subjected to microwave irradiation at a temperature between 120-180 °C for a period of 15-60 minutes. The reaction progress is monitored by LC-MS.
-
-
Step 2: Work-up and Purification.
-
After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel or Celite to remove the cobalt catalyst, eluting with a suitable solvent like ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
-
C. Asymmetric Synthesis: Accessing Chiral Scaffolds
For many biological targets, stereochemistry is a critical determinant of activity. The development of an asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is therefore of significant importance. A notable approach involves a Heck-type vinylation followed by an enantioselective transfer hydrogenation.[3][11][12]
Rationale for Method Selection: This strategy allows for the creation of a chiral center at a specific position on the scaffold with high enantioselectivity. The use of a chiral catalyst in the transfer hydrogenation step is key to establishing the desired stereochemistry. This method is particularly valuable when a specific enantiomer is required for optimal biological activity.
Experimental Protocol: Asymmetric Synthesis of a Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine
-
Step 1: Heck-Type Vinylation.
-
A suitable chloropyridine derivative (1.0 eq) is subjected to a Heck reaction with ethylene gas in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.
-
The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
-
-
Step 2: Dihydronaphthyridine Formation.
-
The resulting 2-vinyl-3-acylpyridine is treated with ammonia in a one-pot cyclization and amination reaction to form the corresponding dihydronaphthyridine.
-
-
Step 3: Enantioselective Transfer Hydrogenation.
-
The dihydronaphthyridine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or isopropanol).
-
A chiral ruthenium catalyst, such as chloro(p-cymene)[(R,R)-N-(tosyl)-1,2-diphenylethylenediamine]ruthenium(II), and a hydrogen source, such as formic acid or isopropanol, are added.
-
The reaction is stirred at a controlled temperature until complete conversion is observed by LC-MS.
-
-
Step 4: Work-up and Purification.
-
The reaction is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by flash column chromatography or recrystallization affords the enantiomerically enriched 5,6,7,8-tetrahydro-1,6-naphthyridine. The enantiomeric excess can be determined by chiral HPLC analysis.
-
II. Library Synthesis: Diversification of the Core Scaffold
With the core scaffold in hand, the next stage is its diversification to generate a library of analogues. The secondary amine at the 6-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is an ideal handle for derivatization. Here, we present protocols for the parallel synthesis of ureas, amides, and sulfonamides.
Workflow for Parallel Library Synthesis
Caption: General workflow for the parallel synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine library.
A. Urea Library Synthesis
Rationale for Method Selection: Urea formation is a reliable and high-yielding reaction. The use of isocyanates as building blocks allows for the introduction of a wide range of substituents. To streamline the purification process in a parallel synthesis format, scavenger resins are employed to remove excess reagents.[13][14]
Experimental Protocol: Parallel Synthesis of a Urea Library
-
Step 1: Reaction Setup.
-
In an array of reaction vials, dispense a solution of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
To each vial, add a solution of a unique isocyanate (1.1-1.5 eq).
-
-
Step 2: Reaction.
-
Seal the vials and agitate the reaction mixtures at room temperature or with gentle heating (e.g., 40-60 °C) for 4-16 hours.
-
-
Step 3: Scavenging and Work-up.
-
To each vial, add a scavenger resin designed to react with isocyanates, such as an amine-functionalized polystyrene resin (e.g., PS-Trisamine) (2.0-3.0 eq relative to the excess isocyanate).[15][16]
-
Agitate the mixtures at room temperature for an additional 4-12 hours.
-
Filter the reaction mixtures to remove the resin.
-
Concentrate the filtrates to afford the crude urea products.
-
-
Step 4: Analysis.
-
Analyze the purity of each library member by LC-MS. Further purification by preparative HPLC can be performed if necessary.
-
B. Amide and Sulfonamide Library Synthesis
Rationale for Method Selection: Amide and sulfonamide linkages are prevalent in pharmaceuticals and provide diverse opportunities for establishing key interactions with biological targets. Acyl chlorides and sulfonyl chlorides are highly reactive electrophiles that readily couple with the secondary amine of the scaffold. Similar to the urea synthesis, scavenger resins are crucial for efficient purification in a parallel format.[17][18]
Experimental Protocol: Parallel Synthesis of Amide and Sulfonamide Libraries
-
Step 1: Reaction Setup.
-
In an array of reaction vials, dispense a solution of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
To each vial, add a solution of a unique acyl chloride or sulfonyl chloride (1.1-1.5 eq).
-
-
Step 2: Reaction.
-
Seal the vials and agitate the reaction mixtures at room temperature for 2-16 hours.
-
-
Step 3: Scavenging and Work-up.
-
To each vial, add a scavenger resin designed to react with acyl or sulfonyl chlorides, such as an amine-functionalized resin (e.g., PS-Trisamine) (2.0-3.0 eq relative to the excess electrophile).[19]
-
Agitate the mixtures at room temperature for 4-12 hours.
-
Filter the reaction mixtures to remove the resin.
-
The filtrate can be optionally washed with a mild aqueous acid (e.g., 1M HCl) and saturated aqueous sodium bicarbonate to remove any remaining base and byproducts.
-
Dry the organic layer, filter, and concentrate to yield the crude amide or sulfonamide products.
-
-
Step 4: Analysis.
-
Assess the purity of each library member by LC-MS. If required, purify further by preparative HPLC.
-
Table 1: Representative Building Blocks for Library Diversification
| Reaction Type | Building Block Class | Examples |
| Urea Formation | Isocyanates | Phenyl isocyanate, 4-Chlorophenyl isocyanate, Cyclohexyl isocyanate, Benzyl isocyanate |
| Amide Formation | Acyl Chlorides | Benzoyl chloride, Acetyl chloride, 4-Methoxybenzoyl chloride, Cyclopropanecarbonyl chloride |
| Sulfonamide Formation | Sulfonyl Chlorides | Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride, Methanesulfonyl chloride, Thiophene-2-sulfonyl chloride |
III. Applications and Biological Screening
A library of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is a valuable resource for screening against a multitude of biological targets. The diverse functionalities introduced during the library synthesis allow for the exploration of a broad chemical space and the identification of structure-activity relationships (SAR).
Potential Biological Targets and Screening Strategies
Caption: Potential biological targets for a 5,6,7,8-tetrahydro-1,6-naphthyridine library.
-
Nuclear Receptors (e.g., RORγt): Given the known activity of this scaffold as RORγt inverse agonists, the library can be screened in cell-based reporter assays or biophysical binding assays to identify novel modulators of this important therapeutic target for autoimmune diseases.[3]
-
Viral Enzymes (e.g., HIV-1 Integrase): The library can be evaluated for its ability to inhibit HIV-1 replication in cell culture. Follow-up studies can then focus on identifying the specific mechanism of action, such as allosteric inhibition of the integrase enzyme.[1]
-
Chemokine Receptors (e.g., CXCR4): Screening the library in radioligand binding assays or functional assays (e.g., calcium mobilization or chemotaxis assays) can identify novel antagonists of CXCR4, which has implications in cancer metastasis and HIV entry.[2][20]
-
General Antimicrobial and Anticancer Screening: Naphthyridine derivatives have demonstrated a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[21][22][23] The synthesized library can be subjected to high-throughput screening against panels of microbial strains and cancer cell lines to uncover new lead compounds.
IV. Conclusion
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a highly valuable starting point for the construction of diverse and biologically relevant small molecule libraries. Its synthetic accessibility via multiple robust chemical transformations, coupled with its proven therapeutic potential, makes it an attractive framework for drug discovery campaigns. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to efficiently synthesize and leverage libraries based on this privileged scaffold, ultimately accelerating the identification of novel therapeutic candidates.
V. References
-
Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. (1999). Molecules, 4(8), 231-233. --INVALID-LINK--
-
The application of scavenger resin in combinatorial chemistry. (2006). Progress in Chemistry, 18(1), 89-96. --INVALID-LINK--
-
Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. --INVALID-LINK--
-
Scavenger Resins. Amerigo Scientific. --INVALID-LINK--
-
strategies in organic synthesis. (2004). Wipf Group, University of Pittsburgh. --INVALID-LINK--
-
Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058-4084. --INVALID-LINK--
-
Parallel Synthesis of Aurones Using a Homogeneous Scavenger. (2023). Molecules, 28(3), 1234. --INVALID-LINK--
-
Metal Scavengers. Sigma-Aldrich. --INVALID-LINK--
-
Vollhardt, K. P. C. (1984). Cobalt-Mediated [2+2+2]-Cycloadditions. Angewandte Chemie International Edition in English, 23(8), 539-644. --INVALID-LINK--
-
Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. (2018). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 435-439. --INVALID-LINK--
-
Qu, J., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. RSC Advances, 4(55), 29014-29017. --INVALID-LINK--
-
Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. --INVALID-LINK--
-
Huang, K. T., & Sun, C. M. (2001). Liquid-phase parallel synthesis of ureas. Bioorganic & Medicinal Chemistry Letters, 11(2), 271-273. --INVALID-LINK--
-
Heller, B., & Hapke, M. (2007). Synthesis of Macrocycles via Cobalt-Mediated [2 + 2 + 2] Cycloadditions. Chemical Reviews, 107(8), 3245-3273. --INVALID-LINK--
-
Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. (2019). The Journal of Organic Chemistry, 84(15), 9467-9477. --INVALID-LINK--
-
Sieniawska, E., & Gryn, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3336. --INVALID-LINK--
-
Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(11), 3336. --INVALID-LINK--
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6- naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt. (2020). The Journal of Organic Chemistry, 85(16), 10797-10805. --INVALID-LINK--
-
Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. --INVALID-LINK--
-
Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Vinyl Triflate Precursors. Benchchem. --INVALID-LINK--
-
Cobalt Catalysts for [2+2+2] Cycloaddition Reactions: Isolated Precatalysts and in situ Generated Catalysts. (2021). The Chemical Record, 21(12), 3735-3750. --INVALID-LINK--
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (2020). European Journal of Organic Chemistry, 2020(18), 2729-2738. --INVALID-LINK--
-
Bräse, S., et al. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. Journal of Combinatorial Chemistry, 2(6), 710-715. --INVALID-LINK--
-
Tomasoni, M., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(5), 327-343. --INVALID-LINK--
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. --INVALID-LINK--
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). Journal of Medicinal Chemistry, 65(5), 4058-4084. --INVALID-LINK--
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). RSC Advances, 13(28), 19358-19365. --INVALID-LINK--
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (2012). In Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (pp. 37-55). --INVALID-LINK--
-
Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific. --INVALID-LINK--
References
- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.org [mdpi.org]
- 14. Liquid-phase parallel synthesis of ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. Solid-phase synthesis of urea and amide libraries using the T2 triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered in the synthesis of this valuable heterocyclic scaffold.
Overview of Synthetic Challenges
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine is not trivial. While it appears to be a simple bicyclic structure, its synthesis is often plagued by issues of low yield, difficult purification, and, most notably, a lack of regioselectivity during key transformation steps. Traditional synthetic routes often involve multiple steps with low overall efficiency or rely on harsh reagents.[1][2]
This guide will focus on the most common and practical synthetic approach: the construction of the 1,7-naphthyridine core via a Friedländer-type reaction, followed by the selective reduction of the pyridine ring containing the N-7 nitrogen atom.
General Synthetic Workflow
Below is a conceptual workflow for the synthesis, highlighting the critical stages where challenges typically arise.
Caption: General workflow for the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine.
Troubleshooting Guide & FAQs by Synthetic Stage
Stage 1: Friedländer Synthesis of the 1,7-Naphthyridine Core
The Friedländer synthesis is a robust method for constructing the naphthyridine ring system by condensing an o-aminoaryl aldehyde with a compound containing a reactive α-methylene group.[3][4] However, efficiency can be highly dependent on the reaction conditions.
Frequently Asked Questions (FAQs):
-
Q: What are the best catalysts for the Friedländer synthesis of naphthyridines?
-
A: While traditional methods use strong acids or bases, these can lead to side reactions and lower yields.[5] Modern, milder catalysts are often more effective. Propylphosphonic anhydride (T3P®) is an excellent choice for promoting the reaction under mild conditions.[6] For greener approaches, water-soluble catalysts like choline hydroxide in aqueous media have shown high efficacy at moderate temperatures (e.g., 50°C).[7]
-
-
Q: My reaction is sluggish and gives low yields. What can I do?
-
A: This is a common issue. Consider the following:
-
Catalyst Choice: Ensure you are using an appropriate catalyst (see above).
-
Solvent: The reaction medium is critical. While organic solvents like DMF can be used, water has been shown to be a surprisingly effective and environmentally friendly solvent, especially with a compatible catalyst.[7]
-
Temperature: The optimal temperature depends on your specific reactants and catalyst. For many modern systems, temperatures between 50-80°C are sufficient.[7] Overheating can lead to decomposition and side product formation.
-
-
Troubleshooting Common Problems:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst. 2. Reaction temperature is too low. 3. Deactivated starting materials. | 1. Switch to a more effective catalyst such as T3P® or a choline hydroxide system in water.[6][7] 2. Incrementally increase the temperature by 10°C intervals. 3. Check the purity of your 2-amino-3-formylpyridine. |
| Formation of Multiple Side Products | 1. Use of an unsymmetrical ketone leading to poor regioselectivity in cyclization. 2. Reaction conditions are too harsh (high temperature, strong acid/base). | 1. Catalyst choice can influence regioselectivity. Certain ionic liquid systems have been shown to favor the formation of a single product.[7] 2. Switch to milder conditions. Use a modern promoter like T3P® at room temperature or slightly elevated temperatures.[6] |
| Difficult Product Isolation | 1. Product is highly soluble in the work-up solvent. 2. Tar formation due to harsh conditions. | 1. Minimize aqueous work-up if the product is water-soluble. Extract with a more polar organic solvent like dichloromethane or ethyl acetate. 2. Use milder reaction conditions to prevent polymerization and tarring. |
Stage 2: Selective Hydrogenation of the 1,7-Naphthyridine Ring
This is the most critical and challenging step in the synthesis. The catalytic hydrogenation of 1,7-naphthyridine often yields a mixture of the desired 5,6,7,8-tetrahydro product and the isomeric 1,2,3,4-tetrahydro product.[2][8] These isomers can be extremely difficult to separate.[2]
Frequently Asked Questions (FAQs):
-
Q: Why do I get two different reduced products?
-
A: The 1,7-naphthyridine scaffold has two pyridine rings, both of which are susceptible to reduction. The electronic and steric properties of the substrate, along with the chosen catalyst system, determine which ring is preferentially hydrogenated. The formation of a mixture is a well-documented challenge.[8]
-
-
Q: How can I selectively synthesize the 5,6,7,8-tetrahydro isomer?
-
A: Achieving high selectivity is possible by carefully choosing the catalyst. Recent research has demonstrated that different catalyst systems can provide "switchable" and predictable selectivity for naphthyridine isomers.[9]
-
For 5,6,7,8-selectivity: A heterogeneous Palladium on carbon (Pd/C) catalyst is typically preferred. The selectivity with this system is thought to be controlled by a combination of steric and electronic effects.[9]
-
For 1,2,3,4-selectivity: A homogeneous Ruthenium-based catalyst , such as [Ru(p-cymene)I₂]₂, tends to favor the reduction of the other ring, with selectivity being primarily governed by the electronics of the rings.[9]
-
-
Troubleshooting Isomer Formation & Incomplete Reduction:
Caption: Troubleshooting workflow for the selective reduction of 1,7-naphthyridine.
Comparison of Catalytic Systems for Hydrogenation
| Catalyst System | Typical Selectivity | Advantages | Disadvantages | Reference |
| Heterogeneous Pd/C | Favors 5,6,7,8-THN | Easy to handle, remove by filtration, generally lower cost. | Can be sensitive to catalyst poisoning. Selectivity can vary with substrate. | [9] |
| Homogeneous [Ru(p-cymene)I₂]₂ | Favors 1,2,3,4-THN | High activity, predictable electronic control, good functional group tolerance. | More expensive, requires removal of metal complexes post-reaction. | [9] |
| Sodium in Ethanol | Can produce decahydro-naphthyridines | Strong reducing agent, can achieve full saturation. | Lacks selectivity for tetrahydro products, harsh conditions. | [8] |
Stage 3: Purification
Even with an optimized reduction, minor amounts of the undesired isomer can complicate purification.
Frequently Asked Questions (FAQs):
-
Q: I have a mixture of 5,6,7,8- and 1,2,3,4-tetrahydro isomers. How can I separate them?
-
A: This is a significant challenge as the isomers have very similar polarities.
-
Flash Column Chromatography: This is the first method to attempt. Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with pure dichloromethane and slowly adding methanol). Multiple columns may be necessary.[10]
-
Preparative TLC/GC: For small scales, preparative thin-layer chromatography or gas chromatography have been reported as effective but are not scalable.[2]
-
Derivatization/Crystallization: If the product is an intermediate, consider derivatizing the mixture (e.g., N-benzylation). The properties of the derivatives may be sufficiently different to allow for separation by crystallization or chromatography.
-
-
Detailed Experimental Protocols
Protocol 1: Optimized Friedländer Synthesis of 1,7-Naphthyridine
(Adapted from principles described in modern synthesis methodologies[6][7])
-
To a solution of 2-amino-3-formylpyridine (1.0 eq) and the desired ketone (e.g., acetone, 1.2 eq) in ethyl acetate (5 mL/mmol) is added propylphosphonic anhydride (T3P®, 1.5 eq, 50% solution in ethyl acetate) dropwise at room temperature.
-
Stir the reaction mixture at 50°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,7-naphthyridine derivative.
Protocol 2: Selective Hydrogenation to 5,6,7,8-Tetrahydro-1,7-naphthyridine
(Based on the selective method reported by Sorensen et al.[9])
-
In a high-pressure reaction vessel, dissolve the 1,7-naphthyridine starting material (1.0 eq) in ethanol or acetic acid (10-20 mL/mmol).
-
Add Palladium on carbon (10 wt. % Pd, 5-10 mol %) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 100-500 psi of H₂.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS to check for the disappearance of starting material and to assess the isomeric ratio.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash chromatography if necessary to remove any minor isomeric impurity.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Guide: Optimization of the Pictet-Spengler Reaction for Pyridine-Based Scaffolds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of the Pictet-Spengler reaction for pyridine-containing substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the electron-deficient nature of the pyridine ring in this classic cyclization. Here, we move beyond standard protocols to provide in-depth, mechanistically-grounded troubleshooting and optimization strategies.
Part 1: Foundational FAQs
This section addresses the most common high-level questions regarding the application of the Pictet-Spengler reaction to pyridine systems.
Q1: Why is the Pictet-Spengler reaction notoriously difficult with pyridine substrates compared to indoles or activated benzenes?
Answer: The primary obstacle is the inherent electronic nature of the pyridine ring. The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. Its success hinges on the nucleophilicity of the aromatic ring that attacks the iminium ion electrophile.
-
Pyridine Basicity: Unlike electron-rich indoles, the pyridine ring is basic. Under the acidic conditions required to generate the reactive iminium ion intermediate, the pyridine nitrogen is readily protonated.[1]
-
Electronic Deactivation: This protonation converts the ring into a highly electron-deficient pyridinium ion. This severely deactivates the ring towards electrophilic attack, dramatically increasing the activation energy (ΔG‡) for the crucial C-C bond-forming cyclization step.[1] In essence, the conditions needed to activate the electrophile simultaneously deactivate the nucleophile.
Q2: What is the proposed mechanism, and where is the kinetic bottleneck for pyridine substrates?
Answer: The reaction proceeds via two main stages. The bottleneck for pyridines occurs in Stage 2.
-
Stage 1: Iminium Ion Formation. A β-pyridylethylamine condenses with an aldehyde or ketone to form a Schiff base (imine). In the presence of acid, the imine nitrogen is protonated to generate a highly electrophilic iminium ion.[2][3][4] This step is generally fast and reversible.
-
Stage 2: Electrophilic Cyclization (The Bottleneck). The π-system of the pyridine ring acts as the nucleophile and attacks the iminium carbon. This is the rate-determining step for pyridine substrates. The high energy barrier of this step, due to the deactivated pyridinium species, is the principal reason for reaction failure or low yields.[1]
Diagram: Mechanistic Challenge with Pyridine Substrates
The following diagram illustrates the standard Pictet-Spengler pathway versus the deactivating protonation that plagues pyridine substrates.
Caption: The key challenge: acid catalysis deactivates the pyridine ring.
Q3: What are the primary experimental parameters I should focus on for optimization?
Answer: Success with pyridine substrates requires a multi-parameter optimization approach. The interplay between catalyst, temperature, and solvent is critical.
| Parameter | Rationale & Causality | Typical Starting Points & Range |
| Acid Catalyst | The acid must be strong enough to promote iminium ion formation but not so concentrated that it fully deactivates the pyridine ring. A careful balance is required. Stronger acids or superacids may be necessary.[2] | Brønsted Acids: TFA, HCl, H₂SO₄, TsOH.[5][6] Start with 1.1-2.0 equivalents or as a co-solvent (e.g., 50% TFA in DCE).[7] |
| Temperature | Higher temperatures are often needed to overcome the high activation energy of the cyclization step.[2] However, excessive heat can lead to decomposition ("tarring").[8] | Start at room temperature, then incrementally increase to 50 °C, 80 °C, and reflux. Monitor by TLC/LC-MS at each stage.[9][10] |
| Solvent | Aprotic solvents can be superior as they do not participate in proton shuttling to the same extent as protic solvents, potentially reducing the concentration of the deactivated pyridinium species.[2] | Dichloromethane (DCM), Dichloroethane (DCE), Toluene, Acetonitrile (MeCN), 1,4-Dioxane.[5] |
| Concentration | Higher concentrations can favor the intramolecular cyclization. However, this can also increase the rate of side reactions and polymerization. | Start at 0.1 M and increase to 0.5 M or 1.0 M if solubility permits. |
Part 2: Troubleshooting Guide for Common Failures
This Q&A guide provides direct solutions to specific experimental problems.
Problem 1: No Reaction or Very Low Conversion
-
Q: My TLC/LC-MS shows only starting materials after 24 hours. What is the first thing I should check?
-
A: First, confirm imine formation. The initial condensation is a prerequisite for the entire reaction. Mix the β-pyridylethylamine and the aldehyde in a neutral solvent like DCM or MeOH at room temperature and monitor for the formation of the imine peak by LC-MS. If no imine forms, there may be an issue with the quality of your starting materials. If imine formation is successful, the problem lies entirely in the acid-catalyzed cyclization step.
-
-
Q: Imine formation is confirmed, but the cyclization won't proceed even with strong acid (TFA) and heat. What are my next steps?
-
A: You have likely hit the activation energy barrier. It's time to change the strategy to create a more reactive electrophile.
-
Increase Electrophilicity via N-Acyliminium Ion: This is a highly effective strategy. Instead of relying on protonation, you can acylate the imine in situ (e.g., with an acid chloride or anhydride like Ac₂O or Tf₂O). The resulting N-acyliminium ion is a much more potent electrophile and can cyclize onto the deactivated pyridine ring under milder conditions.[2]
-
Use Harsher Conditions: If the N-acyliminium strategy is not suitable, a combination of higher temperatures (refluxing DCE or toluene) and stronger acid systems (e.g., Eaton's reagent, PPA, or superacids) may be required, but be prepared for potential decomposition.
-
-
Problem 2: Significant Decomposition or "Tarring"
-
Q: My reaction mixture turns black and TLC shows a smear on the baseline. What is causing this?
-
A: This is classic acid-catalyzed decomposition. It is especially common with sensitive aldehydes or when using high concentrations of strong acids at elevated temperatures.[8][11] The combination of strong acid and heat is likely degrading your starting materials, intermediates, or the product itself.
-
-
Q: How can I prevent this decomposition while still promoting the reaction?
-
A: You must moderate the reaction conditions or activate the pyridine ring to make it more nucleophilic.
-
Reduce Temperature and Acid Concentration: Systematically lower the temperature and the equivalents of acid. An optimal window where cyclization occurs faster than decomposition often exists.
-
Use an Aprotic Solvent: Switch from a protic solvent (like acetic acid) to an aprotic one (like DCE or toluene) to minimize side reactions.[5]
-
Activate the Nucleophile via Pyridine-N-Oxide: This is an excellent strategy for preventing tarring. The N-oxide moiety is electron-donating, which significantly increases the nucleophilicity of the pyridine ring, allowing the reaction to proceed under much milder conditions.[12][13] The N-oxide can be easily removed in a subsequent step.
-
-
Diagram: Troubleshooting Flowchart
Use this decision tree to diagnose and solve common experimental failures.
Caption: A systematic workflow for troubleshooting the reaction.
Part 3: Advanced Optimization Protocols
When standard conditions fail, these advanced strategies provide powerful alternatives.
Protocol 1: The Pyridine-N-Oxide Activation Strategy
This three-step sequence activates the pyridine ring, allowing for milder cyclization conditions, and then removes the activating group.
Diagram: Pyridine-N-Oxide Workflow
Caption: Workflow for the N-Oxide activation strategy.
Step 1: N-Oxidation of the Pyridine Substrate
-
Dissolve the β-pyridylethylamine (1.0 eq) in a suitable solvent such as DCM or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup by washing with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-oxide, which is often used directly in the next step.
Step 2: Pictet-Spengler Reaction
-
Dissolve the crude β-(pyridine-N-oxide)ethylamine (1.0 eq) and the desired aldehyde (1.1 eq) in DCE.
-
Add trifluoroacetic acid (TFA, 1.1 eq) and stir the reaction at room temperature for 12-24 hours.
-
If no reaction is observed, gently heat the mixture to 50 °C and continue monitoring.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. Dry the combined organic layers and purify by column chromatography.
Step 3: Deoxygenation
-
Dissolve the purified cyclized N-oxide product (1.0 eq) in chloroform or acetonitrile.
-
Cool the solution to 0 °C and add phosphorus trichloride (PCl₃, 1.5 eq) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it onto ice and basifying with Na₂CO₃. Extract with DCM, dry, and purify to yield the final product.
Protocol 2: The N-Acyliminium Ion Strategy
This protocol generates a highly reactive electrophile capable of cyclizing onto the unactivated pyridine ring.
-
Imine Formation: To a solution of the β-pyridylethylamine (1.0 eq) in anhydrous DCE (0.2 M), add the aldehyde (1.05 eq) and molecular sieves (4Å). Stir at room temperature for 1-2 hours.
-
N-Acyliminium Generation & Cyclization: Cool the mixture to 0 °C. Add trifluoroacetic anhydride (Tf₂O, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for product formation. Gentle heating (40-60 °C) may be required for particularly stubborn substrates.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash with brine, and dry over Na₂SO₄. Purify by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. baranlab.org [baranlab.org]
- 13. arkat-usa.org [arkat-usa.org]
Avoiding by-products in the synthesis of tetrahydronaphthyridines
Welcome to the Technical Support Center for the synthesis of tetrahydronaphthyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and by-product formation in your experiments. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target tetrahydronaphthyridine scaffolds.
Introduction: The Challenge of Selectivity in Tetrahydronaphthyridine Synthesis
Tetrahydronaphthyridines are a critical class of N-heterocycles in medicinal chemistry, forming the core of numerous biologically active compounds. However, their synthesis is often plagued by the formation of undesirable by-products, stemming from issues of regioselectivity, chemoselectivity, and competing reaction pathways. This guide provides a systematic approach to troubleshooting these challenges across various synthetic methodologies.
I. Troubleshooting the Friedländer Annulation for Naphthyridine Precursors
The Friedländer synthesis is a cornerstone for constructing the naphthyridine core, which is subsequently reduced to the desired tetrahydronaphthyridine. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a by-product with a mass corresponding to a dimer of my aminopyridine starting material. What is happening and how can I prevent it?
A1: This is likely a self-condensation reaction, a common side reaction in Friedländer synthesis, especially with aminopyridine substrates capable of reacting with themselves.
-
Causality: The amino group of one molecule can react with the carbonyl group of another, or the enolizable position of one molecule can attack the carbonyl of another, leading to a dimeric naphthyridine by-product.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the active methylene compound to favor the desired intermolecular reaction over self-condensation.
-
Slow Addition: Add the aminopyridine starting material slowly to the reaction mixture containing the active methylene compound and the catalyst. This maintains a low concentration of the aminopyridine, minimizing self-condensation.
-
Catalyst Choice: The choice of catalyst can influence the relative rates of the desired reaction and self-condensation. For instance, using a solid-supported acid catalyst might provide steric hindrance that disfavors the formation of the bulky dimer.
-
Q2: My reaction with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge when using unsymmetrical ketones in the Friedländer synthesis. The outcome is highly dependent on the reaction conditions and the catalyst used, which dictates which α-carbon of the ketone preferentially forms the enolate and attacks the aminoaryl carbonyl.
-
Causality: Under basic conditions, the thermodynamically more stable enolate is typically formed, while acidic conditions can favor the kinetic enolate. The choice of catalyst can significantly influence this equilibrium.[1]
-
Troubleshooting:
-
Catalyst Screening: Experiment with different catalysts. For example, basic ionic liquids like [Bmmim][Im] have been reported to provide excellent regioselectivity in the synthesis of 1,8-naphthyridines from unsymmetrical ketones.[1] Lewis acids can also be employed to direct the condensation.
-
Protecting Groups: In some cases, temporarily protecting one of the α-positions of the ketone can be a viable, albeit less atom-economical, strategy.
-
Q3: I have isolated a by-product that I've identified as a 2,3-dihydroquinazolin-4(1H)-one derivative. Why is this forming instead of my naphthyridine?
A3: This by-product arises when using an o-aminonitrile instead of an o-aminoaryl aldehyde or ketone. The reaction proceeds via a different cyclization pathway.
-
Causality: The initial condensation between the amino group and the ketone's carbonyl occurs as expected. However, the subsequent intramolecular cyclization involves the nucleophilic attack of the amide nitrogen (formed from the hydration of the nitrile) onto the imine, leading to the six-membered dihydroquinazolinone ring.
-
Troubleshooting:
-
Starting Material Selection: To obtain the naphthyridine core, you must start with an o-aminoaryl aldehyde or ketone. If you must use a nitrile, it needs to be hydrolyzed to the corresponding amide and then potentially reduced to the amine before the Friedländer condensation.
-
Reaction Conditions: Anhydrous conditions might disfavor the hydration of the nitrile to the amide, potentially altering the reaction pathway, though this may require significant optimization.
-
Optimized Protocol: Microwave-Assisted Friedländer Synthesis of a Naphthyridine Precursor
This protocol is adapted from methodologies that utilize microwave irradiation to accelerate the reaction and improve yields.[2]
-
Reagent Preparation: In a microwave-safe vessel, combine the 2-aminonicotinaldehyde (1.0 equiv.), the active methylene compound (1.1 equiv.), and glacial acetic acid, which acts as both the solvent and the catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Navigating the Reduction of Naphthyridines to Tetrahydronaphthyridines
The final step in many synthetic sequences is the reduction of the naphthyridine core. The primary challenge here is controlling the regioselectivity of the hydrogenation to obtain the desired tetrahydronaphthyridine isomer.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of a substituted naphthyridine is producing a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro isomers. How can I selectively reduce only one of the pyridine rings?
A1: The regioselectivity of naphthyridine hydrogenation is highly dependent on the catalyst system and the electronic and steric properties of the substrate. Different catalysts have different affinities for the two pyridine rings.
-
Causality: The coordination of the naphthyridine to the metal surface or complex is the first step in the hydrogenation process. The electronics of the two pyridine rings (one may be more electron-deficient than the other) and steric hindrance around the nitrogen atoms will dictate the preferred binding mode and, consequently, which ring is reduced.
-
Troubleshooting:
-
Catalyst Selection is Key:
-
Palladium Catalysts (e.g., Pd/C): These heterogeneous catalysts are often influenced by a combination of steric and electronic effects. They may preferentially reduce the less sterically hindered or more electron-rich ring.[3][4]
-
Ruthenium Catalysts (e.g., [Ru(p-cymene)I₂]₂): Homogeneous ruthenium catalysts are often more sensitive to the electronic properties of the rings. They tend to selectively reduce the more electron-deficient pyridine ring.[3][4]
-
-
Solvent and Additives: The solvent can influence the conformation of the substrate and its interaction with the catalyst. In some cases, additives can enhance the activity and selectivity of the catalyst.[3]
-
Comparative Data: Catalyst Control of Regioselectivity in Naphthyridine Hydrogenation
| Catalyst System | Predominant Isomer | Rationale | Reference |
| Heterogeneous Palladium (e.g., Pd/C) | Varies (often 5,6,7,8-tetrahydro) | Controlled by a mix of steric and electronic factors. | [3][4] |
| Homogeneous Ruthenium (e.g., [Ru(p-cymene)I₂]₂) | Varies (often 1,2,3,4-tetrahydro) | Primarily controlled by the electronics of the pyridine rings. | [3][4] |
Experimental Protocol: Selective Ruthenium-Catalyzed Hydrogenation
This protocol is based on literature procedures for the selective reduction of the more electron-deficient ring of a naphthyridine.[3][4]
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the naphthyridine substrate (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol). Add the homogeneous ruthenium catalyst, such as [Ru(p-cymene)I₂]₂ (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 5-10 bar). Stir the reaction mixture at a specified temperature (e.g., 50-80 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen gas and cool the reaction to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired tetrahydronaphthyridine isomer.
III. Aza-Diels-Alder Reactions: Avoiding Dimerization
The aza-Diels-Alder reaction is a powerful tool for constructing the tetrahydropyridine core in a single step. However, the reactive intermediates can sometimes lead to unwanted side products.
Frequently Asked Questions (FAQs)
Q1: In my aza-Diels-Alder reaction to form a tetrahydropyridine, I am observing a by-product with a mass corresponding to a dimer of my azadiene intermediate. What is causing this?
A1: This is a common side reaction where the highly reactive azadiene acts as both the diene and the dienophile in a [4+2] cycloaddition with another molecule of itself.
-
Causality: If the concentration of the intended dienophile is too low, or if the azadiene is particularly reactive, it can dimerize before it has a chance to react with the desired partner.
-
Troubleshooting:
-
Control of Concentrations: Use a higher concentration of the desired dienophile relative to the azadiene precursor.
-
Slow Addition of Azadiene Precursor: If the azadiene is generated in situ, adding its precursor slowly to the reaction mixture containing an excess of the dienophile can help to keep the instantaneous concentration of the azadiene low, thus favoring the desired intermolecular reaction over dimerization.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the undesired dimerization more than the rate of the desired reaction.
-
Visualizing the Dimerization By-product Formation
Caption: Competing pathways in aza-Diels-Alder reactions.
IV. Modern Synthetic Methods: Troubleshooting Photoredox and Palladium Catalysis
Newer methods offer high efficiency and selectivity but come with their own set of potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: My photoredox-catalyzed hydroaminoalkylation of a vinylpyridine is giving very low yields, and I'm getting a lot of insoluble material. What is happening?
A1: You are likely observing polymerization of the vinylpyridine starting material, a common side reaction in radical reactions involving vinyl monomers.
-
Causality: The radical intermediate generated during the photoredox cycle can initiate a chain-reaction polymerization of the electron-deficient vinylpyridine.
-
Troubleshooting:
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining vinylpyridine to radical-generating conditions.
-
Use a Flow Reactor: Continuous flow chemistry can be highly effective in minimizing polymerization. The small reactor volume and precise control over residence time reduce the likelihood of chain propagation.
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading to minimize the steady-state concentration of radical intermediates.
-
Radical Inhibitors: In some cases, a very small amount of a radical inhibitor (like TEMPO) might be added, but this requires careful optimization as it can also quench the desired reaction.
-
Q2: In my palladium-catalyzed C-N coupling (Buchwald-Hartwig type) step to form a tetrahydronaphthyridine precursor, I'm seeing a significant amount of a by-product where the aryl halide has been replaced by a hydrogen. What is this and how can I avoid it?
A2: This is a hydrodehalogenation by-product, which arises from a competing β-hydride elimination pathway in the catalytic cycle.
-
Causality: After the palladium complex has coupled with the amine, an intermediate palladium-amido complex is formed. If this complex has a β-hydrogen, it can undergo β-hydride elimination to form an imine and a palladium-hydride species. The palladium-hydride can then reductively eliminate with the aryl group to give the hydrodehalogenated arene.
-
Troubleshooting:
-
Ligand Choice is Critical: Bulky, electron-rich phosphine ligands (e.g., Josiphos, BippyPhos) are designed to accelerate the desired reductive elimination step, outcompeting β-hydride elimination. If you are observing this by-product, consider switching to a more sterically hindered ligand.
-
Base Selection: The choice of base can influence the rate of deprotonation of the amine and the stability of the palladium-amido complex. A weaker, non-nucleophilic base might be beneficial.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
-
Workflow for Troubleshooting Palladium-Catalyzed C-N Coupling
Caption: Troubleshooting hydrodehalogenation in Pd-catalyzed amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives
Welcome to the technical support center for the scalable synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, providing practical, field-tested advice to ensure the success of your experiments.
Introduction
The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a significant pharmacophore in medicinal chemistry, serving as a conformationally-restricted analog of biologically active compounds like 2-(3-pyridyl)ethylamine.[1][2][3] Its synthesis, however, can present several challenges, from controlling regioselectivity during reduction to achieving scalability and enantioselectivity. This guide provides in-depth troubleshooting for common synthetic routes and answers to frequently asked questions to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the 5,6,7,8-tetrahydro-1,7-naphthyridine core?
There are several established routes, each with its own advantages and challenges:
-
Catalytic Hydrogenation of 1,7-Naphthyridine: This is a direct approach but often yields a mixture of the desired 5,6,7,8-tetrahydro isomer and the 1,2,3,4-tetrahydro isomer, necessitating careful separation.[1]
-
Pictet-Spengler Reaction: This classical reaction for forming tetrahydroisoquinolines can be adapted for tetrahydronaphthyridines. However, the electron-deficient nature of the pyridine ring can make this reaction challenging under traditional conditions.[4][5][6] Radical-based Pictet-Spengler reactions have been developed to overcome some of these limitations.[4]
-
Multi-step Synthesis from Substituted Pyridines: This approach offers greater control over substitution patterns but involves a longer synthetic sequence.[2][5]
-
Cobalt-Catalyzed [2+2+2] Cyclization: This is a more modern and efficient method for constructing the tetrahydronaphthyridine scaffold.[7][8]
Q2: I am getting a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro-1,7-naphthyridine during catalytic hydrogenation. How can I improve the selectivity for the desired 5,6,7,8-isomer?
This is a common issue. The hydrogenation of 1,7-naphthyridine can occur on either of the two pyridine rings.
Troubleshooting Steps:
-
Catalyst Choice: While palladium on charcoal (Pd/C) is commonly used, the choice of catalyst can influence the product ratio. Experiment with different catalysts such as platinum oxide (PtO₂) or ruthenium-based catalysts, which have shown high efficiency and selectivity in the hydrogenation of other naphthyridine isomers.[9][10][11]
-
Solvent and Additives: The solvent system can play a crucial role. While ethanol is common, trying other protic or aprotic solvents may alter the selectivity. The addition of acids or bases can also influence the reaction pathway by protonating one of the nitrogen atoms, thereby directing the hydrogenation.
-
Reaction Conditions: Systematically vary the temperature and hydrogen pressure. Milder conditions (lower temperature and pressure) may favor the hydrogenation of the more electron-rich ring, potentially leading to better selectivity.
-
Purification: If a mixture is unavoidable, efficient separation is key. Techniques like preparative gas chromatography or multiple thin-layer chromatographies have been reported for separating these isomers.[2] For larger scales, column chromatography with a carefully selected eluent system is necessary.
Q3: My Pictet-Spengler reaction for the synthesis of a tetrahydronaphthyridine derivative is giving a low yield. What could be the problem?
Low yields in Pictet-Spengler reactions involving pyridine rings are often due to the reduced nucleophilicity of the pyridine ring compared to more electron-rich systems like indoles or phenyl groups.[6]
Troubleshooting Steps:
-
Acid Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst are critical. Stronger acids like trifluoroacetic acid (TFA) or harsher conditions (e.g., refluxing in HCl) are often required.[6][12] However, this can also lead to side reactions. A systematic screen of different acids (e.g., HCl, H₂SO₄, TFA, PPSE) and their concentrations is recommended.
-
Substrate Activation: If possible, introduce an electron-donating group onto the pyridine ring to increase its nucleophilicity. This can significantly improve the yield of the cyclization step.
-
Iminium Ion Formation: Ensure the efficient formation of the iminium ion intermediate from the corresponding amine and aldehyde/ketone. This can be monitored by techniques like NMR or IR spectroscopy. If imine formation is sluggish, consider using dehydrating agents.
-
Alternative Methods: If the classical Pictet-Spengler reaction remains problematic, consider a radical-based approach, which can be more suitable for electron-deficient systems.[4]
Q4: I am struggling with the purification of my 5,6,7,8-tetrahydro-1,7-naphthyridine derivative. It seems to be very polar. Any suggestions?
The basic nitrogen atoms in the tetrahydronaphthyridine core can make these compounds quite polar and prone to tailing on silica gel chromatography.
Troubleshooting Steps:
-
Modified Silica Gel Chromatography:
-
Amine Additive: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Ammonia Treatment: Pre-treat the silica gel with ammonia solution before packing the column.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid) can be very effective.
-
-
Salt Formation and Extraction: Convert the basic product into a salt (e.g., hydrochloride or tartrate) to facilitate precipitation or crystallization. The free base can then be regenerated by treatment with a base.
-
Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful tool.
Troubleshooting Guides
Guide 1: Catalytic Hydrogenation of 1,7-Naphthyridine
Common Problem: Incomplete reaction or catalyst poisoning.
| Symptom | Potential Cause | Troubleshooting Action |
| Reaction stalls after some time | Catalyst deactivation/poisoning. | - Ensure starting materials and solvent are free of sulfur, thiols, or other known catalyst poisons.[13] - Filter the reaction mixture, wash the catalyst, and add fresh catalyst to the filtrate.[13] - Try a different, more robust catalyst (e.g., PtO₂, Rh/C). |
| No reaction or very slow reaction | Insufficient catalyst activity or poor hydrogen delivery. | - Use a new bottle of catalyst; old catalyst can lose activity.[13] - Ensure proper purging of the reaction vessel with hydrogen and maintain a positive hydrogen pressure.[14] - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Increase hydrogen pressure using a high-pressure reactor if available and safe.[13] |
| Formation of byproducts | Over-reduction or side reactions. | - Lower the reaction temperature and/or hydrogen pressure. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Consider a more selective catalyst. |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
To a solution of 1,7-naphthyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure reactor, add the catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) three times.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry completely in the air.[14][15] Keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization to separate the isomers.
Guide 2: Pictet-Spengler Cyclization
Common Problem: Undesired side reactions, such as N-alkylation or decomposition.
| Symptom | Potential Cause | Troubleshooting Action |
| Formation of multiple spots on TLC | Side reactions due to harsh conditions. | - Lower the reaction temperature. - Use a milder acid catalyst or a lower concentration of the strong acid. - Protect sensitive functional groups in the starting materials before the reaction. |
| Starting material remains, but no desired product forms | Failure of iminium ion formation or cyclization. | - Confirm imine formation by spectroscopy. If necessary, use a Dean-Stark trap to remove water. - Increase the strength of the acid catalyst or the reaction temperature incrementally. - Consider a two-step procedure: first, form the imine, and then add the acid catalyst for the cyclization. |
Visualizing the Synthetic Workflow
A common synthetic approach involves the construction of a substituted pyridine followed by cyclization. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives.
Data Summary Table
The following table summarizes typical reaction conditions for the catalytic hydrogenation of 1,7-naphthyridine leading to a mixture of tetrahydro isomers.
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Product Ratio (5,6,7,8- : 1,2,3,4-) | Reference |
| Pd/C | Ethanol | Room Temp. | 50 | ~1:1 | [1] |
| PtO₂ | Acetic Acid | Room Temp. | 50 | Varies | [1] |
Logical Relationship Diagram: Troubleshooting Catalyst Poisoning
Caption: Decision-making workflow for troubleshooting stalled hydrogenation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. An improved synthesis of 5,6,7,8‐tetrahydro‐1,7‐naphthyridine ‐ a conformationally‐restricted analog of 2‐(3‐pyridyl)ethylamine | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. name-reaction.com [name-reaction.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Chromatographic Purification of Tetrahydronaphthyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying nitrogen-containing heterocycles. Tetrahydronaphthyridines, a core scaffold in many pharmaceutical candidates, present a unique set of challenges due to their basicity, potential for multiple protonation states, and susceptibility to specific secondary interactions on-column. This guide is structured to address the most common and critical issues encountered during their chromatographic purification, moving from specific troubleshooting scenarios to broader frequently asked questions.
Troubleshooting Guide: From Tailing Peaks to Lost Recovery
This section addresses specific, observable problems in your chromatogram. Each answer explains the underlying cause and provides a systematic approach to resolving the issue.
Question 1: Why are my peaks for tetrahydronaphthyridine analogues severely tailing, and how can I fix it?
Peak tailing is the most common issue when purifying basic compounds like tetrahydronaphthyridines.[1][2] It appears as an asymmetric peak with a stretched trailing edge, which compromises resolution, integration accuracy, and overall purity of the collected fractions.[1][3]
Core Cause: Secondary Silanol Interactions
The primary cause of peak tailing for basic analytes in reversed-phase chromatography is the interaction between the protonated basic compound and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[3][4][5] These strong, non-hydrophobic interactions act as a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main chromatographic band.
Systematic Troubleshooting Protocol:
-
Assess and Adjust Mobile Phase pH: The most effective way to combat silanol interactions is to control the ionization state of the silanol groups.[5]
-
Action: Lower the mobile phase pH to a range of 2.5 - 3.5. This is typically achieved by adding an acidic modifier.
-
Mechanism: At low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with your protonated basic analyte.[4][6] A mobile phase pH that is at least two units below the pKa of the silanol groups (typically around 3.8-4.5) is ideal.
-
Recommended Modifiers: For preparative purification, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are common choices. Formic acid is preferred for mass spectrometry (MS) compatibility.
-
-
Evaluate Your Column Choice: Not all C18 columns are created equal. Older columns or those not designed for basic compounds will exacerbate tailing.
-
Action: Switch to a modern, high-purity, base-deactivated stationary phase.
-
Mechanism: These columns use "Type B" silica with minimal metal contaminants and are extensively end-capped (treating residual silanols with reagents like trimethylsilyl chloride) to shield the silanols from interacting with analytes.[5] Columns with polar-embedded phases or charged surface technologies can further improve peak shape.[7]
-
-
Consider a Competing Base (with caution): This is a more traditional approach.
-
Action: Add a small concentration (e.g., 0.1% or ~5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase.
-
Mechanism: The competing base is a small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from your larger analyte.[4]
-
Caveats: Competing bases can shorten column lifetime and cause ion suppression if you are using mass spectrometry for detection.[4] This method is generally less favored than pH control and modern column chemistries.
-
-
Optimize Analyte Concentration: Overloading the column can lead to peak distortion that mimics tailing.
Visual Workflow: Troubleshooting Peak Tailing
This diagram outlines the decision-making process for addressing peak tailing.
Caption: A step-by-step decision tree for diagnosing and solving peak tailing.
Question 2: I'm struggling to resolve my tetrahydronaphthyridine from a closely eluting impurity. What should I try?
Poor resolution means the peaks for your compound of interest and an impurity are overlapping. Resolution is a function of column efficiency, selectivity, and retention factor. Selectivity is the most powerful parameter to adjust for improving the separation of co-eluting peaks.[9]
Strategies for Improving Resolution:
-
Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent properties and will interact with your analytes and the stationary phase differently, thus altering selectivity.[10]
-
Protocol: If you are using ACN, prepare an identical mobile phase (same buffer, pH, and modifier concentration) but substitute methanol as the organic solvent. Run the same gradient, adjusting for the viscosity difference (methanol is more viscous). Often, elution order can change, resolving previously co-eluting peaks.
-
-
Adjust the Mobile Phase pH: Small changes in pH can dramatically alter the retention of ionizable compounds.[6]
-
Action: If you are operating at pH 3.0, try adjusting to pH 2.5 or pH 4.0 (if column stability permits). This can subtly change the charge state or conformation of your analytes and impurities, leading to changes in retention and improved resolution.
-
-
Modify the Gradient Profile: A shallower gradient increases the time analytes spend separating on the column.
-
Action: If your initial scouting gradient is 5-95% B over 15 minutes, try extending the gradient to 30 minutes over the relevant elution window (e.g., 20-50% B over 30 minutes). This gives the peaks more time to separate.[11]
-
-
Consider Mixed-Mode Chromatography: For highly polar and basic tetrahydronaphthyridines that are poorly retained or resolved in standard reversed-phase, mixed-mode chromatography is an excellent alternative.[12][13]
-
Mechanism: These columns possess both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functional groups on the stationary phase.[14][15] This provides two distinct retention mechanisms, dramatically increasing the potential for resolving compounds with subtle structural differences.[16] This is particularly effective for separating compounds with different pKa values.[17]
-
| Parameter | Standard Reversed-Phase (C18) | Mixed-Mode (RP/Cation-Exchange) |
| Primary Retention | Hydrophobic interactions | Hydrophobic and electrostatic (ion-exchange) interactions |
| Best For | Nonpolar to moderately polar neutral or charge-suppressed compounds | Polar, basic, and ionizable compounds |
| Selectivity Levers | Organic solvent %, solvent type, temperature | Organic solvent %, pH, buffer concentration/ionic strength |
| Peak Shape | Can be poor for basic compounds without proper pH control | Generally excellent for basic compounds due to ion-exchange interaction |
Table 1: Comparison of Reversed-Phase and Mixed-Mode Chromatography for Tetrahydronaphthyridines.
Question 3: My compound recovery is low after purification. Where is my product going?
Low recovery can be attributed to several factors, from irreversible adsorption on the column to degradation during the run.
Troubleshooting Low Recovery:
-
Check for On-Column Degradation: The acidic mobile phases used to improve peak shape can sometimes cause degradation of sensitive compounds.
-
Protocol: Prepare a solution of your purified compound in the mobile phase you plan to use for purification. Let it sit at room temperature for the expected duration of your purification run (e.g., 1-2 hours). Re-inject this sample onto an analytical column to see if any new degradation peaks have appeared. If so, a less acidic mobile phase or a different stationary phase may be needed.
-
-
Mitigate Irreversible Adsorption: Strong, unresolved secondary interactions can lead to a portion of the sample never eluting from the column.
-
Action: Ensure you are using a high-quality, base-deactivated column as discussed for peak tailing. If the problem persists, consider a column with different chemistry, such as a polymer-based column, which has no silanol groups and is stable over a very wide pH range.[6]
-
-
Address Metal Chelation: Some nitrogen-containing heterocycles can chelate to trace metals present in the silica matrix or leached from stainless steel HPLC components (frits, tubing). This can cause peak tailing and low recovery.[18]
-
Action: Use a bio-inert or metal-free HPLC system and column if possible. Alternatively, adding a weak chelating agent like 10-20 mM EDTA to the mobile phase can sometimes mitigate this issue, though this is not always compatible with all detection methods.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting point for method development when purifying a novel tetrahydronaphthyridine?
A systematic approach is key to efficient method development.[9]
Recommended Starting Protocol:
-
Column Selection: Begin with a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3-5 µm particle size for analytical scouting).[19]
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (pH ~2.7). This provides good protonation of silanols and is MS-friendly.[6][10]
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
Initial Gradient: Run a fast "scouting" gradient, such as 5% to 95% B over 15 minutes.[20]
-
Detection: Use a UV detector, initially monitoring at a wavelength like 254 nm and a lower, more universal wavelength like 220 nm, or use a photodiode array (PDA) detector to determine the absorbance maximum (λmax).[20]
This starting point will quickly show you where your compound elutes and reveal the complexity of the sample mixture, allowing you to build a more optimized, focused gradient for preparative scale-up.
Method Development Workflow
Caption: A three-phase workflow for systematic HPLC method development.
Q: My tetrahydronaphthyridine is chiral. How do I approach separating the enantiomers?
Separating enantiomers is critical as they often have different pharmacological and toxicological profiles.[21][22] This requires a chiral stationary phase (CSP).
-
Column Selection is Key: Direct separation on a CSP is the most common method. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly versatile and should be your first choice for screening.[23]
-
Mobile Phase Screening: Chiral separations can be performed in normal-phase, polar-organic, or reversed-phase modes. A typical screening approach involves:
-
Normal Phase: Heptane/Isopropanol mixtures.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water, often with acidic or basic additives.
-
-
Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for preparative chiral separations. It uses supercritical CO2 as the main mobile phase with a co-solvent (like methanol), offering faster separations and easier solvent removal.[23][24]
Q: Can I use buffers like phosphate or acetate for purification?
Yes, you can, but with important considerations for preparative chromatography.
-
Phosphate Buffers: Provide excellent pH control, especially in the pH 2-3 range (using phosphoric acid) and pH 6-8 range.[4] However, phosphate salts are non-volatile and can precipitate in high concentrations of organic solvent.[4] They must be thoroughly washed out of the system and from the final product, which can be challenging.
-
Acetate and Formate Buffers: Ammonium acetate and ammonium formate are volatile "MS-friendly" buffers. They are excellent choices when you need pH control and want to obtain your final compound by simply removing the solvent via lyophilization or evaporation. They are effective in the pH 3.8-5.8 (acetate) and 2.8-4.8 (formate) ranges.[6]
Rule of Thumb: For preparative work, use volatile systems (e.g., formic acid, TFA, ammonium formate/acetate) whenever possible to simplify product workup. Use non-volatile buffers (phosphate) only when they are essential for achieving the required separation and you have a robust post-purification desalting procedure.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. labcompare.com [labcompare.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. waters.com [waters.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 22. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 5,6,7,8-Tetrahydro-1,7-naphthyridine Solutions
Welcome to the technical support center for 5,6,7,8-Tetrahydro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity and stability of your experimental solutions. By understanding the chemical nature of this heterocyclic amine, we can proactively mitigate degradation and ensure the reliability and reproducibility of your results.
Introduction: The Challenge of Aromatic Amine Stability
5,6,7,8-Tetrahydro-1,7-naphthyridine is a valuable scaffold in medicinal chemistry. However, like many aromatic amines, it is susceptible to degradation, which can compromise experimental outcomes. The primary routes of degradation are oxidation and, to a lesser extent, photodegradation and pH-mediated hydrolysis. Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities and a loss of compound potency.[1][2] This guide provides a structured approach to troubleshooting common stability issues and offers frequently asked questions to help you prepare and store your solutions with confidence.
Troubleshooting Guide: Diagnosing and Resolving Solution Instability
Encountering issues with your 5,6,7,8-Tetrahydro-1,7-naphthyridine solutions can be frustrating. This section provides a systematic approach to identifying and resolving common problems.
Issue 1: Solution Discoloration (Yellowing or Browning)
Probable Cause: The most common cause of discoloration in aromatic amine solutions is oxidation . The nitrogen atom and the electron-rich aromatic ring are susceptible to attack by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process often leads to the formation of highly conjugated, colored degradation products.
Solutions:
-
Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive applications.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere. This can be as simple as blanketing the headspace of your storage vial with argon or nitrogen before sealing.
-
Use of Antioxidants: For long-term storage or applications where exposure to air is unavoidable, consider the addition of an antioxidant. A common choice for organic solutions is butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).[2] However, ensure the antioxidant is compatible with your downstream experiments.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, such as tetrahydrofuran (THF), can form explosive peroxides over time, which are also potent oxidizing agents.
Issue 2: Precipitation or Cloudiness in the Solution
Probable Cause: Precipitation can occur due to several factors, including poor solubility, temperature changes, or a shift in the pH of the solution. For 5,6,7,8-Tetrahydro-1,7-naphthyridine, which is a basic compound, changes in pH can significantly affect its solubility.
Solutions:
-
Solvent Selection: Ensure you are using an appropriate solvent. While solubility data for 5,6,7,8-Tetrahydro-1,7-naphthyridine is not extensively published, similar aromatic amines are often soluble in organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. For aqueous solutions, the pH will be a critical factor.
-
pH Control: If working with aqueous or protic solutions, maintaining an appropriate pH is crucial. As a basic compound (predicted pKa of the conjugate acid is around 7.78), 5,6,7,8-Tetrahydro-1,7-naphthyridine will be more soluble in acidic conditions due to the formation of a protonated, more polar species.[3] Use a suitable buffer system to maintain a stable pH.
-
Temperature Control: Check the storage temperature. If the solution was prepared at room temperature and then stored at a lower temperature (e.g., 4°C), the compound may precipitate out if it is near its saturation point. Gentle warming and sonication can help redissolve the compound.
-
Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent. Try preparing a more dilute solution.
Issue 3: Inconsistent Experimental Results or Loss of Potency
Probable Cause: A gradual loss of potency is a strong indicator of chemical degradation. This can be due to oxidation, photodegradation, or hydrolysis, leading to a lower concentration of the active compound over time.
Solutions:
-
Light Protection: Store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.[3] Aromatic compounds can be susceptible to photodegradation, where UV or visible light provides the energy to initiate degradation reactions.
-
Temperature Management: Store stock solutions at low temperatures, such as 2-8°C, as recommended for the solid compound.[3] For long-term storage, consider -20°C or -80°C. However, be mindful of the solvent's freezing point and the potential for precipitation upon thawing.
-
Fresh Solution Preparation: For the most sensitive experiments, prepare solutions fresh on the day of use. If this is not feasible, prepare smaller batches of stock solutions more frequently.
-
Stability-Indicating Analytical Method: To confirm degradation, use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound from its degradation products.[4][5]
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common stability issues with 5,6,7,8-Tetrahydro-1,7-naphthyridine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of 5,6,7,8-Tetrahydro-1,7-naphthyridine?
A1: The choice of solvent depends on your experimental needs. For a concentrated stock solution, high-purity, anhydrous DMSO or DMF are excellent choices as they are good solubilizing agents for many organic molecules. For assays that are sensitive to these solvents, ethanol or methanol can be used. If an aqueous solution is required, it is advisable to prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. Direct dissolution in aqueous media may be difficult and will likely require pH adjustment to the acidic range (e.g., pH 4-6) to ensure solubility.
Q2: What are the ideal storage conditions for a stock solution?
A2: Based on supplier recommendations for the solid compound and general best practices, stock solutions should be stored at 2-8°C for short-term use (1-2 weeks) and at -20°C or -80°C for long-term storage .[3] Always store solutions in tightly sealed, amber glass vials or vials wrapped in foil to protect from light and air. The headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
Q3: How can I monitor the stability of my solution over time?
A3: The most reliable way to monitor stability is by using a stability-indicating HPLC method .[6] This involves developing an HPLC method that can separate the parent 5,6,7,8-Tetrahydro-1,7-naphthyridine peak from any potential degradation products. You can then inject an aliquot of your stock solution at regular intervals (e.g., weekly or monthly) and quantify the peak area of the parent compound. A significant decrease in the parent peak area or the appearance of new peaks is indicative of degradation.
Q4: Should I be concerned about freeze-thaw cycles?
A4: Yes, repeated freeze-thaw cycles can degrade sensitive compounds and can also lead to precipitation if the compound's solubility is temperature-dependent. To avoid this, it is highly recommended to aliquot your stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount you need for a given experiment.
Q5: What are the primary degradation pathways I should be aware of?
A5: The primary degradation pathway for 5,6,7,8-Tetrahydro-1,7-naphthyridine is likely oxidation , due to the presence of the aromatic amine functionality. This can lead to the formation of N-oxides and other colored byproducts. Photodegradation is another potential pathway, where light energy can catalyze the degradation process. Hydrolysis under strongly acidic or basic conditions could also occur, although oxidation is typically the more significant concern for this class of compounds.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for 5,6,7,8-Tetrahydro-1,7-naphthyridine in solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
This protocol provides a method for preparing a stable stock solution of 5,6,7,8-Tetrahydro-1,7-naphthyridine, minimizing exposure to oxygen and light.
Materials:
-
5,6,7,8-Tetrahydro-1,7-naphthyridine (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
2 mL amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Tare a sterile 2 mL amber vial on the analytical balance.
-
Weighing: Carefully weigh approximately 1.34 mg of 5,6,7,8-Tetrahydro-1,7-naphthyridine (MW: 134.18 g/mol ) into the tared vial. Record the exact weight.
-
Solvent Addition: Calculate the exact volume of DMSO required to achieve a 10 mM concentration. For 1.34 mg, this would be 1.0 mL.
-
Inert Gas Purge: Gently flush the vial containing the solid compound with argon or nitrogen for 15-30 seconds.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial and vortex gently until the solid is completely dissolved. If needed, sonicate for 1-2 minutes in a room temperature water bath.
-
Final Purge and Storage: Briefly flush the headspace of the vial with inert gas again before tightly sealing the cap. Store at -20°C for long-term storage. If aliquoting, perform this step quickly and purge each aliquot vial with inert gas.
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to assess the stability of your 5,6,7,8-Tetrahydro-1,7-naphthyridine solution under various stress conditions. This is crucial for developing a stability-indicating analytical method.[7]
Materials:
-
1 mM solution of 5,6,7,8-Tetrahydro-1,7-naphthyridine in a 50:50 acetonitrile:water mixture.
-
1N HCl
-
1N NaOH
-
30% H₂O₂
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare five aliquots of the 1 mM solution.
-
Control: No treatment.
-
Acid Hydrolysis: Add 1N HCl to achieve a final concentration of 0.1N HCl.
-
Base Hydrolysis: Add 1N NaOH to achieve a final concentration of 0.1N NaOH.
-
Oxidation: Add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal Stress: Use the control sample for this condition.
-
-
Incubation:
-
Incubate the acid, base, and thermal stress samples at 60°C for 24 hours.
-
Keep the oxidation sample at room temperature for 24 hours.
-
Store the control sample at 4°C.
-
-
Neutralization: After incubation, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks (degradants).
Data Summary Table: Solvent and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Primary Solvents | Anhydrous DMSO, Anhydrous DMF | High solubilizing power, suitable for high concentration stocks. |
| Secondary Solvents | Ethanol, Methanol | Good for less concentrated solutions or when DMSO/DMF are not suitable for the assay. |
| Aqueous Solutions | Use a co-solvent (e.g., <1% DMSO) in a buffered solution (pH 4-6). | The compound is basic; acidic pH improves solubility. Buffering prevents pH drift. |
| Storage Temperature | Short-term: 2-8°C. Long-term: -20°C or -80°C. | Low temperatures slow down the rate of chemical degradation.[3] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes oxidative degradation, a primary concern for aromatic amines. |
| Light Conditions | Store in amber vials or protect from light. | Prevents potential photodegradation.[3] |
References
Technical Support Center: Refinement of Analytical Methods for Tetrahydronaphthyridine Analogs
Welcome to the technical support center for the analytical refinement of tetrahydronaphthyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of heterocyclic compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work. The validation of analytical procedures is paramount to ensure data integrity and regulatory compliance, and this guide is structured to align with the principles outlined in the ICH Q2(R2) guidelines.[1][2]
Frequently Asked Questions (FAQs)
General Method Development
Q1: What are the initial considerations when developing a stability-indicating HPLC method for a new tetrahydronaphthyridine analog?
A1: Developing a stability-indicating method requires demonstrating specificity, which is the ability to accurately measure the analyte in the presence of its degradation products and other matrix components.[3][4][5] For tetrahydronaphthyridine analogs, which are nitrogen-containing heterocycles, initial considerations should include:
-
Physicochemical Properties: Understand the pKa, solubility, and logP of your analog. The basic nitrogen atoms in the tetrahydronaphthyridine core will significantly influence retention behavior in reversed-phase HPLC.
-
Column Selection: A C18 column is a common starting point, but consider columns with alternative selectivity (e.g., Phenyl-Hexyl, Cyano) or those designed for polar compounds if your analog is highly polar.[6]
-
Mobile Phase pH: The pH of the mobile phase is critical. To ensure good peak shape and consistent retention, it's advisable to work at a pH at least 2 units away from the pKa of the basic nitrogens. This typically means using an acidic mobile phase (e.g., pH 2.5-3.5) with a buffer like phosphate or formate to ensure the analyte is in a single protonation state.
-
Forced Degradation Studies: To ensure the method is stability-indicating, you must perform forced degradation studies (e.g., acid, base, oxidation, heat, light).[2] The goal is to achieve 5-20% degradation to produce a representative sample of degradants. The analytical method must then be able to resolve the parent drug from all significant degradation peaks.
Troubleshooting Guide: HPLC & LC-MS Methods
This section addresses specific issues you might encounter during your experiments, providing a logical path to resolution.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
You are analyzing a tetrahydronaphthyridine analog using a C18 column with a mobile phase of acetonitrile and water. You observe significant peak tailing.
Underlying Causes & Solutions:
Peak tailing for basic compounds like tetrahydronaphthyridines is often due to secondary interactions with residual silanol groups on the silica-based column packing.[7]
Step-by-Step Troubleshooting Protocol:
-
Lower Mobile Phase pH:
-
Action: Add a modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH between 2.5 and 3.5.
-
Rationale: At a low pH, the basic nitrogen atoms of your analog are protonated, minimizing unwanted interactions with acidic silanol groups. This is a primary mechanism to improve peak shape for basic analytes.[7]
-
-
Add a Competing Base:
-
Action: If lowering the pH is insufficient or not desired, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
-
Rationale: TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte and improving peak symmetry.
-
-
Increase Buffer Concentration:
-
Action: Increase the concentration of your buffer (e.g., from 10mM to 25mM phosphate).
-
Rationale: A higher buffer concentration can help maintain a consistent pH on the column surface and can also help mask silanol interactions.
-
-
Column Choice:
-
Action: Switch to a column with low silanol activity or an "end-capped" C18 column. Alternatively, a column specifically designed for basic compounds may be beneficial.
-
Rationale: Modern columns are often manufactured with improved end-capping to reduce the number of free silanol groups, thus minimizing secondary interactions.
-
Visual Troubleshooting Workflow:
Issue 2: Inconsistent Retention Times and Poor Reproducibility
You notice that the retention time of your lead tetrahydronaphthyridine analog is shifting between injections and between different days.
Underlying Causes & Solutions:
Retention time instability is often a sign of an un-robust method or system issues.[4][8] For pH-sensitive compounds, minor variations in mobile phase preparation can lead to significant shifts.
Step-by-Step Troubleshooting Protocol:
-
System Equilibration:
-
Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. Flush with at least 10-20 column volumes.
-
Rationale: Inadequate equilibration is a common cause of drifting retention times, especially when changing mobile phases.
-
-
Mobile Phase Preparation:
-
Action: Be meticulous in mobile phase preparation. Use a calibrated pH meter and pre-mix the aqueous and organic components. Avoid online mixing for methods sensitive to mobile phase composition.
-
Rationale: For ionizable compounds like tetrahydronaphthyridines, even small pH variations (0.1-0.2 units) can cause significant retention shifts.[9]
-
-
Temperature Control:
-
Action: Use a column oven to maintain a constant temperature (e.g., 30 °C or 40 °C).
-
Rationale: Retention times can be sensitive to temperature fluctuations. A stable column temperature ensures reproducible chromatography.[4]
-
-
Check for System Leaks or Pump Issues:
Data Summary Table for Robustness Check:
| Parameter | Variation | Retention Time (min) | %RSD |
| pH | 2.9 | 5.21 | 0.5% |
| 3.0 (Target) | 5.02 | ||
| 3.1 | 4.85 | ||
| Column Temp. | 38 °C | 5.15 | 0.8% |
| 40 °C (Target) | 5.02 | ||
| 42 °C | 4.90 | ||
| % Acetonitrile | 34% | 5.45 | 1.2% |
| 35% (Target) | 5.02 | ||
| 36% | 4.65 |
This table illustrates how small, deliberate changes in method parameters can affect retention time, a key component of method robustness testing as per ICH guidelines.[3][12]
Issue 3: Low Sensitivity or No Signal in LC-MS
You are trying to develop an LC-MS method for a tetrahydronaphthyridine analog in a biological matrix (e.g., plasma), but the signal is very weak or undetectable.
Underlying Causes & Solutions:
Low sensitivity in LC-MS can be due to poor ionization, matrix effects, or analyte loss during sample preparation.[13][14]
Step-by-Step Troubleshooting Protocol:
-
Optimize Ionization Source:
-
Action: Infuse a standard solution of your analog directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature). Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Rationale: Tetrahydronaphthyridines, being basic, should ionize well in positive ESI mode ([M+H]+). However, optimizing the source for your specific compound is crucial for maximizing signal intensity.[14]
-
-
Address Matrix Effects:
-
Action: Perform a post-column infusion experiment. Infuse your analyte at a constant rate while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of interest indicates ion suppression.
-
Rationale: Components from the biological matrix can co-elute with your analyte and suppress its ionization, leading to a loss of signal.
-
Solution: Improve chromatographic separation to move the analyte away from the suppression zone, or use a more rigorous sample preparation technique (e.g., Solid Phase Extraction instead of simple protein precipitation).
-
-
Check for Analyte Adsorption:
-
Action: Use polypropylene vials and tubing. Sometimes, basic compounds can adsorb to glass surfaces.
-
Rationale: Loss of analyte due to non-specific binding can be a significant problem at low concentrations.
-
-
Evaluate Fragmentation:
-
Action: Ensure you are monitoring the most stable and abundant fragment ions in MS/MS mode.
-
Rationale: Poor fragmentation will lead to a weak signal in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.[14]
-
Visual Workflow for LC-MS Sensitivity Enhancement:
Troubleshooting Guide: NMR Structural Elucidation
Issue 4: Difficulty in Distinguishing Between Isomers
You have synthesized a tetrahydronaphthyridine analog, but the 1D ¹H and ¹³C NMR spectra are ambiguous and cannot definitively distinguish it from a potential regioisomer.
Underlying Causes & Solutions:
Tetrahydronaphthyridine synthesis can sometimes yield isomeric products.[15][16] Standard 1D NMR may not provide enough connectivity information for unambiguous structure elucidation.
Step-by-Step Troubleshooting Protocol:
-
Utilize 2D NMR Techniques:
-
Action: Acquire a suite of 2D NMR experiments.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons that are 2-3 bonds away.
-
-
Rationale: HMBC is exceptionally powerful for connecting different structural fragments. For example, a correlation from a proton on one ring to a carbon on another can definitively establish the connectivity and distinguish between isomers.[17][18][19]
-
-
Nuclear Overhauser Effect (NOE) Experiments:
-
Action: Run a 1D NOE or 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Rationale: NOE correlations are observed between protons that are close in space, regardless of whether they are bonded. This is invaluable for determining stereochemistry and confirming regiochemistry by observing spatial proximity between specific protons across the molecule.[20][21]
-
-
Detailed Analysis of Coupling Constants:
-
Action: Carefully measure the J-coupling constants from a high-resolution ¹H spectrum.
-
Rationale: The magnitude of vicinal (³JHH) coupling constants can provide information about the dihedral angle between protons, which can help define the conformation and stereochemistry of the saturated ring portion of the tetrahydronaphthyridine core.
-
Logical Diagram for Isomer Differentiation:
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. upm-inc.com [upm-inc.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. database.ich.org [database.ich.org]
- 13. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. forskning.ruc.dk [forskning.ruc.dk]
- 18. researchgate.net [researchgate.net]
- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 20. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 21. d-nb.info [d-nb.info]
Technical Support Center: Enhancing the Efficiency of Multi-Step Synthesis of Complex Tetrahydronaphthyridines
Welcome to the technical support center dedicated to the synthesis of complex tetrahydronaphthyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered in this multi-step synthetic endeavor. Tetrahydronaphthyridines are significant scaffolds in drug discovery, and their efficient synthesis is crucial for advancing medicinal chemistry programs.[1][2][3] This resource is structured to provide not just solutions, but also the underlying chemical principles to empower your research.
Part 1: General Troubleshooting & Optimization
This section addresses broad challenges that can affect multiple stages of your synthesis, from low yields to difficulties in scaling up.
Frequently Asked Questions (FAQs)
Question: My overall yield for the multi-step synthesis is consistently low. Where should I start troubleshooting?
Answer: A low overall yield in a multi-step synthesis is a common and frustrating problem. The key is a systematic approach to identify the bottleneck.
-
Re-evaluate Each Step's Yield: Analyze the yield of each individual reaction. A single problematic step with a 50% yield can drastically reduce your overall output. Focus your optimization efforts on the lowest-yielding reactions first.
-
Purity of Starting Materials and Intermediates: Impurities in your starting materials or intermediates can act as catalyst poisons or lead to unwanted side reactions.[4] Ensure the purity of all reagents and solvents. It may be necessary to recrystallize or re-purify commercially available starting materials.[5]
-
Reaction Conditions: Suboptimal reaction conditions are a frequent culprit.[4] Systematically screen parameters such as temperature, reaction time, solvent, and catalyst loading for the most challenging steps.[6][7]
-
Atmospheric Control: Some reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure you are using appropriate techniques, such as Schlenk lines or a glovebox, and properly dried solvents.
Question: I am struggling to reproduce a literature procedure for a key step. What are the likely reasons?
Answer: The "it works in the paper but not in my lab" scenario is a classic challenge. Here’s how to approach it:
-
Subtle Differences in Reagents: The grade and supplier of reagents can matter. Impurities in a solvent or a slightly different activity of a catalyst from a different batch can have a significant impact.
-
"Unspecified Specifications": Sometimes, the performance of a raw material can be affected by factors not listed on the certificate of analysis.[8]
-
Technique-Dependent Steps: Certain procedures, like the rate of addition of a reagent or the efficiency of stirring, can be crucial and are often not detailed sufficiently in publications.
-
Scale Differences: A reaction that works well on a 100 mg scale may behave differently on a 5g scale due to issues with heat and mass transfer.[9]
Part 2: Key Reaction Troubleshooting
This section focuses on specific, high-impact reactions commonly used in the synthesis of tetrahydronaphthyridines.
A. The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the core tetrahydroisoquinoline or related heterocyclic frameworks.[10][11][12][13]
Question: My Pictet-Spengler reaction is sluggish and gives a poor yield. How can I improve it?
Answer: A sluggish Pictet-Spengler reaction often points to issues with iminium ion formation or the subsequent cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. If a weak acid like acetic acid is not effective, you might consider stronger Brønsted acids like trifluoroacetic acid (TFA) or a Lewis acid. However, be mindful that overly harsh acidic conditions can lead to side reactions or degradation of sensitive functional groups.
-
Water Scavenging: The condensation step to form the iminium ion releases water. This can be an equilibrium process, and removing water can drive the reaction forward. The use of molecular sieves or a Dean-Stark trap can be beneficial.
-
Temperature: While many Pictet-Spengler reactions proceed at room temperature, some require heating to overcome the activation energy for cyclization.[10] Experiment with a gradual increase in temperature.
Troubleshooting Decision Tree for a Failing Pictet-Spengler Reaction
Caption: Decision tree for troubleshooting the Pictet-Spengler reaction.
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura and Buchwald-Hartwig are frequently used to build the complex carbon-carbon and carbon-nitrogen bonds in these molecules.[14]
Question: My Suzuki-Miyaura coupling is failing, and I'm recovering my starting materials. What's the issue?
Answer: Failure of a Suzuki-Miyaura coupling often points to an issue with the catalytic cycle.
-
Catalyst Activation: The active catalyst is a Pd(0) species.[15] Many reactions use a Pd(II) precatalyst that must be reduced in situ. If this reduction is inefficient, the catalytic cycle won't start. Ensure your reaction conditions are suitable for generating the active catalyst.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating oxidative addition and reductive elimination.[16][17][18] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., tBuXPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[17] A ligand screen is a valuable optimization step.
-
Base Selection: The base plays a critical role, and its choice is often interdependent with the solvent and substrates. An inappropriate base can lead to poor reactivity or decomposition of starting materials. Common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4).
-
Oxygen Contamination: The Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Table 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Suggested Solution |
| No reaction, starting materials recovered | Inactive catalyst | Use a fresh batch of catalyst, ensure proper degassing of solvent. |
| Low yield, mixture of starting materials and product | Suboptimal ligand or base | Screen a panel of ligands and bases. |
| Formation of dehalogenated byproduct | Premature protonolysis | Use a non-protic solvent and ensure anhydrous conditions. |
| Homocoupling of boronic acid | Oxygen contamination | Thoroughly degas the reaction mixture. |
Part 3: Purification of Intermediates and Final Products
The purification of polar, nitrogen-containing compounds like tetrahydronaphthyridines can be challenging.
Question: My compound streaks badly on silica gel during column chromatography. How can I improve the separation?
Answer: Streaking on silica gel is common for basic compounds due to strong interactions with the acidic silanol groups.
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent. This will "cap" the acidic sites on the silica and improve the peak shape.
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or incompatible with your compound, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for basic compounds. Reversed-phase chromatography (C18) is another powerful option.
-
Alternative Purification Techniques: For challenging separations, consider other techniques like crystallization, distillation, or extraction.[5][19] Preparative HPLC can also be a valuable tool for obtaining highly pure material.[20]
General Workflow for Tetrahydronaphthyridine Synthesis
Caption: A generalized workflow for the multi-step synthesis of complex tetrahydronaphthyridines.
Part 4: Protecting Group Strategies
The judicious use of protecting groups is essential for the successful synthesis of complex molecules with multiple functional groups.[21]
Question: I need to protect a hydroxyl group, but the standard protecting groups are not stable to my downstream reaction conditions. What should I consider?
Answer: The choice of a protecting group requires careful consideration of the entire synthetic route.[21]
-
Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions.[21] For example, if you have a tert-butyldimethylsilyl (TBDMS) ether (removed with fluoride) and a benzyl ether (removed by hydrogenolysis), you can deprotect one selectively in the presence of the other.
-
Stability Profile: Consult a protecting group stability chart to find a group that is robust to your planned reaction conditions. For instance, a tetrahydropyranyl (THP) group is stable to most non-acidic reagents but is easily cleaved with acid.[22][23][24]
-
Ease of Introduction and Removal: Choose a protecting group that can be introduced and removed in high yield and under mild conditions to maximize your overall yield.[25]
Part 5: Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Phenyl-Substituted Pyridine Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with a phenylboronic acid, a common step in the synthesis of tetrahydronaphthyridine precursors.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
tBuXPhos Pd G3 (0.02 equiv)[26]
-
Potassium phosphate (K3PO4), milled (2.0 equiv)
-
Toluene (to make a 0.2 M solution with respect to the bromopyridine)
-
Water (10% v/v of toluene)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the bromopyridine, phenylboronic acid, tBuXPhos Pd G3, and milled K3PO4.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 19. openaccesspub.org [openaccesspub.org]
- 20. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
- 24. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Tetrahydronaphthyridine Synthesis
Foreword: The Ascendancy of Tetrahydronaphthyridines in Modern Drug Discovery
The tetrahydronaphthyridine (THN) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As bioisosteres of tetrahydroisoquinolines and quinolines, these saturated N-heterocycles offer a compelling combination of three-dimensional complexity, improved aqueous solubility, and versatile handles for chemical modification.[1][2] This has led to their incorporation into a variety of therapeutic agents, including CXCR4 antagonists and FGFR4 selective inhibitors.[3][4] Given their escalating importance, the development of efficient, modular, and scalable synthetic routes to access diverse THN isomers is a paramount objective for researchers in drug development.
This guide provides a comparative analysis of prominent synthetic methodologies for the construction of the tetrahydronaphthyridine core. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to empower you, the researcher, to make informed decisions in your synthetic campaigns.
I. Modern Strategies for Tetrahydronaphthyridine Synthesis: A Paradigm Shift in Efficiency and Modularity
Recent years have witnessed the emergence of powerful synthetic technologies that have revolutionized the synthesis of complex nitrogen-containing heterocycles. These methods offer significant advantages over classical approaches in terms of efficiency, substrate scope, and applicability to modern drug discovery platforms such as automated synthesis.
A. Photoredox-Catalyzed Hydroaminoalkylation (HAA) followed by Intramolecular N-Arylation
This cutting-edge, annulative approach leverages the power of visible-light photoredox catalysis to forge the THN scaffold from abundant primary amine feedstocks and halogenated vinylpyridines.[5][6] The modularity of this strategy allows for the synthesis of a wide range of THN isomers, including challenging spirocyclic systems.[5]
Reaction Mechanism:
The reaction proceeds via a two-stage sequence. The first stage is a photoredox-catalyzed hydroaminoalkylation (HAA). A photocatalyst, upon excitation by visible light, initiates a hydrogen atom transfer (HAT) from the α-C–H bond of a primary amine, generating a nucleophilic α-amino radical. This radical then adds to the vinyl group of a halogenated vinylpyridine. The second stage involves an intramolecular nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig N-arylation to effect ring closure and furnish the THN core.[6]
Figure 1: General workflow for the photoredox-catalyzed synthesis of tetrahydronaphthyridines.
Experimental Protocol: Automated Continuous Flow Synthesis of a Spirocyclic 1,8-THN [6]
-
System Setup: A continuous flow reactor (e.g., Vapourtec R-series) equipped with a photoreactor module (e.g., Uniqsis PhotoSyn) and a heated reactor coil is employed.
-
Reagent Preparation: Stock solutions of the primary amine (e.g., 4-aminopiperidine derivative), the halogenated vinylpyridine (e.g., 2-fluoro-3-vinylpyridine), the photocatalyst (e.g., 3DPA2FBN), and a hydrogen atom transfer (HAT) catalyst (e.g., sodium azide) in a suitable solvent (e.g., DMF) are prepared.
-
HAA Reaction: The reagent solutions are pumped into the photoreactor coil and irradiated with visible light (e.g., 420 nm LEDs) at a controlled temperature.
-
SNAr Cyclization: The output from the photoreactor is directly fed into the heated reactor coil at an elevated temperature (e.g., 180 °C) to induce intramolecular SNAr cyclization.
-
Workup and Purification: The crude product is collected, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired spirocyclic tetrahydronaphthyridine.
Advantages:
-
High modularity, allowing for the synthesis of diverse isomers.
-
Amenable to automation and continuous flow, enabling rapid library synthesis.[5]
-
Broad substrate scope, including the synthesis of complex spirocyclic systems.[5]
-
Milder reaction conditions compared to some classical methods.
Limitations:
-
Requires specialized photoreactor and flow chemistry equipment.
-
The synthesis of the requisite halogenated vinylpyridines can add to the overall step count.
B. Radical Pictet-Spengler Reaction
The classical Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines but is often incompatible with electron-deficient pyridines. The radical variant overcomes this limitation, providing access to α-substituted tetrahydronaphthyridines from aldehydes and novel HARP (Halogen Amine Radical Protocol) reagents.[3]
Reaction Mechanism:
The reaction is initiated by the generation of a radical from the HARP reagent. This radical then participates in a cyclization cascade with an imine formed in situ from the condensation of an aldehyde and the amine functionality of the HARP reagent. This radical cyclization onto the electron-deficient pyridine ring is the key step that distinguishes it from the polar mechanism of the classical Pictet-Spengler reaction.
Figure 2: Simplified mechanism of the Radical Pictet-Spengler reaction for THN synthesis.
Experimental Protocol: Synthesis of an α-Aryl Tetrahydronaphthyridine [3]
-
Reaction Setup: To a solution of the HARP reagent and an aldehyde in a suitable solvent (e.g., toluene) is added a radical initiator (e.g., AIBN) and a radical quencher (e.g., (TMS)3SiH).
-
Reaction Conditions: The reaction mixture is heated to a temperature sufficient to initiate radical formation (e.g., 100 °C) and stirred for several hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the α-substituted tetrahydronaphthyridine.
Advantages:
-
Access to tetrahydronaphthyridines from electron-deficient pyridines.[3]
-
Good substrate scope with respect to the aldehyde component.[3]
-
Predictable regioselectivity.[3]
Limitations:
-
The HARP reagents require multi-step synthesis.
-
The use of radical initiators and tin or silicon-based quenching agents can be a drawback in terms of safety and purification.
II. Classical Approaches to Tetrahydronaphthyridine Synthesis: Established yet with Caveats
While modern methods offer significant advantages, classical approaches remain relevant and can be effective for the synthesis of specific THN targets.
A. Hydrogenation of Naphthyridines
The semi-hydrogenation of the parent naphthyridine ring system is a direct and seemingly straightforward approach to tetrahydronaphthyridines.[7][8][9] However, controlling the regioselectivity of the reduction can be a significant challenge.
Reaction Mechanism:
The reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), or a homogeneous catalyst, like a ruthenium complex, in the presence of a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent).[1][7] The choice of catalyst and reaction conditions can influence which of the two pyridine rings is preferentially reduced.[7]
Experimental Protocol: Selective Hydrogenation of a[8][10]-Naphthyridine [7]
-
Reaction Setup: A solution of the[8][10]-naphthyridine substrate in a suitable solvent (e.g., methanol for Pd/C or DCE for a Ru catalyst) is placed in a pressure vessel.
-
Catalyst Addition: The chosen catalyst (e.g., 5 mol% Pd/C or 2.5 mol% [Ru(p-cymene)I2]2) is added to the solution.
-
Hydrogenation: The vessel is charged with hydrogen gas to the desired pressure (e.g., 20 bar) and heated to the appropriate temperature (e.g., 50 °C). The reaction is monitored until completion.
-
Workup and Purification: The catalyst is removed by filtration, the solvent is evaporated, and the crude product is purified by chromatography to isolate the desired tetrahydronaphthyridine isomer.
Advantages:
-
Direct and atom-economical.
-
Can be highly efficient for specific substrates where selectivity is not an issue.
Limitations:
-
Poor regioselectivity is a common problem, often leading to mixtures of isomers.[1]
-
The synthesis of substituted naphthyridine precursors can be lengthy.
B. Annulation of 2-Aminopyridines
This strategy involves the construction of the piperidine ring onto a pre-existing 2-aminopyridine core. While conceptually simple, these methods are often described as labor-intensive and suffering from low functional group tolerance.[1][11]
Reaction Mechanism:
The specific mechanism varies depending on the chosen annulation partner. A common approach involves the reaction of a 2-aminopyridine with a bifunctional electrophile, leading to a cascade of reactions that form the six-membered ring.
Advantages:
-
Utilizes readily available 2-aminopyridine starting materials.
Limitations:
-
Often requires harsh reaction conditions.
-
Limited substrate scope and functional group compatibility.[1]
-
Can be labor-intensive with multiple synthetic steps.[1]
III. Comparative Analysis of Tetrahydronaphthyridine Synthesis Methods
| Method | Key Features | Typical Yields | Substrate Scope | Advantages | Disadvantages |
| Photoredox HAA + N-Arylation | Modular, automated, continuous flow | 60-90%[6] | Broad, including spirocycles[5] | High modularity, scalability, access to diverse isomers | Requires specialized equipment, multi-step precursor synthesis |
| Radical Pictet-Spengler | For electron-deficient pyridines | 50-80%[3] | Good for various aldehydes | Access to otherwise difficult-to-make THNs, predictable regioselectivity | Multi-step synthesis of HARP reagents, use of radical initiators |
| Hydrogenation of Naphthyridines | Direct reduction of the aromatic core | Variable, often mixtures | Dependent on substrate and catalyst | Atom-economical, straightforward for specific substrates | Poor regioselectivity, precursor synthesis can be long |
| Annulation of 2-Aminopyridines | Building the piperidine ring onto a pyridine | Variable, often moderate | Limited | Uses readily available starting materials | Harsh conditions, low functional group tolerance, labor-intensive |
| Ru-Catalyzed Transfer Hydrogenation | Atom- and step-economic from aminopyridyl methanols | 70-95%[1] | Broad for alcohols | Operational simplicity, no need for H2 gas | Requires specific o-aminopyridyl methanol precursors |
| Domino Aza-Michael/Diels-Alder | Novel route to polysubstituted THNs | 60-85%[2] | Good for propargylamines | Access to highly substituted THNs in one pot | Substrate synthesis may be required |
IV. Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate method for the synthesis of a tetrahydronaphthyridine derivative is contingent upon several factors, including the desired substitution pattern, the required scale of the synthesis, and the available laboratory infrastructure.
For discovery chemistry campaigns where rapid access to a diverse library of analogs, including spirocyclic systems, is required, the photoredox-catalyzed hydroaminoalkylation followed by N-arylation in a continuous flow setup represents the state-of-the-art.[5][6] For the synthesis of α-substituted THNs derived from electron-deficient pyridines, the Radical Pictet-Spengler reaction is a powerful and unique tool.[3]
Classical methods such as the hydrogenation of naphthyridines can be effective if the regioselectivity is not a concern or can be controlled for a specific substrate.[7] Newer, highly efficient methods like the ruthenium-catalyzed transfer hydrogenation and domino aza-Michael/Diels-Alder reactions offer elegant and atom-economical solutions for the synthesis of specific classes of polysubstituted tetrahydronaphthyridines.[1][2]
As the importance of tetrahydronaphthyridines in drug discovery continues to grow, the development of even more efficient, versatile, and sustainable synthetic methodologies will undoubtedly remain an active and exciting area of research.
V. References
-
Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. Organic Letters. --INVALID-LINK--
-
Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters. --INVALID-LINK--
-
Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. PubMed. --INVALID-LINK--
-
Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters. --INVALID-LINK--
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. --INVALID-LINK--
-
Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. American Chemical Society. --INVALID-LINK--
-
Domino Aza-Michael-ih-Diels-Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. PubMed. --INVALID-LINK--
-
Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. PubMed. --INVALID-LINK--
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. --INVALID-LINK--
-
Domino Aza-Michael-ih-Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. ResearchGate. --INVALID-LINK--
-
An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder Reaction: Principles, Protocols, and Applications in Drug. Benchchem. [https://www.benchchem.com/application-notes/1000000000000000-an-in-depth-technical-guide-to-the-inverse-electron-demand-diels-alder-reaction-principles-protocols-and-applications-in-drug]
-
Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms. Semantic Scholar. [https://www.semanticscholar.org/paper/Sequential-Michael-Addition-and-Enamine-Promoted-Jouha-Buttard/2b260d5b7a549d7f57a3e7e8b6b0c2a5e7d1c1b1]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. [https://www.mdpi.com/1420-3049/28/23/7829]
-
The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes. Chemical Communications. [https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc06208a]
-
Inverse Electron Demand Diels-Alder Reaction: Principles, Protocols, and Applications in Drug. Benchchem. [https://www.benchchem.com/application-notes/1000000000000000-an-in-depth-technical-guide-to-the-inverse-electron-demand-diels-alder-reaction-principles-protocols-and-applications-in-drug]
-
Synthesis and Catalytic Hydrogen Transfer Reaction of Ruthenium(II) Complex. ResearchGate. [https://www.researchgate.net/publication/326922245_Synthesis_and_Catalytic_Hydrogen_Transfer_Reaction_of_RutheniumII_Complex]
-
Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. [https://www.mdpi.com/1420-3049/27/14/4405]
-
Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/acs.joc.5b00223]
-
Metal-free annulation of arenes with 2-aminopyridine derivatives: the methyl group as a traceless non-chelating directing group. PubMed. --INVALID-LINK--
-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Catalysts. [https://www.mdpi.com/2073-4344/9/1/83]
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. MedChemExpress. [https://www.medchemexpress.com/references/pmid-35179893.html]
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research. [https://pubs.acs.org/doi/10.1021/ar200193y]
-
Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules. [https://www.mdpi.com/1420-3049/16/5/3634]
-
A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [https://www.sciencedirect.com/science/article/pii/S004040390801736X]
-
Substrate scope of tetrahydropyrimidines synthesis. Reaction conditions. ResearchGate. [https://www.researchgate.net/figure/Substrate-scope-of-tetrahydropyrimidines-synthesis-Reaction-conditions-1-11-mmol-2_fig2_339343729]
-
Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. Benchchem. [https://www.benchchem.com/application-notes/1000000000000000-application-notes-and-protocols-for-the-pictet-spengler-synthesis-of-pyridoindoles]
-
The Pictet-Spengler Reaction Updates Its Habits. PubMed. --INVALID-LINK--
-
Substrate Scope for the Synthesis of 4. Reaction conditions: i) 1. ResearchGate. [https://www.researchgate.net/figure/Substrate-Scope-for-the-Synthesis-of-4-Reaction-conditions-i-1-02-mmol-10-equiv-2_fig3_336495819]
-
Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives. Benchchem. [https://www.benchchem.com/application-notes/1000000000000000-application-notes-and-protocols-for-the-pictet-spengler-reaction-of-tryptamine-derivatives]
-
Substrate scope for the synthesis of 3. Yields were obtained after 8 h of reaction in each case. ResearchGate. [https://www.researchgate.net/figure/Substrate-scope-for-the-synthesis-of-3-Yields-were-obtained-after-8-h-of-reaction-in_fig2_280082729]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/tetrahydropyrans.shtm]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [https://www.beilstein-journals.org/bjoc/articles/19/93]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. [https://www.mdpi.com/1420-3049/27/21/7161]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. [https://www.mdpi.com/1420-3049/28/3/1381]
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules. [https://www.mdpi.com/1420-3049/25/4/838]
-
Catalytic enantioselective total synthesis of antitubercular agents (–)-bedaquiline and (–)-sudapyridine enabled by dynamic kinetic resolution-asymmetric transfer hydrogenation. Organic Chemistry Frontiers. [https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01831c]
-
Stereoselective synthesis of unnatural αamino acids through photoredox catalyzed CH activation. DiVA portal. [http://www.diva-portal.org/smash/record.jsf?pid=diva2:1330368]
-
Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02129e]
References
- 1. Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Domino Aza-Michael-ih-Diels-Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal-free annulation of arenes with 2-aminopyridine derivatives: the methyl group as a traceless non-chelating directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of RORγt Inverse Agonists: A Comparative Analysis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold and Other Key Chemotypes
Introduction: Targeting the Master Regulator of Th17 Cells in Autoimmune Disease
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a multitude of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] As the master transcriptional regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of a cascade of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2] The clinical validation of this pathway is underscored by the success of monoclonal antibodies targeting IL-17 and IL-23.[3] Consequently, the development of small molecule inverse agonists of RORγt, which can be orally administered, represents a highly sought-after therapeutic strategy.[2]
These inverse agonists function by binding to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that promotes the recruitment of corepressors and hinders the binding of coactivators, thereby repressing the transcriptional activity of RORγt.[4] This guide provides an in-depth comparative analysis of a promising chemical scaffold, the 5,6,7,8-tetrahydro-1,6-naphthyridine, exemplified by TAK-828F, against other significant RORγt inverse agonists that have been extensively studied and have entered clinical development. We will delve into their comparative potency, selectivity, and performance in preclinical models, supported by detailed experimental protocols.
The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Profile of TAK-828F
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has given rise to TAK-828F, a potent and highly selective RORγt inverse agonist.[5] Preclinical data for TAK-828F showcases its potential as a therapeutic candidate.
Key Performance Metrics of TAK-828F:
-
Potency: TAK-828F demonstrates high potency in various in vitro assays, with a binding IC50 of 1.9 nM and a reporter gene IC50 of 6.1 nM.[6][7] In a mouse RORγt assay, it showed an IC50 of 9.5 nM.[8] Furthermore, it effectively suppresses the recruitment of the coactivator SRC1 with an IC50 of 59 nM.[2]
-
Selectivity: A critical attribute for any therapeutic is its selectivity for the intended target. TAK-828F exhibits exceptional selectivity, being over 5000-fold more selective for RORγt compared to the other ROR isoforms, RORα and RORβ.[6][8]
-
In Vivo Efficacy: In a mouse model of IL-23-induced cytokine expression, oral administration of TAK-828F led to a robust and dose-dependent inhibition of IL-17A expression, with an ED80 of 0.5 mg/kg.[6][7] In a mouse model of experimental autoimmune encephalomyelitis (EAE), TAK-828F dose-dependently reduced disease symptoms.[2]
Comparative Analysis with Other RORγt Inverse Agonist Chemotypes
A diverse range of chemical scaffolds have been explored in the quest for effective RORγt inverse agonists. Here, we compare the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (represented by TAK-828F) with other notable clinical and preclinical candidates.
| Compound (Scaffold) | RORγt Binding/Reporter IC50/EC50 | Human Th17/Whole Blood IC50/EC50 | RORα/β Selectivity | Key In Vivo Efficacy | Clinical Status |
| TAK-828F (Tetrahydro-1,6-naphthyridine) | 1.9 nM (binding), 6.1 nM (reporter)[6][7] | Not explicitly stated | >5000-fold vs RORα/β[6] | Dose-dependent inhibition of IL-17A in mice (ED80 = 0.5 mg/kg)[6][7] | Phase 2 for Psoriasis (Terminated) |
| BMS-986251 (Tricyclic) | 12 nM (GAL4 reporter)[9] | 24 nM (human whole blood)[9] | >10 µM vs RORα/β[9] | Robust efficacy in mouse models of psoriasis[9][10] | Terminated |
| VTP-43742 (Vimirogant) | 3.5 nM (Ki), 17 nM (IC50)[11] | 18 nM (hPBMCs), 192 nM (human whole blood)[11] | >1000-fold vs RORα/β[11] | Significant efficacy in a mouse EAE model[11] | Phase 2 for Psoriasis (Terminated due to liver toxicity)[2] |
| IMU-935 | ~20 nM (reporter)[12] | 3-5 nM (human lymphocytes)[12] | Highly selective[12] | Active in animal models of psoriasis, MS, and GvHD[13] | Phase 1 completed[14] |
| Cedirogant (ABBV-157) | Data not publicly available | Data not publicly available | Data not publicly available | Efficacy in psoriasis models suggested by clinical trial initiation | Phase 2 for Psoriasis (Terminated due to preclinical toxicology)[15] |
Note: Direct comparison of IC50/EC50 values should be approached with caution as experimental conditions can vary between studies.
Mechanistic Insights and Experimental Workflows
The characterization of RORγt inverse agonists relies on a suite of biochemical and cell-based assays. Understanding the principles behind these assays is crucial for interpreting the comparative data.
RORγt Signaling Pathway and Point of Intervention
The binding of an inverse agonist to the RORγt LBD is the critical initiating event that leads to the downstream suppression of Th17 cell function.
Caption: RORγt signaling pathway and the mechanism of inverse agonism.
Experimental Workflow for RORγt Inverse Agonist Characterization
A typical workflow for evaluating a novel RORγt inverse agonist involves a tiered approach, from initial binding and biochemical assays to more complex cell-based and in vivo models.
References
- 1. Rationally Designed, Conformationally Constrained Inverse Agonists of RORγt-Identification of a Potent, Selective Series with Biologic-Like in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. karger.com [karger.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ovid.com [ovid.com]
- 13. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate - Immunic Therapeutics [imux.com]
- 14. Safety, Tolerability, and Pharmacokinetics of IMU-935, a Novel Inverse Agonist of Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt: Results From a Double-Blind, Placebo-Controlled, First-in-Human Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
A Guide to Orthogonal Analysis: Cross-Validation of HPLC and NMR for Tetrahydronaphthyridine Characterization
In the landscape of modern drug discovery and development, the robust characterization of novel chemical entities is paramount. Tetrahydronaphthyridines, a class of heterocyclic compounds, are valuable scaffolds in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[1][2] Ensuring the identity, purity, and stability of these molecules is a critical quality attribute that underpins all subsequent biological and toxicological evaluation. This guide presents a comprehensive framework for the cross-validation of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive characterization of tetrahydronaphthyridine drug candidates.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, emphasizing the synergistic power of using these techniques as orthogonal methods—different analytical approaches that measure the same attribute to provide independent confirmation.[3][4] This strategy is not merely best practice; it is a fundamental component of building a robust data package for regulatory submissions, aligning with principles outlined in guidelines such as ICH Q2(R1).[5][6]
The Complementary Power of Separation vs. Spectroscopy
At the heart of this guide is the understanding that HPLC and NMR provide fundamentally different, yet complementary, views of a sample.
-
High-Performance Liquid Chromatography (HPLC) is a separative technique. Its strength lies in its ability to resolve a complex mixture into its individual components. When coupled with a UV detector, it excels at quantifying the relative proportions of these components, making it the gold standard for purity analysis and the detection of related substances.[7][8] However, it provides limited definitive structural information on its own.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , conversely, is a structural technique. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide a detailed atomic-level map of a molecule.[9][10] This makes it unparalleled for unambiguous structure elucidation and confirmation. Furthermore, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining purity without the need for identical reference standards for each impurity.[11][12][13]
The cross-validation of these techniques creates a self-validating system. HPLC confirms the number of components and their relative abundance, while NMR confirms the identity of the main component and can help identify impurities. When the quantitative results from both methods align, it provides a high degree of confidence in the reported purity value.[14]
Strategic Workflow for Cross-Validation
A logical and phased approach is crucial for the efficient and effective characterization of a new tetrahydronaphthyridine entity. The following workflow illustrates the interplay between HPLC and NMR from initial sample analysis to final purity assignment.
Caption: Workflow for orthogonal characterization of tetrahydronaphthyridines using HPLC and NMR.
Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The primary objective of the HPLC method is to separate the target tetrahydronaphthyridine from any process-related impurities (e.g., starting materials, intermediates) and degradation products. A well-developed reversed-phase HPLC (RP-HPLC) method is typically the workhorse for this analysis.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) column is the most common starting point for small molecules like tetrahydronaphthyridines due to its hydrophobic nature, which provides good retention for a wide range of organic compounds.[15] The choice of a specific C18 column (e.g., with end-capping) can influence peak shape, especially for basic compounds like many nitrogen-containing heterocycles.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer's pH is a critical parameter; for basic tetrahydronaphthyridines, a slightly acidic pH (e.g., 3-4) ensures the analyte is in its protonated, more water-soluble form, leading to better peak shapes on silica-based columns.
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the analyte at a specific wavelength but also provides UV spectra for each peak. This is invaluable for peak tracking during method development and for assessing peak purity by checking for spectral homogeneity across a single chromatographic peak.
Experimental Protocol: HPLC Related Substances Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the tetrahydronaphthyridine).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the tetrahydronaphthyridine sample.
-
Dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
-
Procedure:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks, setting an appropriate threshold (e.g., 0.05% of the main peak area).
-
Calculate the purity based on area percent normalization.
-
This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ).[5][16]
Part 2: Structural Confirmation and Purity by NMR Spectroscopy
NMR serves two critical roles: unambiguous confirmation of the tetrahydronaphthyridine structure and an independent, orthogonal measurement of its purity via qNMR.
Causality Behind Experimental Choices
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is required (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good choice for polar, drug-like molecules and has the advantage of not obscuring the aromatic proton region.
-
Structural Elucidation Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular scaffold.[10] For a novel tetrahydronaphthyridine, this is non-negotiable for definitive structural proof.
-
-
Quantitative NMR (qNMR):
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[17] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[13]
-
Internal Standard Selection: The ideal internal standard should be stable, non-volatile, have a simple ¹H NMR spectrum with at least one resonance that is well-resolved from analyte signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.
-
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of automated tuning and matching.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the tetrahydronaphthyridine sample into an NMR tube. Record the weight precisely.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficient Relaxation Delay (d1): This is critical. A delay of at least 5 times the longest T₁ relaxation time of both the analyte and standard is required for full signal recovery. A preliminary inversion-recovery experiment can determine T₁ values. A conservative d1 of 30-60 seconds is often used.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Sufficient scans (e.g., 16 or 32) should be co-added to achieve a high signal-to-noise ratio (>250:1 for the peaks being integrated).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the tetrahydronaphthyridine.
-
Integrate the known signal from the internal standard (e.g., the two vinyl protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte (Purity_Analyte) is calculated using the following equation:
Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_Std / I_Std) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Std: Internal Standard
-
Data Presentation and Cross-Validation
Summarizing the data in a clear, comparative format is essential for evaluation.
Table 1: Comparative Purity Analysis of Tetrahydronaphthyridine Batch XYZ-123
| Analytical Method | Principle | Purity Result (%) | Key Observations |
| RP-HPLC (Area %) | Chromatographic Separation | 99.5% | Main peak at 15.2 min. Two minor impurities detected at 12.8 min (0.25%) and 18.1 min (0.25%). |
| ¹H qNMR | Spectroscopic Quantification | 99.3% | Purity calculated against a maleic acid internal standard. No unassigned signals >0.1% observed. |
Interpreting the Results
In the example above, the results from HPLC (99.5%) and qNMR (99.3%) are highly concordant. This strong agreement between two orthogonal techniques provides a high level of confidence that the assigned purity is accurate.[18] The HPLC method quantifies the resolved impurities, while the qNMR confirms the overall mass purity of the target compound.
A significant discrepancy (>1-2%) between the two methods would trigger an investigation.[11] Potential causes could include:
-
An impurity in HPLC that does not have a UV chromophore and is thus "invisible" to the detector.
-
The presence of non-proton-containing impurities (e.g., inorganic salts) or residual solvents (like water) that are detected by qNMR but not by the HPLC related substances method.[18]
-
Differences in the response factors of impurities in HPLC if area percent normalization is used without correction.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of HPLC and NMR is not merely a procedural step but a scientific imperative in the characterization of novel compounds like tetrahydronaphthyridines. By leveraging the separative power of HPLC and the definitive structural and quantitative capabilities of NMR, researchers can build a comprehensive and self-validating analytical data package. This orthogonal approach ensures the highest degree of scientific integrity, providing a trustworthy foundation for all subsequent stages of drug development and ultimately fulfilling the rigorous expectations of regulatory bodies.[19][20]
References
- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fluidimaging.com [fluidimaging.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. emerypharma.com [emerypharma.com]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
In Vivo Validation of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. Among the myriad of scaffolds explored, the 5,6,7,8-tetrahydro-1,7-naphthyridine core has emerged as a promising framework for targeting key neuroreceptors. This guide provides an in-depth analysis of the in vivo validation of this scaffold's therapeutic potential, with a focus on its activity as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) and as a ligand for nicotinic acetylcholine receptors (nAChRs). We will objectively compare its mechanistic rationale with established therapeutic alternatives and provide a roadmap for its preclinical validation, supported by detailed experimental protocols.
The Therapeutic Rationale: Targeting Glutamatergic and Cholinergic Dysregulation
Dysfunction in glutamatergic and cholinergic neurotransmission is a cornerstone of the pathophysiology of several CNS disorders, including schizophrenia, anxiety, and cognitive impairments. The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold offers a versatile platform to modulate these systems.
Modulation of the Glutamatergic System via mGluR2 Negative Allosteric Modulators (NAMs)
The glutamate hypothesis of schizophrenia posits that a deficit in N-methyl-D-aspartate (NMDA) receptor function leads to a downstream hyper-glutamatergic state, contributing to both positive and negative symptoms.[1][2] mGluR2, a presynaptic autoreceptor, plays a crucial role in regulating glutamate release.[1] While mGluR2 agonists have been explored, they have shown limited efficacy in clinical trials.[3] An alternative and more nuanced approach is the use of NAMs. By subtly reducing the receptor's response to glutamate, mGluR2 NAMs have the potential to restore glutamatergic homeostasis without the on-target side effects associated with full agonists or antagonists.[4][5] The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold has been identified as a promising core for the development of potent and selective mGluR2 NAMs.[6]
Hypothesized Mechanism of Action of 5,6,7,8-Tetrahydro-1,7-naphthyridine mGluR2 NAMs in Schizophrenia
Caption: Hypothesized mechanism of 5,6,7,8-Tetrahydro-1,7-naphthyridine mGluR2 NAMs.
Modulation of the Cholinergic System via nAChR Ligands
Nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes, are deeply implicated in cognitive processes such as attention, learning, and memory.[7][8][9] Cognitive impairment is a core feature of schizophrenia and Alzheimer's disease, and enhancing cholinergic signaling through nAChR activation is a validated therapeutic strategy.[10][11] The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold, as a conformationally-restricted analog of pharmacologically active pyridylethylamines, has the potential to serve as a potent ligand for various nAChR subtypes.[12]
Comparative Analysis: 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives vs. Standard of Care
A direct comparative in vivo efficacy study of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives against current standard-of-care medications is not yet available in the public domain. However, a comparison can be drawn based on their mechanisms of action and the known performance of existing drugs in preclinical models.
Potential in Psychosis: A Comparison with Atypical Antipsychotics
| Feature | 5,6,7,8-Tetrahydro-1,7-naphthyridine mGluR2 NAMs (Hypothesized) | Atypical Antipsychotics (e.g., Risperidone, Olanzapine) |
| Primary Mechanism | Negative allosteric modulation of presynaptic mGluR2, reducing glutamate release. | Antagonism of dopamine D2 and serotonin 5-HT2A receptors. |
| Effect on Positive Symptoms | Expected to reduce psychosis by normalizing cortical hyperactivity. | Effective in reducing hallucinations and delusions. |
| Effect on Negative Symptoms | Potentially effective by addressing the underlying glutamatergic dysregulation. | Limited efficacy. |
| Effect on Cognitive Symptoms | Potential for improvement by restoring glutamatergic homeostasis. | May have some cognitive benefits over typical antipsychotics, but effects are modest.[4] |
| Side Effect Profile | Hypothesized to have a better side effect profile, avoiding motor symptoms (EPS) and metabolic disturbances. | Associated with weight gain, metabolic syndrome, and extrapyramidal symptoms. |
Potential in Cognitive Enhancement: A Comparison with nAChR Agonists
| Feature | 5,6,7,8-Tetrahydro-1,7-naphthyridine nAChR Ligands (Hypothesized) | Varenicline (α4β2 partial agonist) |
| Primary Mechanism | Agonism or partial agonism at nAChR subtypes (e.g., α7, α4β2). | Partial agonism at α4β2 nAChRs.[13][14] |
| Therapeutic Application | Cognitive enhancement in schizophrenia and Alzheimer's disease, smoking cessation. | Smoking cessation.[15] |
| In Vivo Efficacy | To be determined in relevant animal models of cognition. | Reduces nicotine self-administration and withdrawal symptoms in preclinical models.[16] |
| Selectivity | The selectivity profile for different nAChR subtypes would determine its therapeutic window and side effects. | High affinity for α4β2, with activity at other subtypes.[13] |
| Side Effect Profile | Dependent on the specific subtype selectivity and agonist/antagonist profile. | Nausea, insomnia, and abnormal dreams are common side effects. |
In Vivo Validation: A Roadmap
While direct in vivo efficacy data for the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold in therapeutic models is emerging, a clear path for its validation can be outlined based on established preclinical protocols. A recent study has successfully developed a radiolabeled tetrahydro-1,7-naphthyridine derivative for PET imaging of mGluR2, demonstrating CNS penetration and target engagement in non-human primates, a crucial first step in in vivo validation.[4]
Experimental Workflow for In Vivo Validation
Caption: A typical experimental workflow for the in vivo validation of a novel CNS therapeutic.
Detailed Experimental Protocols
This model is widely used to screen for antipsychotic potential as PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state that mimics aspects of psychosis.[17]
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Habituation: On the day of the experiment, place rats in open-field activity chambers and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer the 5,6,7,8-tetrahydro-1,7-naphthyridine derivative or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Administer a standard-of-care atypical antipsychotic (e.g., risperidone) as a positive control.
-
-
PCP Challenge: 30 minutes after test compound administration, inject all animals with PCP (e.g., 5 mg/kg, i.p.).
-
Data Collection: Immediately after the PCP injection, record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle and positive control groups. A significant reduction in PCP-induced hyperlocomotion indicates potential antipsychotic efficacy.
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia and Alzheimer's disease.[7]
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Habituation: Handle mice for several days before the experiment and habituate them to the testing arena (an open-field box) for 10 minutes on two consecutive days.
-
Training Phase (Day 1):
-
Place two identical objects in the testing arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Test Phase (Day 2):
-
Administer the 5,6,7,8-tetrahydro-1,7-naphthyridine derivative, vehicle, or a positive control (e.g., an α7 nAChR agonist) 30-60 minutes before the test phase.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI in the test compound group compared to the vehicle group indicates enhanced recognition memory.
-
Conclusion and Future Directions
The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold represents a compelling starting point for the development of novel CNS therapeutics. Its potential to modulate both the glutamatergic and cholinergic systems through mGluR2 and nAChRs, respectively, offers a multifaceted approach to treating complex disorders like schizophrenia and cognitive impairments. While direct in vivo efficacy data is still emerging, the demonstrated CNS penetration and target engagement of this scaffold are highly encouraging.
The next critical phase of research must focus on rigorous in vivo validation using established animal models, such as those detailed in this guide. Direct, head-to-head comparisons with current standard-of-care medications will be essential to delineate the therapeutic advantages of this novel chemical series. The successful completion of these preclinical studies will be paramount in determining the true therapeutic potential of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives and their path towards clinical development.
References
- 1. The crosstalk between 5-HT2AR and mGluR2 in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the phencyclidine model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nAChR agonist-induced cognition enhancement: integration of cognitive and neuronal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 11. Activators of α7 nAChR as Potential Therapeutics for Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the new molecules for mGluR2 modulators? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Differential cross-tolerance to the effects of nicotinic acetylcholine receptor drugs in C57BL/6J mice following chronic varenicline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydronaphthyridine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The tetrahydronaphthyridine core, a bicyclic heteroaromatic system, has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its inherent "drug-like" properties, including a three-dimensional architecture that allows for precise vectoral presentation of substituents, have led to the development of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various tetrahydronaphthyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle structural modifications to this scaffold can profoundly impact biological activity, focusing on key therapeutic areas where these compounds have shown significant promise.
The Tetrahydronaphthyridine Core: A Scaffold with Inherent Advantages
The utility of the tetrahydronaphthyridine scaffold stems from its unique combination of structural features. The fusion of a saturated piperidine ring with a pyridine ring creates a rigid, yet conformationally defined, framework. This rigidity minimizes the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors or donors, and the aromatic portion allows for π-stacking interactions, crucial for molecular recognition.
The true power of this scaffold lies in its amenability to chemical diversification. Different isomers of the tetrahydronaphthyridine core (e.g., 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines) offer distinct spatial arrangements of the nitrogen atoms and substitution vectors. This allows for the fine-tuning of physicochemical properties and target engagement. For instance, the nucleophilicity of the non-aromatic nitrogen is sensitive to electronic effects of substituents on the pyridine ring, a key consideration in library synthesis.[1]
Comparative SAR Analysis Across Key Biological Targets
The versatility of the tetrahydronaphthyridine scaffold is best illustrated by examining its SAR against different protein targets. Here, we compare the key structural modifications and their impact on activity for three distinct and therapeutically relevant targets: CXCR4, RORγt, and CETP.
CXCR4 Antagonists for HIV and Cancer Therapy
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a critical role in HIV entry into host cells and in cancer metastasis. The development of small molecule antagonists for CXCR4 is therefore a significant therapeutic goal.
Initial efforts in developing tetrahydronaphthyridine-based CXCR4 antagonists involved the rational modification of a tetrahydroisoquinoline lead compound. The introduction of a nitrogen atom into the aromatic ring to form the 5,6,7,8-tetrahydro-1,6-naphthyridine series was a critical step, as it significantly reduced off-target effects, particularly the inhibition of the CYP2D6 enzyme.[2][3]
Further optimization focused on the substitution at the N6 position. A butylamine side chain proved to be crucial for potent CXCR4 antagonism. The SAR studies revealed that modifications to this side chain could be used to improve pharmacokinetic properties. For example, the introduction of lipophilic groups at the terminus of the butylamine side chain enhanced membrane permeability.
| Compound | Scaffold | N6-Substitution | CXCR4 IC50 (nM) | Key Finding |
| TIQ15 | Tetrahydroisoquinoline | Butylamine | Potent | Parent compound with CYP2D6 liability.[2] |
| 12a | 5,6,7,8-Tetrahydro-1,6-naphthyridine | Butylamine | Potent | Introduction of naphthyridine core reduced CYP2D6 inhibition.[2] |
| 30 | 5,6,7,8-Tetrahydro-1,6-naphthyridine | Substituted butylamine | 24 | Lipophilic substitution on the side chain improved permeability and oral bioavailability.[2][3] |
Below is a diagram illustrating the CXCR4 signaling pathway and the point of intervention for tetrahydronaphthyridine antagonists.
Caption: CXCR4 signaling and antagonist inhibition.
RORγt Inverse Agonists for Autoimmune Diseases
Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are implicated in the pathogenesis of various autoimmune diseases, making RORγt an attractive therapeutic target. Inverse agonists of RORγt are compounds that suppress its constitutive activity.
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully employed to develop potent RORγt inverse agonists. The asymmetric synthesis of these compounds is crucial, as the stereochemistry at the chiral center of the tetrahydropyridine ring significantly impacts activity.
A key example is TAK-828F, a potent and selective RORγt inverse agonist. The tetrahydronaphthyridine core of TAK-828F is fused to a chiral amino acid moiety, which in turn is connected to indane and cyclobutane groups via peptide bonds. This complex structure highlights the importance of exploring substitutions at multiple positions of the scaffold to achieve high potency and selectivity.
| Compound | Scaffold | Key Structural Features | RORγt Activity | Key Finding |
| TAK-828F | (S)-5,6,7,8-Tetrahydro-1,6-naphthyridine | Fused chiral amino acid with indane and cyclobutane moieties | Potent Inverse Agonist | Demonstrates the utility of the scaffold in creating complex, highly active molecules. |
The diagram below illustrates the mechanism of action of RORγt and how inverse agonists modulate its function.
Caption: RORγt mechanism and inverse agonist action.
CETP Inhibitors for Cardiovascular Disease
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process implicated in atherosclerosis. Inhibiting CETP is a strategy to raise HDL cholesterol levels.
The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold has been explored for the development of potent CETP inhibitors. SAR optimization of this series has led to the identification of compounds with nanomolar inhibitory activity. Key modifications include the introduction of trifluoromethylphenyl and ethyl groups at specific positions of the scaffold.
| Compound | Scaffold | Key Substituents | CETP IC50 (nM) | Key Finding |
| 21b | 1,2,3,4-Tetrahydro-1,5-naphthyridine | 2-(3,5-bis(trifluoromethyl)phenyl)-8-ethyl | 23 | Potent in vitro activity and in vivo efficacy in raising HDL-c. |
| 21d | 1,2,3,4-Tetrahydro-1,5-naphthyridine | 2-(3,5-bis(trifluoromethyl)phenyl)-8-ethyl | 22 | Similar potency to 21b, highlighting the importance of the substitution pattern. |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key tetrahydronaphthyridine scaffold and for a representative biological assay.
Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core
The following protocol outlines a robust method for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a common core for many biologically active derivatives.[2]
Caption: General synthetic workflow.
-
Step 1: Synthesis of the Pyridinylethylamine Intermediate:
-
To a solution of a suitably substituted 2-methylpyridine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.
-
Stir the resulting deep red solution for 1 hour at -78 °C.
-
Add a solution of paraformaldehyde in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the corresponding pyridinylethanol.
-
Convert the alcohol to the amine via a Mitsunobu reaction or by conversion to the corresponding mesylate followed by displacement with an amine source.
-
-
Step 2: Pictet-Spengler Cyclization:
-
Dissolve the pyridinylethylamine intermediate in a suitable solvent such as toluene.
-
Add an aldehyde or ketone (e.g., glyoxylic acid) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, neutralize with a base (e.g., saturated sodium bicarbonate), and extract the product.
-
Purify the crude product by flash chromatography to obtain the dihydronaphthyridine intermediate.
-
-
Step 3: Reduction to the Tetrahydronaphthyridine Core:
-
Dissolve the dihydronaphthyridine in a protic solvent such as methanol.
-
Add a reducing agent such as sodium borohydride in portions at 0 °C.
-
Stir the reaction at room temperature until complete.
-
Quench the reaction with water and extract the product.
-
Purify by flash chromatography to yield the desired 5,6,7,8-tetrahydro-1,6-naphthyridine core.
-
Biological Evaluation: CXCR4 Calcium Flux Assay
This protocol describes a common functional assay to determine the antagonist activity of test compounds on the CXCR4 receptor by measuring changes in intracellular calcium levels.
Caption: Calcium flux assay workflow.
-
Cell Preparation:
-
Culture a CXCR4-expressing cell line (e.g., Chem-1 cells) to 80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Incubate the cells to allow for de-esterification of the dye.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Plate the dye-loaded cells in a 96- or 384-well plate.
-
Add serial dilutions of the tetrahydronaphthyridine test compounds to the wells.
-
Incubate for a sufficient time to allow the compounds to bind to the CXCR4 receptors.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a solution of the CXCR4 agonist, CXCL12 (SDF-1α), to all wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist stimulation corresponds to an increase in intracellular calcium.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Future Directions and Concluding Remarks
The tetrahydronaphthyridine scaffold continues to be a rich source of novel therapeutic agents. The examples presented in this guide underscore the importance of a systematic approach to SAR studies. By carefully dissecting the contributions of different structural elements to biological activity and physicochemical properties, researchers can rationally design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future explorations in this area will likely involve:
-
Expansion to New Biological Targets: The inherent versatility of the scaffold suggests its potential for modulating other target classes, such as enzymes and ion channels.
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the exploration of a wider chemical space.
-
Computational Modeling: The use of in silico tools, such as molecular docking and dynamics simulations, will continue to play a crucial role in understanding ligand-receptor interactions and guiding the design of new derivatives.
References
A Senior Application Scientist's Guide to the Analytical Scrutiny of Chiral Tetrahydronaphthyridines
Introduction: The Stereochemical Imperative of Tetrahydronaphthyridines in Modern Drug Discovery
The tetrahydronaphthyridine scaffold is a privileged N-heterocyclic motif integral to a multitude of pharmacologically active agents. Its rigid, three-dimensional structure is a cornerstone for designing ligands with high affinity and selectivity for various biological targets. However, the introduction of a stereocenter into this framework fundamentally alters its interaction with the chiral environment of the human body. Enantiomers of a tetrahydronaphthyridine-based drug candidate can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the robust analytical separation of these enantiomers and the unambiguous determination of their absolute configuration are not mere regulatory hurdles but critical scientific necessities in the journey from discovery to clinical application.
This guide provides a comparative analysis of the principal analytical techniques for the chiral assessment of tetrahydronaphthyridines. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into method development for both enantiomeric separation and absolute configuration assignment. Every protocol herein is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Part 1: Enantioseparation — A Comparative Analysis of Chromatographic Techniques
The primary challenge in analyzing chiral tetrahydronaphthyridines is the physical separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant techniques for this purpose. The choice between them often hinges on a balance of speed, efficiency, solvent consumption, and the specific chemical nature of the analyte.
The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most widely adopted method for enantioseparation due to its robustness, transferability, and the vast library of available chiral stationary phases (CSPs). For basic compounds like tetrahydronaphthyridines, the selection of the appropriate CSP and mobile phase is paramount to achieving resolution.
The chiral recognition mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase. For N-heterocycles, two classes of CSPs have demonstrated exceptional utility:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those found in Daicel's CHIRALPAK® series, are the first choice for screening. Their helical polymer structures create chiral grooves and cavities. The chiral recognition mechanism is a multifactorial process involving hydrogen bonding (with the carbamate N-H groups on the selector), π-π stacking (between the aromatic rings of the analyte and the phenyl groups of the selector), and steric hindrance, which forces the analyte to fit into the chiral groove in a specific orientation.[1][2] Immobilized polysaccharide phases (e.g., CHIRALPAK IA, IB, IC) are particularly advantageous as they tolerate a wider range of solvents compared to their coated counterparts.[3]
-
Pirkle-type (Brush-type) CSPs: Phases like the (R,R)- or (S,S)-Whelk-O® 1 are characterized by a broad selectivity based on π-acceptor/π-donor interactions.[4][5] The dinitrobenzoyl group on the selector acts as a π-acceptor, interacting strongly with the π-electron-rich aromatic system of the tetrahydronaphthyridine. This primary interaction, supplemented by hydrogen bonding and steric effects, allows for effective chiral discrimination.[5] A key advantage is the covalent bonding of the selector to the silica, which confers high durability and compatibility with a wide array of mobile phases.[4]
This protocol is based on established methods for the structurally analogous tetrahydroisoquinolines and general guidelines for basic compounds.[6][7]
Objective: To achieve baseline separation of the enantiomers of a model chiral tetrahydronaphthyridine.
Materials:
-
HPLC System with UV or PDA Detector
-
Chiral Column: CHIRALPAK® IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 3 µm
-
Mobile Phase A: n-Hexane or Heptane
-
Mobile Phase B: 2-Propanol (IPA) or Ethanol (EtOH)
-
Additive: Diethylamine (DEA)
-
Sample: Racemic tetrahydronaphthyridine dissolved in mobile phase (approx. 1 mg/mL)
Procedure:
-
Column Equilibration: Equilibrate the CHIRALPAK® IA-3 column with a mobile phase of Hexane/IPA (80:20, v/v) containing 0.1% DEA for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Initial Screening:
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analyte).
-
Inject 5 µL of the sample solution.
-
Run the analysis isocratically.
-
-
Method Optimization:
-
Mobile Phase Composition: If resolution is poor or retention is too long/short, adjust the ratio of Hexane/IPA. Increasing the alcohol content (e.g., to 70:30) will decrease retention time but may reduce selectivity.
-
Alcohol Choice: If IPA does not yield separation, switch the alcohol to Ethanol. EtOH often provides different selectivity.[8]
-
Additive Concentration: The basic additive (DEA) is crucial for obtaining good peak shape for basic analytes by suppressing unwanted interactions with residual silanols on the silica support.[9] Its concentration can be optimized between 0.05% and 0.2%.
-
Flow Rate: Reducing the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution by allowing more time for interactions with the CSP.
-
-
Data Analysis: Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.
The High-Speed Alternative: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly in high-throughput screening environments. It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which offers significant advantages.
The physical properties of supercritical CO₂ are intermediate between a gas and a liquid. Its low viscosity and high diffusivity lead to several key benefits:[10][11]
-
Speed: The low viscosity allows for the use of much higher flow rates (3-5 times faster than HPLC) without generating prohibitive backpressure, drastically reducing analysis times.[12]
-
Efficiency: High diffusivity enhances mass transfer between the mobile and stationary phases, leading to sharper peaks and higher column efficiency.
-
"Green" Chemistry: SFC significantly reduces the consumption of toxic organic solvents, aligning with green chemistry principles.[11]
-
Complementary Selectivity: The chromatographic environment in SFC can differ from HPLC, sometimes leading to unique or improved enantioselectivity on the same CSP.[10]
Polysaccharide-based CSPs are the dominant choice for chiral SFC and exhibit excellent performance for a wide range of compounds, including basic N-heterocycles.[8][13]
This protocol is designed as a robust starting point for chiral method development in SFC.[13][14]
Objective: To achieve rapid, high-resolution separation of tetrahydronaphthyridine enantiomers.
Materials:
-
SFC System with UV or PDA Detector and Back Pressure Regulator (BPR)
-
Chiral Column: CHIRALPAK® IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol (MeOH)
-
Additive: Diethylamine (DEA)
-
Sample: Racemic tetrahydronaphthyridine dissolved in Methanol (approx. 1 mg/mL)
Procedure:
-
System Setup:
-
Set the column temperature to 40 °C.
-
Set the Back Pressure Regulator (BPR) to 150 bar (15 MPa).
-
Prepare the co-solvent: Methanol with 0.2% DEA.
-
-
Initial Screening (Gradient Elution):
-
Set the flow rate to 3.0 mL/min.
-
Run a fast gradient from 5% to 40% co-solvent over 5 minutes.
-
Inject 2 µL of the sample solution.
-
This initial run will establish the approximate co-solvent percentage required to elute the compound.
-
-
Method Optimization (Isocratic Elution):
-
Based on the gradient run, select an isocratic co-solvent percentage for the analysis. For example, if the compound eluted at 20% co-solvent in the gradient, start with an isocratic method at 15-20% MeOH.
-
Adjust the co-solvent percentage to optimize the resolution and retention time. A lower percentage generally increases retention and can improve resolution.
-
The type of alcohol (MeOH, EtOH, IPA) and the basic additive can be screened to find the optimal selectivity, similar to HPLC.[13]
-
-
Data Analysis: Evaluate the chromatogram for resolution (Rs > 1.5) and analysis time.
Head-to-Head Comparison: HPLC vs. SFC
The choice between HPLC and SFC is often application-dependent. Below is a summary of their performance characteristics for the analysis of chiral tetrahydronaphthyridines.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Speed | Slower (typical run times 10-30 min) | Faster (typical run times 1-10 min)[12] |
| Efficiency | Good | Excellent (sharper peaks due to higher diffusivity) |
| Solvent Usage | High consumption of organic solvents (Hexane, IPA, EtOH) | Low organic solvent usage (primarily CO₂)[11] |
| Cost | Higher operational cost due to solvent purchase and disposal | Lower operational cost |
| Selectivity | Excellent, vast library of established methods | Often complementary or superior to HPLC [10] |
| Method Development | Well-established, but can be time-consuming | Rapid screening capabilities[14] |
| Sample Solubility | Can be challenging for some compounds in normal phase | Generally good; co-solvent can be tailored |
Part 2: Absolute Configuration Determination — The Spectroscopic Toolkit
Once enantiomers are separated, determining which peak corresponds to the (R)- and which to the (S)-enantiomer is essential. This is the domain of chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light.
Vibrational Circular Dichroism (VCD): A Definitive Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for the unambiguous determination of absolute configuration in solution, eliminating the need for crystallization which is often a bottleneck in drug development.[15]
The VCD spectrum of a molecule is exquisitely sensitive to its 3D structure. The protocol for determining absolute configuration is based on a direct comparison between the experimentally measured VCD spectrum and a theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer).[16][17]
-
An experimental VCD spectrum is acquired for one of the purified enantiomers.
-
The 3D structure of one enantiomer (e.g., the R-form) is modeled using Density Functional Theory (DFT) calculations.
-
The VCD spectrum for this modeled structure is then calculated ab initio.
-
If the experimental spectrum and the calculated spectrum for the R-enantiomer match in their pattern of positive and negative bands, the experimental sample is confirmed to be the R-enantiomer. If they are perfect mirror images, the sample is the S-enantiomer.[17]
This method provides a definitive assignment without relying on empirical rules or reference compounds.
This protocol outlines the key steps for a VCD-based absolute configuration assignment.[16][17]
Objective: To unambiguously determine the absolute configuration of a purified tetrahydronaphthyridine enantiomer.
Materials & Equipment:
-
Purified enantiomer sample (~5-10 mg)
-
VCD Spectrometer (e.g., BioTools ChiralIR-2X™)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) to avoid solvent IR absorption overlap
-
IR sample cell with BaF₂ windows (e.g., 100 µm pathlength)
-
Computational chemistry software (e.g., Gaussian)
Procedure:
-
Sample Preparation: Dissolve the enantiomer in CDCl₃ to a concentration of approximately 0.1 M (e.g., 5 mg in 170 µL solvent).
-
Experimental Spectrum Acquisition:
-
Acquire the IR and VCD spectra of the sample solution. Data collection is often performed in blocks over several hours (e.g., 3 blocks of 60 minutes each) to achieve a high signal-to-noise ratio.
-
Acquire a solvent baseline under the same conditions and subtract it from the sample spectrum.
-
-
Computational Modeling and Calculation:
-
Build the 3D structure of one enantiomer (e.g., the R-configuration).
-
Perform a conformational search to identify all low-energy conformers of the molecule.
-
For each stable conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a final, Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands are in good agreement, the absolute configuration is assigned. For example, if the experimental spectrum matches the calculated spectrum for the R-enantiomer, the sample is assigned the R-configuration.
-
NMR Spectroscopy: Quantifying Enantiomeric Purity
While primarily a tool for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and powerful method for determining enantiomeric excess (ee) when a chiral environment is introduced.
Enantiomers are indistinguishable in a standard (achiral) NMR experiment because their nuclei resonate at identical frequencies. To differentiate them, a chiral auxiliary is added to the NMR tube. This can be a:
-
Chiral Solvating Agent (CSA): A CSA (e.g., (R)-BINOL) forms non-covalent, diastereomeric complexes with each enantiomer of the analyte.[18] These transient complexes have different magnetic environments, leading to separate, resolvable peaks in the NMR spectrum for each enantiomer.[18] The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.
-
Chiral Derivatizing Agent (CDA): A CDA reacts covalently with the analyte to form stable diastereomers, which inherently have different NMR spectra.[19] This method is very robust but requires a chemical reaction and may necessitate purification.
For tetrahydronaphthyridines, which contain a basic nitrogen and potentially other functional groups, the CSA approach is often preferred for its simplicity and speed.
This protocol provides a direct and non-destructive method to assess the enantiomeric purity of a tetrahydronaphthyridine sample.[18][20]
Objective: To determine the enantiomeric excess (ee) of a tetrahydronaphthyridine sample.
Materials & Equipment:
-
NMR Spectrometer (≥400 MHz)
-
NMR Tubes
-
Tetrahydronaphthyridine sample (chiral or racemic)
-
Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated solvent: Chloroform-d (CDCl₃)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve ~5 mg of the tetrahydronaphthyridine sample in 0.6 mL of CDCl₃.
-
Add 1.0 to 1.2 equivalents of the CSA, (S)-BINOL, directly to the tube.
-
Cap the tube and shake gently for ~30 seconds to ensure complexation.
-
-
NMR Spectrum Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum at 25 °C.
-
Ensure sufficient scans are acquired to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that has split into two distinct peaks (one for the (R)-analyte-(S)-CSA complex and one for the (S)-analyte-(S)-CSA complex). Protons near the stereocenter or the basic nitrogen are often the best candidates.
-
Carefully integrate the two separated peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Part 3: Integrated Analytical Workflow & Visual Summaries
An effective analytical strategy for chiral tetrahydronaphthyridines integrates both separation and spectroscopic techniques into a logical workflow.
Workflow Diagram
Caption: Integrated workflow for chiral analysis of tetrahydronaphthyridines.
Technique Selection Logic
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The analytical characterization of chiral tetrahydronaphthyridines demands a multi-faceted approach that judiciously combines advanced separation and spectroscopic techniques. Supercritical Fluid Chromatography offers unparalleled speed and efficiency for enantioseparation, making it the preferred platform for method development and high-throughput screening. For definitive absolute configuration assignment, Vibrational Circular Dichroism provides an unambiguous answer directly from the solution state, circumventing the challenges of crystallization. Finally, NMR spectroscopy with chiral solvating agents serves as a rapid and robust orthogonal method for quantifying enantiomeric excess. By understanding the principles behind each technique and applying the structured workflows presented in this guide, researchers can confidently and efficiently navigate the stereochemical complexities inherent in the development of novel tetrahydronaphthyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. WHELK-O®1 - Regis Technologies [registech.com]
- 5. hplc.eu [hplc.eu]
- 6. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. agilent.com [agilent.com]
- 15. Resolving absolute stereochemistry in early drug discovery with VCD | Webinar | Chemistry World [chemistryworld.com]
- 16. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of 5,6,7,8-Tetrahydro-1,7-naphthyridine and its Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] The saturation of one of the pyridine rings to give the tetrahydronaphthyridine core offers a three-dimensional structure that can lead to enhanced binding affinity and improved pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of 5,6,7,8-tetrahydro-1,7-naphthyridine and its isomers, offering a critical analysis of their performance in various biological assays. We will delve into the nuances of their structure-activity relationships (SAR) and provide detailed experimental protocols to support further research in this promising area.
The Tetrahydronaphthyridine Isomers: A Structural Overview
The tetrahydronaphthyridine scaffold is a bicyclic heterocyclic system where one of the two pyridine rings of naphthyridine is hydrogenated. The position of the nitrogen atoms in the pyridine rings gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape, profoundly influencing their interaction with biological targets. The key isomers under consideration in this guide are the 5,6,7,8-tetrahydro derivatives of 1,7-naphthyridine, 1,6-naphthyridine, 1,5-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine.
Comparative Biological Activities: A Data-Driven Analysis
While a single study directly comparing all tetrahydronaphthyridine isomers in the same assays is not yet available in the public domain, we can construct a comparative overview by collating data from various high-impact studies. The following sections and tables summarize the known biological activities of these isomers, focusing on anticancer, antimicrobial, and kinase inhibitory properties.
Anticancer Activity
Several tetrahydronaphthyridine isomers have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key cellular processes like cell cycle progression and survival signaling pathways.
A study on 1,6- and 1,7-naphthyridine derivatives highlighted their cytotoxic potential against a panel of cancer cell lines.[2] For instance, a 1,7-naphthyridine derivative, compound 17a , exhibited significant cytotoxicity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells, with IC50 values of 9.1 ± 2.0 µM, 13.2 ± 0.7 µM, and 8.9 ± 2.2 µM, respectively.[2]
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,7-Naphthyridine | Compound 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [2] |
| HeLa (Cervical) | 13.2 ± 0.7 | [2] | ||
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [2] | ||
| 1,6-Naphthyridine | TAK-828F | RORγt Inverse Agonist | Potent (specific IC50 not provided) | [3] |
Note: The data presented is from different studies and direct comparison of potency should be made with caution. The lack of data for other tetrahydronaphthyridine isomers in similar anticancer assays highlights a gap in the current research landscape.
Kinase Inhibitory Activity
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The tetrahydronaphthyridine scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors.
Derivatives of 1,7-naphthyridine have been identified as potent inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression.[4] Machine learning and molecular docking studies have been employed to understand the structure-activity relationship of these analogues, paving the way for the design of more potent inhibitors.[4]
| Isomer Scaffold | Target Kinase | Key Findings | Reference |
| 1,7-Naphthyridine | PIP4K2A | Analogues of BAY-09 show potent inhibition, with IC50 values ranging from 0.066 to 18.0 μM in an ADP-Glo assay.[4] | [4] |
| 1,8-Naphthyridine | Tyrosine Kinases | Comparative QSAR studies have been performed on tyrosine kinase inhibitors featuring this scaffold. | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,8-naphthyridine core is famously present in nalidixic acid, a foundational antibiotic.[6] While less explored, other tetrahydronaphthyridine isomers also hold promise in this area.
A comprehensive review of naphthyridine derivatives highlights their broad-spectrum antimicrobial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[6]
| Isomer Scaffold | Target Organism | MIC (µg/mL) | Reference |
| 1,5-Naphthyridine | Staphylococcus aureus | 0.49 (for Canthin-6-one) | [6] |
| Escherichia coli | 3.91 (for Canthin-6-one) | [6] |
Note: The data for antimicrobial activity is for a naturally occurring naphthyridine, not a tetrahydro derivative, but indicates the potential of the core scaffold.
Experimental Protocols: A Practical Guide
To facilitate further research and ensure the generation of comparable data, we provide detailed, step-by-step protocols for key biological assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][8][9][10] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the tetrahydronaphthyridine isomers. Include a vehicle control (e.g., DMSO) and a positive control (e-g-, doxorubicin).[12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP produced is converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and the tetrahydronaphthyridine inhibitor at various concentrations in a kinase buffer.[12]
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[12]
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.[14][15][16][17]
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP), followed by incubation with HRP-conjugated secondary antibodies.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Perform densitometry to quantify the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The biological effects of tetrahydronaphthyridine isomers are intrinsically linked to their ability to modulate specific cellular signaling pathways. While the exact mechanisms for many of these compounds are still under investigation, some general pathways have been implicated.
For instance, many anticancer agents, including potentially some tetrahydronaphthyridine derivatives, induce apoptosis (programmed cell death) through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Druglikeness and Future Perspectives
The "druglikeness" of a compound is a key consideration in drug discovery. Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for oral bioavailability.[18][19][20][21][22] This rule considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many tetrahydronaphthyridine derivatives can be designed to adhere to these rules, enhancing their potential as therapeutic agents.
The comparative analysis presented in this guide underscores the significant therapeutic potential of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold and its isomers. However, the lack of direct head-to-head comparative studies is a clear gap in the literature. Future research should focus on the systematic evaluation of these isomers in a panel of standardized biological assays. Such studies will be invaluable for elucidating their structure-activity relationships and for guiding the rational design of next-generation therapeutics based on the versatile tetrahydronaphthyridine core.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 19. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 20. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 21. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride. As a nitrogen-containing heterocyclic compound, its disposal requires rigorous adherence to safety procedures to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard product information.
Part 1: Core Safety Directives & Hazard Mitigation
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This initial phase focuses on immediate risk assessment and the establishment of a secure operational environment.
Hazard Identification and Risk Profile
While a specific, comprehensive hazard profile for this compound is not extensively detailed in all public literature, its structural analogs and related compounds are classified as irritants. Therefore, it must be handled as a hazardous substance. Key hazards include:
-
Skin Irritation : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Poses a risk of serious damage to the eyes.[1][2]
-
Respiratory Irritation : Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3]
During thermal decomposition or combustion, it may generate toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][4]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of specific PPE is based on a risk assessment of the procedures being performed.
| Protection Type | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2][5] | Protects against splashes and airborne dust particles that can cause severe eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1][2][5] | Prevents direct skin contact, mitigating the risk of skin irritation. Gloves must be inspected before use and disposed of properly after handling.[4] |
| Body Protection | A laboratory coat or chemical-resistant apron.[1][2][5] | Protects personal clothing from contamination and shields the skin from accidental spills. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][4] | Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation. For higher-level protection, approved respirator cartridges may be necessary.[4] |
Emergency Response Protocols
In the event of accidental exposure, immediate and correct first aid is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][6][7] If skin irritation occurs, seek medical advice.[1][2]
-
In Case of Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[1][6][7] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[1][2]
-
If Inhaled : Move the person into fresh air.[1][6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
If Swallowed : Do NOT induce vomiting.[1] Rinse the mouth with water and never give anything by mouth to an unconscious person.[1][7] Consult a physician immediately.[6][7]
Part 2: Systematic Disposal & Decontamination Workflow
The disposal of this compound must be managed as a controlled hazardous waste stream. Under no circumstances should this chemical be disposed of in standard trash or down the sewer system.[1][5][8]
Waste Classification and Segregation
The foundational step is correct waste classification. This compound must be categorized as hazardous chemical waste.
-
Designate a Waste Container : Use a dedicated, chemically compatible container that is in good condition.[9][10] The container must have a secure, tight-fitting lid to prevent leaks or spills.[1][10]
-
Labeling : The container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Do not use abbreviations or chemical formulas.
-
Segregation : Store the waste container in a designated satellite accumulation area within the laboratory.[9] It must be segregated from incompatible materials, such as strong oxidizing agents or bases, to prevent hazardous reactions.[10][11]
Spill Management Protocol
Accidental spills require a swift and systematic response to contain the material and mitigate exposure.
For Minor Spills (Manageable by Lab Personnel):
-
Ensure Safety : Wear all required PPE, including respiratory protection if dust is generated.[1][7]
-
Containment : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][5]
-
Collection : Carefully sweep or scoop up the absorbed material.[5][7] Avoid actions that create dust. Place the collected material into your labeled hazardous waste container.[1][7]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be collected and disposed of as hazardous waste.[5]
For Major Spills:
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your institution's Environmental Health and Safety (EHS) department or emergency response team at once.[5]
-
Secure : Prevent entry into the affected area.
Final Disposal Procedure
The ultimate disposal of the accumulated waste must be handled by certified professionals.
-
Container Fullness : Do not fill waste containers beyond 90% of their capacity to allow for expansion.[10]
-
Arrange Pickup : Once the container is approaching full, contact your institution's EHS office to schedule a waste pickup.[9]
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company to transport and process the waste in an approved facility, likely via incineration or placement in a secure chemical landfill.[1][2][12]
Part 3: Visualized Workflows and Data
To enhance clarity and usability, the following diagram illustrates the decision-making process for the disposal and spill response for this compound.
Caption: Decision tree for safe disposal and spill management.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By treating this compound as hazardous, utilizing appropriate PPE, and following a systematic workflow for waste collection, spill management, and final disposal, researchers can effectively mitigate risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may impose additional requirements.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
